Cyclohexane, 1-ethyl-3-methyl-, cis-
Description
BenchChem offers high-quality Cyclohexane, 1-ethyl-3-methyl-, cis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexane, 1-ethyl-3-methyl-, cis- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,3R)-1-ethyl-3-methylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-3-9-6-4-5-8(2)7-9/h8-9H,3-7H2,1-2H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDVMPHNQKRNNS-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@H](C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
cis-1-ethyl-3-methylcyclohexane basic properties
An In-depth Technical Guide to cis-1-Ethyl-3-methylcyclohexane
Introduction
cis-1-Ethyl-3-methylcyclohexane is a saturated cyclic hydrocarbon with the chemical formula C9H18.[1][2][3] As a disubstituted cyclohexane, its stereochemistry plays a crucial role in its physical and chemical properties. This document provides a comprehensive overview of the fundamental properties of the cis isomer, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
cis-1-Ethyl-3-methylcyclohexane is a colorless liquid at room temperature.[4] Its identity and core properties are summarized below. The quantitative data are presented in Table 1 for ease of reference.
Table 1: Core Identifiers and Physical Properties of cis-1-Ethyl-3-methylcyclohexane
| Property | Value | Source |
| IUPAC Name | cis-1-Ethyl-3-methylcyclohexane | [3][5] |
| Synonyms | c-1-Ethyl-3-methylcyclohexane, cis-1-Methyl-3-ethylcyclohexane | [5][6][7] |
| CAS Number | 19489-10-2 | [1][3][5] |
| Molecular Formula | C9H18 | [1][2][3] |
| Molecular Weight | 126.24 g/mol | [4][5][6] |
| Physical State | Liquid | [4] |
| Color | Colorless | [4] |
| Melting Point | -77.27 °C (estimate) | [2] |
| Boiling Point | 156 °C (429.15 K) at 760 mmHg | [2] |
| Density | 0.769 g/cm³ | [2] |
| Refractive Index | 1.422 | [2] |
| Flash Point | 31.9 °C | [2] |
| Vapor Pressure | 4.81 mmHg at 25 °C | [2] |
| Octanol/Water Partition Coeff. (LogP) | 3.22270 | [2] |
Conformational Analysis
The stereochemistry of cis-1-ethyl-3-methylcyclohexane dictates its three-dimensional structure, which exists predominantly in two interconverting chair conformations. In the cis isomer, both the ethyl and methyl substituents are on the same face of the cyclohexane ring.
This arrangement leads to two possible chair conformations:
-
Diequatorial Conformation: Both the ethyl and methyl groups occupy equatorial positions. This is the more stable and favored conformation as it minimizes steric strain.[8][9]
-
Diaxial Conformation: Both substituents occupy axial positions. This conformation is significantly less stable due to severe steric hindrance, specifically 1,3-diaxial interactions, where the axial groups are crowded by each other and by the other axial hydrogens on the same side of the ring.[8][9]
The larger a substituent, the greater its preference for the equatorial position to avoid these destabilizing interactions.[10] The equilibrium between these two conformers heavily favors the diequatorial form.
Experimental Protocols & Characterization
The characterization and property determination of cis-1-ethyl-3-methylcyclohexane involve standard analytical techniques.
Gas Chromatography (GC)
Gas chromatography is a primary method for assessing the purity of volatile compounds like cis-1-ethyl-3-methylcyclohexane.[4] It is also used to determine the Kovats Retention Index, a value that helps in identifying compounds.[6]
-
Methodology: A small liquid sample is injected into the instrument where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) flows through a column containing a stationary phase. The components of the sample separate based on their boiling points and interactions with the stationary phase. A detector at the column's exit records the time each component takes to elute, generating a chromatogram. Purity is determined by comparing the area of the main peak to the total area of all peaks.
Spectroscopic Analysis
Spectroscopic methods are essential for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. For cis-1-ethyl-3-methylcyclohexane, NMR can confirm the connectivity of atoms and provide insights into the dominant chair conformation through the analysis of chemical shifts and coupling constants.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For an alkane like cis-1-ethyl-3-methylcyclohexane, the spectrum is characterized by C-H stretching and bending vibrations.
Physical Property Determination
Standard laboratory procedures are used to measure physical properties.
-
Boiling Point: Determined by distillation, where the temperature at which the liquid's vapor pressure equals the atmospheric pressure is recorded.
-
Density: Measured using a pycnometer or a digital density meter, which determines the mass per unit volume of the liquid at a specific temperature.
-
Refractive Index: Measured with a refractometer, which quantifies how much the path of light is bent, or refracted, when it passes through the liquid. This is a characteristic property of a pure substance.
The following diagram illustrates a typical workflow for the characterization of a liquid sample like cis-1-ethyl-3-methylcyclohexane.
References
- 1. Page loading... [wap.guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. cis-1-Ethyl-3-methyl-cyclohexane [webbook.nist.gov]
- 4. labproinc.com [labproinc.com]
- 5. cis-1-Ethyl-3-methyl-cyclohexane | C9H18 | CID 29638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexane, 1-ethyl-3-methyl-, cis- | C9H18 | CID 6432214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cis-1-Ethyl-3-methyl-cyclohexane (CAS 19489-10-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Answered: Draw chair conformations of cis-1-ethyl-3-methylcyclohexane. Is one isomer favored over the other? Explain why? | bartleby [bartleby.com]
In-Depth Technical Guide: Physical Characteristics of cis-1-Ethyl-3-methylcyclohexane
For: Researchers, Scientists, and Drug Development Professionals On: Core Physical and Spectroscopic Properties
This technical guide provides a comprehensive overview of the key physical and spectroscopic characteristics of cis-1-ethyl-3-methylcyclohexane. The information is curated for professionals in research and development who require precise data for modeling, synthesis, and quality control applications. This document includes tabulated physical properties, detailed experimental protocols for their determination, and a logical workflow for the characterization process.
Core Physical Properties
The physical characteristics of a compound are fundamental to its application and handling. The following table summarizes the key quantitative data for cis-1-ethyl-3-methylcyclohexane.
| Property | Value | Unit | Notes / Reference(s) |
| Molecular Formula | C₉H₁₈ | - | [1][2] |
| Molecular Weight | 126.24 | g/mol | [1][3] |
| CAS Number | 19489-10-2 | - | [1][3] |
| Appearance | Colorless Liquid | - | [1][4] |
| Boiling Point | 150.8 - 156 | °C at 760 mmHg | [1][5] |
| Density | 0.769 - 0.8 | g/cm³ | [1][5] |
| Refractive Index (n_D) | 1.422 - 1.43 | - | at 20°C[1][4] |
| Melting Point | -77.27 | °C | (Estimate)[1] |
| Flash Point | 31.9 | °C | [1] |
| Vapor Pressure | 4.81 | mmHg | at 25°C[1] |
Spectroscopic Data
Spectroscopic analysis provides structural confirmation and purity assessment. Data for cis-1-ethyl-3-methylcyclohexane is available across several standard analytical techniques.
| Spectroscopic Method | Data Summary |
| Gas Chromatography-Mass Spectrometry (GC-MS) | The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, which is crucial for identification in complex mixtures. The electron ionization (EI) mass spectrum is available in the NIST WebBook.[6] |
| Infrared (IR) Spectroscopy | The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for cis-1-ethyl-3-methylcyclohexane, showing characteristic C-H stretching and bending vibrations for saturated aliphatic rings.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | While specific spectra for this exact isomer are not readily available in public databases, related compounds' spectra are documented. ¹³C NMR data is referenced on PubChem, indicating its utility for confirming the carbon skeleton.[7] ¹H and ¹³C NMR would be the definitive methods for structural elucidation and isomeric purity confirmation. |
Experimental Protocols
The following sections detail the standard methodologies for determining the physical properties listed above. These protocols are generalized for a liquid hydrocarbon like cis-1-ethyl-3-methylcyclohexane.
Boiling Point Determination (ASTM D1078)
This protocol is adapted from the ASTM D1078 standard for determining the distillation range of volatile organic liquids.[1][3][8]
-
Apparatus Setup : Assemble a distillation apparatus consisting of a 100-mL distillation flask, a condenser, a graduated receiving cylinder, and a calibrated thermometer placed so its bulb is just below the vapor tube.
-
Sample Preparation : Measure 100 mL of the cis-1-ethyl-3-methylcyclohexane sample into the distillation flask. Add a few boiling chips to ensure smooth boiling.
-
Distillation : Heat the flask at a uniform rate. Record the temperature when the first drop of distillate falls from the condenser tip (Initial Boiling Point).
-
Data Collection : Continue distillation at a rate of 4-5 mL per minute. The boiling point is typically recorded as the stable temperature observed during the distillation of the bulk of the liquid.
-
Pressure Correction : Correct the observed boiling point to standard atmospheric pressure (760 mmHg) using established correction factors if the experimental pressure deviates.
A micro boiling point determination using a Thiele tube and an inverted capillary is a suitable alternative for smaller sample volumes.[9][10]
Density Measurement
Density can be accurately determined using a pycnometer or a digital density meter.
3.2.1 Pycnometer Method
-
Preparation : Thoroughly clean and dry a pycnometer of known volume (e.g., 25 mL). Weigh the empty, dry pycnometer on an analytical balance (m₁).[11][12][13]
-
Calibration : Fill the pycnometer with deionized water of a known temperature and density. Weigh the filled pycnometer (m₂) to precisely determine its internal volume.
-
Sample Measurement : Empty and dry the pycnometer. Fill it with the cis-1-ethyl-3-methylcyclohexane sample, ensuring no air bubbles are present. Bring the pycnometer and its contents to a constant temperature (e.g., 20°C) in a water bath.
-
Weighing : Carefully dry the exterior of the pycnometer and weigh it (m₃).
-
Calculation : Calculate the density (ρ) using the formula: ρ = (m₃ - m₁) / V, where V is the calibrated volume of the pycnometer.
3.2.2 Digital Density Meter (Oscillating U-Tube)
-
Calibration : Calibrate the instrument with dry air and deionized water according to the manufacturer's instructions.[14][15][16]
-
Sample Injection : Inject approximately 1-2 mL of the cis-1-ethyl-3-methylcyclohexane sample into the measurement cell using a syringe, ensuring no bubbles are introduced.
-
Measurement : The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to its density. The temperature is precisely controlled by the instrument.
-
Data Readout : The density value is displayed directly by the instrument, typically to four or five decimal places.
Refractive Index Measurement
The refractive index is measured using an Abbe refractometer.[6][17]
-
Calibration : Calibrate the refractometer using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).
-
Sample Application : Place 2-3 drops of the cis-1-ethyl-3-methylcyclohexane sample onto the clean, dry surface of the measuring prism.
-
Measurement : Close the prisms and allow the sample to equilibrate to the instrument's temperature (typically 20°C, maintained by a circulating water bath).
-
Reading : Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields aligns with the crosshairs. If color dispersion is observed, adjust the compensator dial to achieve a sharp, achromatic boundary.
-
Data Recording : Read the refractive index value directly from the instrument's scale.
Spectroscopic Analysis Protocols
3.4.1 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a high-purity volatile solvent (e.g., hexane or dichloromethane). An internal standard may be added for quantitative analysis.[18][19]
-
Instrument Setup :
-
Column : Use a non-polar capillary column, such as a (5%-phenyl)-methylpolysiloxane column (e.g., DB-5 or HP-5MS), suitable for separating hydrocarbon isomers.[20][21]
-
Carrier Gas : Use high-purity helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Oven Program : Start at a low temperature (e.g., 50°C), hold for several minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) to ensure elution of all components.
-
MS Parameters : Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range appropriate for the compound and expected fragments (e.g., m/z 40-300).
-
-
Analysis : Inject a small volume (e.g., 1 µL) of the prepared sample. The resulting total ion chromatogram (TIC) will show the retention time, and the mass spectrum of the corresponding peak will provide the fragmentation pattern for identification.
3.4.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Method : For a neat liquid like cis-1-ethyl-3-methylcyclohexane, the Attenuated Total Reflectance (ATR) method is most convenient.[22][23][24]
-
Sample Application : Place one drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition : Collect a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical scan range is 4000-400 cm⁻¹.
-
Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
3.4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[25][26]
-
¹H NMR Acquisition : Acquire the proton NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.[27][28]
-
Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Visualization: Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physical and structural characterization of a liquid chemical sample such as cis-1-ethyl-3-methylcyclohexane.
References
- 1. store.astm.org [store.astm.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. store.astm.org [store.astm.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. scribd.com [scribd.com]
- 6. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]
- 8. ASTM D1078 Test Method for Distillation Range of Volatile Organic Liquids - Articles - New Prosper [sdruav.com]
- 9. tutorsglobe.com [tutorsglobe.com]
- 10. ivypanda.com [ivypanda.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. fpharm.uniba.sk [fpharm.uniba.sk]
- 13. che.utah.edu [che.utah.edu]
- 14. emeraldcloudlab.com [emeraldcloudlab.com]
- 15. torontech.com [torontech.com]
- 16. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 17. Virtual Labs [mp-amrt.vlabs.ac.in]
- 18. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 19. diverdi.colostate.edu [diverdi.colostate.edu]
- 20. forensicresources.org [forensicresources.org]
- 21. forensicresources.org [forensicresources.org]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. drawellanalytical.com [drawellanalytical.com]
- 24. researchgate.net [researchgate.net]
- 25. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 26. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 27. bhu.ac.in [bhu.ac.in]
- 28. chem.libretexts.org [chem.libretexts.org]
Conformational Analysis of cis-1-Ethyl-3-Methylcyclohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide to the conformational analysis of cis-1-ethyl-3-methylcyclohexane. The document outlines the fundamental principles governing its stereoisomerism, quantitative energetic analyses of its conformers, and detailed experimental and computational protocols for such determinations. This information is critical for professionals in drug development and chemical research, where molecular conformation plays a pivotal role in biological activity and chemical reactivity.
Introduction to Conformational Isomerism in cis-1-Ethyl-3-Methylcyclohexane
Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered chair conformation to minimize angular and torsional strain. In this chair conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Through a process known as a ring flip, a chair conformation can interconvert into an alternative chair conformation, during which all axial substituents become equatorial and vice versa.
For cis-1-ethyl-3-methylcyclohexane, the cis configuration dictates that the ethyl and methyl groups are on the same face of the cyclohexane ring. This geometric constraint results in two primary chair conformations that are in equilibrium: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial). A thorough conformational analysis is essential to understand the relative stabilities of these conformers and the energetic landscape of the molecule.
Energetic Analysis of Conformers
The relative stability of the chair conformations of cis-1-ethyl-3-methylcyclohexane is primarily determined by steric strain, particularly 1,3-diaxial interactions. These are repulsive steric interactions between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the ring.
-
Diequatorial Conformer: In this conformation, both the ethyl and methyl groups occupy equatorial positions. This arrangement minimizes steric hindrance, as the bulky substituents are directed away from the core of the ring, avoiding unfavorable 1,3-diaxial interactions. This is the more stable, and therefore, the major conformer at equilibrium.
-
Diaxial Conformer: Following a ring flip, both substituents are forced into axial positions. This conformation is significantly less stable due to severe steric crowding. The axial ethyl and methyl groups experience 1,3-diaxial interactions with the axial hydrogens on the ring. More significantly, a highly destabilizing 1,3-diaxial interaction occurs between the ethyl and methyl groups themselves.
The energy difference between the axial and equatorial positions for a single substituent is quantified by its A-value, which represents the Gibbs free energy change (ΔG°) for the equilibrium between the axial and equatorial conformers of a monosubstituted cyclohexane.
The quantitative data for the energetic analysis of cis-1-ethyl-3-methylcyclohexane conformers are summarized in the tables below.
Table 1: A-Values for Substituents
| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |
| Methyl (-CH₃) | 1.74 | 7.3 |
| Ethyl (-CH₂CH₃) | 1.79 | 7.5 |
Note: A-values are a measure of the preference for a substituent to be in the equatorial position. A higher A-value indicates a greater steric bulk.
Table 2: Estimated Strain Energies for the Diaxial Conformer of cis-1-Ethyl-3-Methylcyclohexane
| Type of 1,3-Diaxial Interaction | Estimated Strain Energy (kcal/mol) | Estimated Strain Energy (kJ/mol) |
| Ethyl group with two axial Hydrogens | ~1.79 | ~7.5 |
| Methyl group with two axial Hydrogens | ~1.74 | ~7.3 |
| Ethyl group with Methyl group | >3.7 | >15.5 |
| Total Estimated Strain Energy | >7.23 | >30.3 |
The total strain energy of the diaxial conformer is a sum of the individual 1,3-diaxial interactions. The interaction between the axial ethyl and methyl groups is particularly destabilizing and is known to be greater than the sum of their individual A-values. For comparison, the 1,3-diaxial interaction between two methyl groups is approximately 3.7 kcal/mol.[1] Given that an ethyl group is slightly larger than a methyl group, this interaction is expected to be even more significant. Therefore, the diequatorial conformer is substantially more stable.
Experimental and Computational Protocols
Objective: To determine the Gibbs free energy difference (ΔG°) between the two chair conformers by measuring their relative populations at equilibrium.
Methodology:
-
Sample Preparation:
-
Dissolve a known quantity of cis-1-ethyl-3-methylcyclohexane in a suitable deuterated solvent that has a low freezing point (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂).
-
The concentration should be optimized to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.
-
Tune and shim the spectrometer for optimal resolution at room temperature.
-
-
Low-Temperature Measurement:
-
Gradually lower the temperature of the sample. At room temperature, the ring flip is rapid on the NMR timescale, resulting in a time-averaged spectrum where axial and equatorial protons appear as single, averaged signals.
-
As the temperature is decreased, the rate of the chair flip slows down. Below the coalescence temperature, the interconversion becomes slow enough that the NMR spectrometer can distinguish between the two distinct conformers.
-
Acquire a series of ¹H NMR spectra at progressively lower temperatures until well-resolved signals for both the diequatorial and diaxial conformers are observed.
-
-
Data Analysis:
-
Identify distinct signals corresponding to the protons of the ethyl and/or methyl groups in both the major (diequatorial) and minor (diaxial) conformers.
-
Integrate the area under these well-resolved signals for each conformer. The ratio of the integrals is proportional to the ratio of the conformer populations.
-
Calculate the equilibrium constant (K) from the ratio of the conformers: K = [diequatorial] / [diaxial].
-
Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTlnK, where R is the gas constant (1.987 cal/mol·K or 8.314 J/mol·K) and T is the temperature in Kelvin at which the measurement was taken.
-
Objective: To calculate the relative energies of the chair conformers and predict the equilibrium distribution using computational methods.
Methodology (using Gaussian software as an example):
-
Structure Building:
-
Using a molecular modeling program (e.g., GaussView), construct the 3D structures of both the diequatorial and diaxial chair conformers of cis-1-ethyl-3-methylcyclohexane.
-
Ensure the correct stereochemistry and initial chair geometries.
-
-
Geometry Optimization:
-
Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM6), to obtain reasonable starting structures.
-
Follow this with a more accurate geometry optimization using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This will locate the energy minimum for each conformer.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the final geometry optimization. This is crucial to:
-
Confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).
-
Obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy to calculate the Gibbs free energy at a specified temperature (e.g., 298.15 K).
-
-
-
Energy Calculation and Analysis:
-
Extract the Gibbs free energies for both the diequatorial and diaxial conformers from the output files of the frequency calculations.
-
The difference in these Gibbs free energies (ΔG°) represents the calculated energy difference between the two conformers.
-
The Boltzmann distribution can then be used to calculate the predicted population of each conformer at a given temperature.
-
Visualizations
The following diagrams illustrate the key concepts discussed in this whitepaper.
References
An In-depth Technical Guide to the Chair Conformations of cis-1-Ethyl-3-methylcyclohexane
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chair conformations of cis-1-ethyl-3-methylcyclohexane. A fundamental molecule in stereochemistry, its conformational preferences are dictated by the energetic penalties associated with steric strain, primarily 1,3-diaxial interactions. This document outlines the principles governing its conformational equilibrium, presents quantitative energetic data, details the experimental and computational protocols for its analysis, and provides visual representations of the key conformational states. Understanding these principles is critical for drug development and molecular design, where three-dimensional structure dictates biological activity.
Introduction to Cyclohexane Conformational Analysis
The cyclohexane ring is a ubiquitous motif in natural products and pharmaceutical compounds. Unlike its planar representation in 2D drawings, the cyclohexane ring adopts a non-planar, puckered three-dimensional structure to minimize angular and torsional strain. The most stable of these arrangements is the "chair" conformation, which eliminates angle strain by maintaining tetrahedral bond angles (approx. 109.5°) and minimizes torsional strain by staggering all adjacent C-H bonds.[1]
In a chair conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: six are axial , oriented parallel to the principal C3 axis of the ring, and six are equatorial , oriented outwards from the perimeter of the ring.[1] Through a process known as a ring flip , one chair conformation can interconvert into another. During this process, all axial positions become equatorial, and all equatorial positions become axial.[1] For an unsubstituted cyclohexane ring, these two chair forms are energetically identical. However, for substituted cyclohexanes like cis-1-ethyl-3-methylcyclohexane, the two chair conformers are no longer equivalent in energy.[2]
Chair Conformations and Stability of cis-1-Ethyl-3-methylcyclohexane
The cis isomerism dictates that the ethyl and methyl groups are on the same face of the cyclohexane ring. This geometric constraint leads to two possible chair conformations that can be interconverted via a ring flip.
-
Conformer A (Diaxial): In this conformation, both the ethyl group at C1 and the methyl group at C3 occupy axial positions.
-
Conformer B (Diequatorial): Following a ring flip, both the ethyl and methyl groups are situated in equatorial positions.
The relative stability of these two conformers is determined by the degree of steric strain. The dominant destabilizing factor in substituted cyclohexanes is the 1,3-diaxial interaction . This refers to the steric repulsion between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the ring, located at the C3 and C5 positions relative to the substituent.[3][4][5]
In Conformer A (diaxial) , the axial methyl group experiences 1,3-diaxial interactions with the axial hydrogen at C5. Simultaneously, the axial ethyl group experiences 1,3-diaxial interactions with the axial hydrogen at C5 and another axial hydrogen at the other C3 position (relative to it). More significantly, the axial ethyl and methyl groups themselves, being in a 1,3-diaxial relationship, create a severe steric clash.
In Conformer B (diequatorial) , both the ethyl and methyl groups reside in the sterically less hindered equatorial positions. In this arrangement, they point away from the ring, and significant 1,3-diaxial interactions involving these groups are absent.[6] Consequently, the diequatorial conformer is substantially more stable than the diaxial conformer. The conformational equilibrium lies heavily in favor of the diequatorial form.[7]
Quantitative Energetics: A-Values
The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane at room temperature.[8] A-values are additive and can be used to estimate the energy difference between disubstituted conformers.
The primary destabilizing interactions in the diaxial conformer are the 1,3-diaxial interactions. The total steric strain can be approximated by summing the relevant A-values.
| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |
| Methyl (-CH₃) | ~1.74 | ~7.3 |
| Ethyl (-CH₂CH₃) | ~1.79 | ~7.5 |
| Table 1: Conformational A-Values for Methyl and Ethyl Substituents.[8][9] |
The A-values for ethyl and methyl groups are surprisingly similar. This is because the ethyl group can rotate about its C-C bond to orient the terminal methyl group away from the cyclohexane ring, thus minimizing additional steric strain. The primary interaction is with the methylene (-CH₂-) group.[9]
For the diaxial conformer of cis-1-ethyl-3-methylcyclohexane, the total strain energy is significantly higher than the sum of the individual A-values due to the direct 1,3-diaxial interaction between the two alkyl groups, which is much more severe than an interaction with a hydrogen atom. The diequatorial conformer has essentially zero conformational strain from these interactions. Therefore, the energy difference between the two conformers is large, causing the equilibrium to overwhelmingly favor the diequatorial form.
Experimental and Computational Methodologies
The conformational equilibrium and energetics of substituted cyclohexanes are primarily investigated through Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry.[10]
Experimental Protocol: Low-Temperature NMR Spectroscopy
Objective: To determine the equilibrium constant (K_eq) and Gibbs free energy difference (ΔG) between the two chair conformers by resolving their individual NMR signals at low temperatures.
Methodology:
-
Sample Preparation: A solution of high-purity cis-1-ethyl-3-methylcyclohexane is prepared in a suitable deuterated solvent (e.g., CD₂Cl₂ or toluene-d₈) that remains liquid at low temperatures. Tetramethylsilane (TMS) is added as an internal standard.
-
Room Temperature Spectrum: A standard ¹H or ¹³C NMR spectrum is acquired at room temperature (e.g., 298 K). At this temperature, the ring flip is rapid on the NMR timescale, resulting in a single set of time-averaged signals for the molecule.[1]
-
Low-Temperature Analysis: The NMR probe is cooled incrementally (e.g., in 10 K steps) to a temperature where the rate of the chair-chair interconversion becomes slow on the NMR timescale (typically below -60 °C or 213 K).
-
Spectral Resolution: As the temperature is lowered past the coalescence point, the averaged signals will broaden and then resolve into two distinct sets of signals, one for the major diequatorial conformer and one for the minor diaxial conformer.[11]
-
Signal Integration: The relative concentrations of the two conformers are determined by integrating the corresponding, well-resolved signals in the ¹H or ¹³C spectrum. The ratio of the integrals directly corresponds to the ratio of the conformers at that temperature.
-
Equilibrium Constant Calculation: The equilibrium constant is calculated as: K_eq = [Diequatorial Conformer] / [Diaxial Conformer]
-
Free Energy Calculation: The Gibbs free energy difference is then calculated using the equation: ΔG = -RT ln(K_eq) where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin at which the spectrum was recorded.[12][13]
Computational Protocol: Molecular Mechanics and Quantum Calculations
Objective: To calculate the optimized geometries, relative energies, and strain contributions for the chair conformers.
Methodology:
-
Structure Building: The 3D structures of both the diaxial and diequatorial conformers of cis-1-ethyl-3-methylcyclohexane are built using molecular modeling software (e.g., Avogadro, GaussView).[5][14]
-
Force Field Selection (Molecular Mechanics): A suitable molecular mechanics force field (e.g., MMFF94, MM3, or MM4) is chosen. These force fields are parameterized to calculate steric energy based on bond lengths, bond angles, torsional angles, and van der Waals interactions.[11]
-
Geometry Optimization: An energy minimization calculation is performed for each conformer. The algorithm systematically alters the geometry to find the lowest energy structure (a local minimum on the potential energy surface).
-
Energy Calculation: The steric energies of the two optimized conformers are calculated. The difference in these energies (ΔE_steric) provides an estimate of the relative stability.
-
Quantum Mechanical Refinement (Optional but Recommended): For higher accuracy, the optimized geometries from molecular mechanics can be used as starting points for more advanced ab initio or Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-31G* level of theory).[15] These methods provide more accurate electronic structure and energy calculations.
-
Data Analysis: The final energies of the diequatorial and diaxial conformers are compared. The analysis can also detail the specific contributions to steric strain, such as individual 1,3-diaxial interaction energies, providing a theoretical validation of the experimental results.
Conclusion
The conformational analysis of cis-1-ethyl-3-methylcyclohexane is a clear illustration of fundamental stereochemical principles. The strong energetic preference for the diequatorial conformer is driven by the avoidance of destabilizing 1,3-diaxial steric interactions present in the diaxial form. The principles and methodologies outlined in this guide, from quantitative A-value analysis to detailed NMR and computational protocols, provide a robust framework for understanding and predicting the three-dimensional structure of substituted cyclohexanes. For researchers in medicinal chemistry and drug development, a firm grasp of these concepts is indispensable, as the specific conformation of a molecule is often the key determinant of its interaction with biological targets.
References
- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 2. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students - Dialnet [dialnet.unirioja.es]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 6. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. A value - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Cyclohexane Conformational Analysis | Algor Cards [cards.algoreducation.com]
- 11. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Stereochemistry of 1-Ethyl-3-Methylcyclohexane Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the stereochemistry of 1-ethyl-3-methylcyclohexane isomers. The document outlines the structural isomers, their conformational analysis based on steric strain, and the quantitative energy differences between various conformations. Detailed experimental and computational methodologies for determining these properties are also presented, offering a robust resource for professionals in chemical and pharmaceutical research.
Introduction to Stereoisomers of 1-Ethyl-3-Methylcyclohexane
1-Ethyl-3-methylcyclohexane possesses two chiral centers at carbons 1 and 3, giving rise to a total of four possible stereoisomers. These are classified into two pairs of enantiomers: one pair corresponding to the cis isomer and the other to the trans isomer. The cis and trans designations refer to the relative orientation of the ethyl and methyl groups with respect to the plane of the cyclohexane ring.
-
Cis Isomer: Both the ethyl and methyl groups are on the same side of the ring (either both pointing up or both pointing down).
-
Trans Isomer: The ethyl and methyl groups are on opposite sides of the ring (one pointing up and one pointing down).
The stereochemical complexity of these isomers is further deepened by the conformational flexibility of the cyclohexane ring, which primarily exists in a stable chair conformation to minimize angular and torsional strain. Each stereoisomer can exist as an equilibrium of two interconverting chair conformers. The relative stability of these conformers is dictated by the steric interactions of the substituents with the rest of the ring, particularly the unfavorable 1,3-diaxial interactions.
Conformational Analysis and Stability
The stability of the chair conformers of 1-ethyl-3-methylcyclohexane isomers is primarily determined by the steric strain experienced by the ethyl and methyl groups. Larger substituents preferentially occupy the more spacious equatorial positions to avoid destabilizing 1,3-diaxial interactions with axial hydrogens. The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane.
Quantitative Conformational Analysis
The relative energy of the chair conformers for both cis and trans isomers can be estimated by summing the A-values for the axial substituents. The A-value for a methyl group is approximately 1.7 kcal/mol, and for an ethyl group, it is slightly higher at about 1.8 kcal/mol due to its greater steric bulk.[1][2]
| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |
| Methyl (CH₃) | 1.7 | 7.3 |
| Ethyl (C₂H₅) | 1.8 | 7.5 |
Table 1: A-Values for Methyl and Ethyl Substituents on a Cyclohexane Ring.
Cis-1-Ethyl-3-Methylcyclohexane
The cis isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and the other with both in axial positions (diaxial).
-
Diequatorial Conformer: This is the more stable conformation as both the larger ethyl group and the methyl group occupy equatorial positions, thus avoiding any significant 1,3-diaxial interactions.
-
Diaxial Conformer: This conformation is significantly less stable due to the steric strain from both the axial ethyl and axial methyl groups interacting with the axial hydrogens. The total steric strain is the sum of the A-values for both groups (1.8 + 1.7 = 3.5 kcal/mol).
The diequatorial conformation is, therefore, the overwhelmingly favored conformer at equilibrium for the cis isomer.
Trans-1-Ethyl-3-Methylcyclohexane
For the trans isomer, one substituent must be in an axial position while the other is in an equatorial position in any given chair conformation.
-
Conformer 1 (Ethyl equatorial, Methyl axial): The larger ethyl group occupies the more stable equatorial position, while the smaller methyl group is in the axial position. The steric strain in this conformer is primarily due to the axial methyl group, corresponding to its A-value of 1.7 kcal/mol.
-
Conformer 2 (Ethyl axial, Methyl equatorial): The smaller methyl group is in the equatorial position, and the larger ethyl group is in the axial position. The steric strain here is determined by the axial ethyl group, with an A-value of 1.8 kcal/mol.
Comparing the two conformers, the conformation with the larger ethyl group in the equatorial position (and the methyl group axial) is the more stable and, therefore, the predominant conformer for the trans isomer.
Experimental and Computational Protocols
The determination of conformational energies and equilibria of substituted cyclohexanes relies on both experimental techniques and computational modeling.
Experimental Protocol: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR spectroscopy is a powerful experimental method for studying the conformational dynamics of molecules.
Methodology:
-
Sample Preparation: A solution of the 1-ethyl-3-methylcyclohexane isomer is prepared in a suitable solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, C₇D₈).
-
Cooling: The sample is cooled within the NMR spectrometer to a temperature where the rate of chair-chair interconversion becomes slow on the NMR timescale. This "freezes out" the individual conformers.
-
Data Acquisition: ¹H or ¹³C NMR spectra are acquired at this low temperature. The signals for the axial and equatorial protons (or carbons) of the individual conformers, which are averaged at room temperature, become distinct and can be integrated.
-
Analysis: The ratio of the integrals of the signals corresponding to the two conformers provides the equilibrium constant (K_eq) for the conformational equilibrium.
-
Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the following equation:
ΔG° = -RT ln(K_eq)
where R is the gas constant and T is the temperature in Kelvin.
Computational Protocol: Quantum Chemical Calculations
Computational chemistry provides a theoretical means to calculate the relative energies of different conformers.
Methodology:
-
Structure Building: The 3D structures of the different chair conformers of the cis and trans isomers of 1-ethyl-3-methylcyclohexane are built using molecular modeling software.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically performed using methods such as:
-
Ab initio methods: These are based on first principles of quantum mechanics.
-
Density Functional Theory (DFT): A popular method that balances accuracy and computational cost (e.g., using the B3LYP functional with a suitable basis set like 6-31G*).
-
Molecular Mechanics (MM): An empirical method that is computationally less expensive (e.g., using the MM2 or MM3 force fields).
-
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries to determine their relative electronic energies.
-
Thermodynamic Corrections: Frequency calculations are performed to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy, providing a more accurate comparison of the relative stabilities of the conformers at a given temperature.
Visualization of Stereochemical Relationships
The following diagrams, generated using the DOT language, illustrate the relationships between the stereoisomers and their respective chair conformations.
References
Synthesis of cis-1-Ethyl-3-methylcyclohexane Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core synthetic strategies for obtaining precursors to cis-1-ethyl-3-methylcyclohexane, a saturated carbocycle of interest in medicinal chemistry and materials science. The stereoselective synthesis of this compound relies on the careful control of reaction conditions to favor the formation of the desired cis isomer. This document outlines the primary synthetic routes, provides detailed experimental protocols for key reactions, and presents quantitative data to facilitate the comparison of different methodologies.
Introduction to Synthetic Strategies
The synthesis of cis-1-ethyl-3-methylcyclohexane predominantly involves two strategic approaches:
-
Stereoselective Hydrogenation of a Prochiral Olefin: This is often the most effective method for establishing the cis stereochemistry. The synthesis of a suitable unsaturated precursor, such as 1-ethyl-3-methylcyclohexene or 3-ethylidene-1-methylcyclohexene, is a critical first step. Subsequent catalytic hydrogenation, typically over a heterogeneous catalyst, leads to the delivery of hydrogen from the less hindered face of the double bond, yielding the cis product. The choice of catalyst and reaction conditions is paramount in achieving high diastereoselectivity.
-
Stereocontrolled Alkylation of a 3-Methylcyclohexanone Derivative: This approach involves the introduction of the ethyl group onto a pre-existing 3-methylcyclohexanone ring. The stereochemical outcome of this alkylation is governed by the principles of kinetic versus thermodynamic control of enolate formation. While this method can be effective, it often leads to a mixture of cis and trans isomers, necessitating careful optimization of the reaction conditions and potentially a subsequent isomerization or purification step.
Synthetic Pathways and Logical Relationships
The following diagram illustrates the logical flow of the primary synthetic routes to cis-1-ethyl-3-methylcyclohexane, starting from the key precursor, 3-methylcyclohexanone.
A Technical Guide to the IUPAC Nomenclature and Conformational Analysis of cis-1-ethyl-3-methylcyclohexane
This document provides a detailed examination of the systematic IUPAC nomenclature for cis-1-ethyl-3-methylcyclohexane, intended for researchers, scientists, and professionals in drug development. It further explores the critical relationship between nomenclature, stereochemistry, and conformational stability, supported by quantitative data and a description of relevant experimental protocols.
Derivation of the IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework to ensure every chemical compound has a unique and unambiguous name. The process for naming cis-1-ethyl-3-methylcyclohexane follows a logical sequence of rules designed to address the parent structure, substituent priority, and spatial orientation.
The workflow for deriving the IUPAC name can be visualized as follows:
Caption: IUPAC nomenclature workflow for substituted cycloalkanes.
-
Identify the Parent Cycloalkane : The core structure is a six-membered carbon ring with no double or triple bonds, which is named cyclohexane .[1][2]
-
Identify the Substituents : Two alkyl groups are attached to the ring: a two-carbon group (ethyl ) and a one-carbon group (methyl ).[2][3]
-
Number the Ring Carbons :
-
Numbering must begin on a substituted carbon and proceed around the ring to give the other substituents the lowest possible numbers.[4]
-
Two possible numbering schemes exist: 1,3 and 1,5. The 1,3-numbering scheme is chosen as it provides the lower set of locants.
-
When two different substituents are in equivalent positions (e.g., both can be at C1), priority is given in alphabetical order.[1][3] "Ethyl" comes before "methyl" alphabetically, so the carbon bearing the ethyl group is assigned as C1, and the carbon with the methyl group becomes C3.
-
-
Assemble the Name : The substituents are prefixed to the parent name in alphabetical order, not numerical order. Therefore, the base name is 1-ethyl-3-methylcyclohexane .[2]
-
Specify Stereochemistry : The prefix "cis " (from Latin, meaning "on the same side") is used to indicate that both the ethyl and methyl groups are on the same face of the cyclohexane ring.[5] If they were on opposite faces, the prefix would be "trans".[5]
Conformational Analysis and Stability
Substituted cyclohexanes are not planar and exist predominantly in a low-energy chair conformation to minimize angle and torsional strain.[6][7] In this conformation, substituents can occupy two distinct positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the equator of the ring).[8] Through a process called ring-flipping, a cyclohexane ring can interconvert between two chair conformations, causing all axial positions to become equatorial and vice versa.[6]
For cis-1-ethyl-3-methylcyclohexane, the "cis" configuration means that the substituents are either both axial or both equatorial. The two possible chair conformations are therefore:
-
Conformer A : Diequatorial (ethyl and methyl groups are both in equatorial positions).
-
Conformer B : Diaxial (ethyl and methyl groups are both in axial positions).
The relative stability of these conformers is dictated by steric strain, primarily from 1,3-diaxial interactions . An axial substituent experiences steric hindrance from the other two axial atoms on the same side of the ring.[9] Larger substituents create greater steric strain in the axial position.[10] The diequatorial conformation is significantly more stable as it avoids these unfavorable interactions.[9][11]
Caption: Chair-flip equilibrium for cis-1-ethyl-3-methylcyclohexane.
Quantitative Assessment of Stability
The energetic penalty for a substituent occupying an axial position is known as its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane.[6] A higher A-value indicates greater steric bulk and a stronger preference for the equatorial position.
| Substituent | A-value (kcal/mol) | A-value (kJ/mol) |
| -CH₃ (Methyl) | 1.7 | 7.1 |
| -CH₂CH₃ (Ethyl) | 1.8 | 7.5 |
| -CH(CH₃)₂ (Isopropyl) | 2.2 | 9.2 |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 | ~21 |
Note: A-values are approximate and can vary slightly depending on the literature source.
In the diaxial conformer of cis-1-ethyl-3-methylcyclohexane, the total steric strain from 1,3-diaxial interactions is the sum of the A-values for the methyl and ethyl groups: 1.7 + 1.8 = 3.5 kcal/mol (14.6 kJ/mol) . The diequatorial conformer has approximately zero of this type of strain, making it overwhelmingly more stable.
Experimental Protocol: Conformational Analysis by VT-NMR
The energy difference and equilibrium between the two chair conformers of cis-1-ethyl-3-methylcyclohexane can be determined experimentally using Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy.[12]
Objective: To resolve the signals for the axial and equatorial conformers and determine the equilibrium constant (K_eq) and Gibbs free energy difference (ΔG°).
Methodology:
-
Sample Preparation: A solution of high-purity cis-1-ethyl-3-methylcyclohexane is prepared in a suitable low-freezing point deuterated solvent (e.g., deuterated methanol, CD₃OD, or deuterated chloroform, CDCl₃).
-
Room Temperature Spectrum: A standard ¹H NMR spectrum is acquired at room temperature (e.g., 298 K). At this temperature, the chair-flip is rapid on the NMR timescale, and the signals for the axial and equatorial protons (and substituents) are averaged, resulting in a single set of sharp peaks.[6]
-
Low-Temperature Analysis: The sample is cooled incrementally inside the NMR probe. Spectra are acquired at various temperatures (e.g., from 298 K down to 173 K or lower).
-
Coalescence and Resolution: As the temperature decreases, the rate of the ring-flip slows. The averaged peaks will broaden, reach a maximum broadness at the coalescence temperature, and then sharpen again at lower temperatures into two distinct sets of signals.[12] These two sets correspond to the two separate chair conformers (the major diequatorial and the minor diaxial).
-
Data Analysis:
-
At a temperature where the conformer signals are well-resolved (below coalescence), the relative populations of the two conformers are determined by integrating the corresponding distinct peaks.
-
The equilibrium constant is calculated as the ratio of the major (diequatorial) to the minor (diaxial) conformer: K_eq = [Diequatorial] / [Diaxial]
-
The Gibbs free energy difference (ΔG°) at that temperature is then calculated using the equation: ΔG° = -RT ln(K_eq) where R is the ideal gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.
-
This experimental value provides a quantitative measure of the greater stability of the diequatorial conformer, validating the predictions made from steric principles and A-values.
References
- 1. periodicchemistry.com [periodicchemistry.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Naming Cycloalkanes | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. askthenerd.com [askthenerd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solved: Indicate which conformer of cis -1 -ethyl -3 -methylcyclohexane is more stable: the one on [Chemistry] [gauthmath.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Conformational Landscape of cis-1-Ethyl-3-methylcyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular structure and conformational dynamics of cis-1-ethyl-3-methylcyclohexane. Understanding the three-dimensional arrangement of atoms in cyclic systems is paramount in drug design and development, as molecular shape profoundly influences biological activity. This document provides a detailed analysis of the conformational isomers of cis-1-ethyl-3-methylcyclohexane, supported by quantitative data, experimental considerations, and visual representations of key concepts.
Conformational Isomers and Stability
cis-1-Ethyl-3-methylcyclohexane exists predominantly in two interconverting chair conformations. Due to the cis configuration, the ethyl and methyl substituents are on the same face of the cyclohexane ring. This geometric constraint dictates that in one chair conformation, both substituents can occupy equatorial positions, while in the other, both must occupy axial positions.
The relative stability of these two conformers is governed by steric strain, primarily in the form of 1,3-diaxial interactions. In the axial orientation, substituents experience steric hindrance from the other axial hydrogens on the same side of the ring. The equatorial position, in contrast, places the substituent away from the bulk of the ring, resulting in a lower energy state.
The energetic preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers for a given substituent.[1]
Quantitative Conformational Analysis
The energy difference between the two chair conformations of cis-1-ethyl-3-methylcyclohexane can be estimated by summing the A-values of the individual substituents when they are in the axial position.
| Substituent | A-Value (kcal/mol) |
| Methyl (CH₃) | 1.74[1] |
| Ethyl (CH₂CH₃) | 1.79[2] |
Table 1: Conformational A-Values of Substituents
The diaxial conformation experiences steric strain from both the axial ethyl and axial methyl groups. Therefore, the estimated energy difference (ΔG°) between the diequatorial and diaxial conformers is the sum of their A-values:
ΔG° = A(methyl) + A(ethyl) = 1.74 kcal/mol + 1.79 kcal/mol = 3.53 kcal/mol
This significant energy difference indicates that the diequatorial conformer is substantially more stable and will be the overwhelmingly predominant species at equilibrium.
Conformational Equilibrium
The two chair conformations of cis-1-ethyl-3-methylcyclohexane are in a dynamic equilibrium, rapidly interconverting through a process known as ring flipping. The diagram below illustrates this equilibrium, highlighting the energetic favorability of the diequatorial conformer.
Figure 1: Conformational equilibrium of cis-1-ethyl-3-methylcyclohexane.
Experimental Determination of Conformational Equilibrium
The ratio of conformational isomers can be experimentally determined using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the ring flip is too rapid on the NMR timescale, resulting in a time-averaged spectrum. However, at low temperatures, the interconversion can be slowed or "frozen out," allowing for the observation of distinct signals for the axial and equatorial conformers.
Generalized Experimental Protocol for Low-Temperature NMR
This protocol outlines the general steps for determining the conformer ratio of a substituted cyclohexane like cis-1-ethyl-3-methylcyclohexane.
-
Sample Preparation:
-
Dissolve a known concentration of the analyte (cis-1-ethyl-3-methylcyclohexane) in a suitable deuterated solvent that has a low freezing point (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
-
NMR Spectrometer Setup:
-
Utilize a high-field NMR spectrometer equipped with a variable temperature unit.
-
Tune and shim the spectrometer for optimal resolution at room temperature.
-
-
Low-Temperature Measurement:
-
Gradually lower the temperature of the NMR probe. The target temperature will depend on the energy barrier of the ring flip but is typically in the range of -60°C to -100°C for cyclohexanes.
-
Acquire ¹H or ¹³C NMR spectra at various low temperatures until the signals for the two conformers are well-resolved.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to the diequatorial and diaxial conformers.
-
Integrate the signals for a specific, well-resolved proton or carbon in each conformer.
-
The ratio of the integrals directly corresponds to the population ratio of the two conformers at that temperature.
-
The Gibbs free energy difference (ΔG°) can be calculated from the equilibrium constant (K_eq) using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin.
-
Computational Analysis Workflow
Computational chemistry provides a powerful tool for investigating the conformational landscape of molecules. The following workflow outlines a typical procedure for the conformational analysis of cis-1-ethyl-3-methylcyclohexane.
References
stability of cis-1-ethyl-3-methylcyclohexane conformers
An In-depth Technical Guide on the Conformational Stability of cis-1-ethyl-3-methylcyclohexane
Introduction to Cyclohexane Conformation
The cyclohexane ring is a ubiquitous structural motif in organic chemistry and medicinal chemistry. Unlike its planar representation in 2D drawings, the cyclohexane ring adopts a non-planar, puckered three-dimensional structure to minimize steric and angle strain. The most stable of these is the chair conformation , which has ideal tetrahedral bond angles of approximately 109.5°, thus eliminating angle strain.[1][2] In the chair conformation, the twelve hydrogen atoms are located in two distinct types of positions: six axial positions, which are perpendicular to the plane of the ring, and six equatorial positions, which are in the plane of the ring.[2]
The cyclohexane ring is conformationally mobile and can undergo a "ring flip," interconverting between two chair conformations. During this process, all axial positions become equatorial, and all equatorial positions become axial.[3][4] For an unsubstituted cyclohexane, the two chair conformations are identical in energy. However, for substituted cyclohexanes, the two conformers are often not energetically equivalent. The relative stability of these conformers is primarily dictated by steric strain, particularly 1,3-diaxial interactions , which are repulsive forces between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the ring.[3][4][5][6] This guide provides a detailed analysis of the conformational stability of cis-1-ethyl-3-methylcyclohexane.
Conformational Analysis of cis-1-ethyl-3-methylcyclohexane
The "cis" isomer designation indicates that the ethyl and methyl groups are on the same side of the cyclohexane ring. For cis-1-ethyl-3-methylcyclohexane, two distinct chair conformations exist in equilibrium, interconverting via a ring flip.
-
Conformer A: In this conformation, the ethyl group occupies an axial position, and the methyl group is in an equatorial position.
-
Conformer B: Following a ring flip, the ethyl group moves to an equatorial position, and the methyl group occupies an axial position.
The relative stability of these two conformers depends on the magnitude of the steric strain, primarily the 1,3-diaxial interactions experienced by the axial substituent.
Quantitative Analysis of Conformational Stability
To quantify the steric strain associated with axial substituents, chemists use A-values . The A-value for a substituent is defined as the difference in Gibbs free energy (ΔG°) between the conformer where the substituent is in the axial position and the conformer where it is in the equatorial position.[7][8] A larger A-value signifies a greater steric demand and a stronger preference for the equatorial position.
-
Methyl Group (-CH₃): The A-value for a methyl group is approximately 1.74 kcal/mol (7.3 kJ/mol).[8][9] This energy cost arises from two gauche-butane-like interactions between the axial methyl group and the C3 and C5 carbons of the ring.[9][10]
-
Ethyl Group (-CH₂CH₃): The A-value for an ethyl group is approximately 1.79 kcal/mol .[7][11] The value is only slightly larger than that of a methyl group because the ethyl group can rotate around its carbon-carbon single bond to place the terminal methyl group away from the cyclohexane ring, minimizing steric clash.[9][11][12]
Using these A-values, we can estimate the total steric strain for each conformer of cis-1-ethyl-3-methylcyclohexane:
-
Strain in Conformer A (axial ethyl, equatorial methyl): The primary source of strain is the axial ethyl group interacting with two axial hydrogens. The strain energy is approximately equal to the A-value of the ethyl group, which is 1.79 kcal/mol .
-
Strain in Conformer B (equatorial ethyl, axial methyl): The strain is due to the axial methyl group interacting with two axial hydrogens. This strain energy is approximately equal to the A-value of the methyl group, which is 1.74 kcal/mol .
Conclusion on Stability: By comparing the total strain energies, Conformer B is more stable than Conformer A. The energy difference (ΔΔG°) is approximately 1.79 kcal/mol - 1.74 kcal/mol = 0.05 kcal/mol . While this difference is small, the equilibrium will favor the conformer with the larger ethyl group in the more spacious equatorial position.
Data Presentation: Conformational Energy Summary
The quantitative data for the conformational analysis of cis-1-ethyl-3-methylcyclohexane is summarized in the table below.
| Conformer | Axial Substituent | Equatorial Substituent | Key Steric Interaction | Strain Energy (kcal/mol) | Relative Stability |
| A | Ethyl | Methyl | 1,3-diaxial (Ethyl-H) | ~1.79 | Less Stable |
| B | Methyl | Ethyl | 1,3-diaxial (Methyl-H) | ~1.74 | More Stable |
Experimental and Computational Protocols
The determination of conformational equilibria can be achieved through both experimental and computational methods.
Experimental Protocol: Low-Temperature NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules.[1] At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in a single, averaged spectrum. However, at low temperatures (e.g., -78.5 °C), this process can be slowed down sufficiently to allow for the observation of distinct signals for each individual conformer.
Methodology:
-
Sample Preparation: A solution of high-purity cis-1-ethyl-3-methylcyclohexane is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene chloride, CD₂Cl₂).
-
NMR Data Acquisition: The sample is cooled down inside the NMR spectrometer to a temperature where the ring flip is slow. ¹H NMR spectra are then acquired.
-
Spectral Analysis: At this low temperature, separate sets of peaks corresponding to Conformer A and Conformer B will be visible. Non-overlapping signals unique to each conformer are identified.
-
Quantification: The relative concentrations of the two conformers are determined by integrating the signals corresponding to each conformer. The ratio of the integrals is equal to the ratio of the conformers at equilibrium.
-
Equilibrium Constant Calculation: The equilibrium constant (Keq) is calculated as the ratio of the more stable conformer to the less stable conformer: Keq = [Conformer B] / [Conformer A].
-
Gibbs Free Energy Calculation: The difference in Gibbs free energy (ΔG°) between the conformers is calculated using the equation: ΔG° = -RTln(Keq) , where R is the gas constant and T is the temperature in Kelvin.[7][13] The analysis of coupling constants can also provide detailed information about the dihedral angles and thus the percentage of each conformer.[14][15]
Computational Protocol: Molecular Mechanics/Quantum Mechanics
Computational chemistry provides a theoretical means to estimate the relative stabilities of conformers.[16]
Methodology:
-
Structure Building: The 3D structures of both Conformer A and Conformer B of cis-1-ethyl-3-methylcyclohexane are built using molecular modeling software (e.g., Avogadro, GaussView).[13][17]
-
Geometry Optimization: A geometry optimization calculation is performed for each conformer using a suitable computational method.
-
Molecular Mechanics (MM): Methods like MMFF94 or AMBER are computationally inexpensive and often provide good estimates of steric energies.
-
Quantum Mechanics (QM): Higher-level ab initio or Density Functional Theory (DFT) methods can provide more accurate energy calculations.[18]
-
-
Energy Calculation: The optimization process finds the lowest energy (most stable) geometry for each conformer. The electronic energy (for QM) or steric energy (for MM) of each optimized structure is calculated.
-
Stability Determination: The difference in the calculated energies between the two conformers (ΔE = E_A - E_B) provides a theoretical estimate of their relative stability.
Visualizations
The following diagrams illustrate the conformational equilibrium and a typical experimental workflow.
References
- 1. Cyclohexane Conformational Analysis | Algor Cards [cards.algoreducation.com]
- 2. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 3. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A value - Wikipedia [en.wikipedia.org]
- 9. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 10. organic chemistry - Is there a gauche interaction between C-3 and C-6 in cyclohexane? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. chegg.com [chegg.com]
- 12. youtube.com [youtube.com]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students - Dialnet [dialnet.unirioja.es]
- 16. studysmarter.co.uk [studysmarter.co.uk]
- 17. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 18. pubs.acs.org [pubs.acs.org]
Theoretical Models of Cis-1-ethyl-3-methylcyclohexane: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical models used to understand the conformational landscape of cis-1-ethyl-3-methylcyclohexane. By leveraging fundamental principles of stereochemistry, including A-values, 1,3-diaxial interactions, and gauche interactions, we delved into the energetic preferences of its chair conformers. This document summarizes key quantitative data, outlines detailed experimental and computational protocols for conformational analysis, and presents visual representations of the underlying principles to aid in the rational design and development of cyclohexane-containing molecules.
Introduction
Cyclohexane and its derivatives are ubiquitous structural motifs in organic chemistry, with profound implications in medicinal chemistry and materials science. The therapeutic efficacy and biological activity of many drug molecules are intrinsically linked to their three-dimensional structure and conformational dynamics. A thorough understanding of the conformational preferences of substituted cyclohexanes is therefore paramount for designing molecules with optimal pharmacological profiles.
Cis-1-ethyl-3-methylcyclohexane serves as an excellent model system for exploring the interplay of steric forces that govern the conformational equilibrium in 1,3-disubstituted cyclohexanes. This guide will explore the theoretical models that predict the most stable conformation of this molecule and the experimental and computational methods used to validate these predictions.
Conformational Analysis of Cis-1-ethyl-3-methylcyclohexane
The conformational analysis of cis-1-ethyl-3-methylcyclohexane is primarily centered on the energetic differences between its two possible chair conformations, which can be interconverted through a process known as a ring flip. In the cis isomer, both the ethyl and methyl groups are on the same face of the cyclohexane ring.
Chair Conformations and Steric Interactions
The two chair conformations of cis-1-ethyl-3-methylcyclohexane are the diequatorial conformer and the diaxial conformer.
-
Diequatorial Conformer: Both the ethyl group at C1 and the methyl group at C3 occupy equatorial positions. This arrangement is generally more stable as it minimizes steric strain.
-
Diaxial Conformer: Both the ethyl group at C1 and the methyl group at C3 occupy axial positions. This conformation is significantly destabilized by 1,3-diaxial interactions, which are steric repulsions between the axial substituents and the axial hydrogens on the same side of the ring.
The primary destabilizing factors in the diaxial conformer are:
-
1,3-Diaxial Interactions: The axial ethyl group experiences steric repulsion with the axial hydrogens at C3 and C5. Similarly, the axial methyl group interacts with the axial hydrogens at C1 and C5.
-
Gauche Butane-type Interactions: Within the ring structure, gauche interactions contribute to the overall strain energy.[1]
The diequatorial conformer avoids these significant 1,3-diaxial interactions, making it the considerably more stable conformation.
Quantitative Energetic Analysis
The energy difference between the axial and equatorial positions of a substituent on a cyclohexane ring is quantified by its A-value (conformational free energy).[2] A-values are additive and can be used to estimate the energy difference between the two chair conformers of a disubstituted cyclohexane.[3]
| Substituent | A-value (kcal/mol) |
| Methyl (CH₃) | ~1.7[3] |
| Ethyl (CH₂CH₃) | ~1.8[3] |
Table 1: A-values for Methyl and Ethyl Substituents
For the diaxial conformer of cis-1-ethyl-3-methylcyclohexane, the total steric strain can be approximated by summing the A-values of the individual substituents.
Estimated Energy Difference (ΔG)
ΔG ≈ A(ethyl) + A(methyl) ΔG ≈ 1.8 kcal/mol + 1.7 kcal/mol ΔG ≈ 3.5 kcal/mol
This significant energy difference indicates that the conformational equilibrium heavily favors the diequatorial conformer. It is important to note that this is an estimation, and the actual energy difference may deviate slightly from this value due to potential interactions between the two axial groups themselves.
Experimental and Computational Protocols
Experimental Determination of Conformational Equilibrium via NMR Spectroscopy
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique to determine the populations of different conformers at equilibrium. By cooling the sample, the rate of chair-chair interconversion can be slowed down sufficiently to observe distinct signals for the axial and equatorial conformers.
Protocol for Low-Temperature NMR Analysis:
-
Sample Preparation:
-
Dissolve a known concentration of cis-1-ethyl-3-methylcyclohexane in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra at progressively lower temperatures.
-
The temperature should be lowered until the signals for the axial and equatorial protons of interest become sharp and well-resolved (i.e., below the coalescence temperature).
-
-
Spectral Analysis:
-
Identify the signals corresponding to the methine proton (CH) attached to the carbon bearing the ethyl group and the methine proton attached to the carbon bearing the methyl group for both the diequatorial and diaxial conformers.
-
Integrate the areas of the corresponding signals for the two conformers. The ratio of the integrals is directly proportional to the ratio of the conformer populations at that temperature.
-
-
Calculation of Equilibrium Constant (K_eq) and Free Energy Difference (ΔG):
-
Calculate the equilibrium constant (K_eq) from the ratio of the conformer populations: K_eq = [Diequatorial] / [Diaxial].
-
Use the following equation to calculate the Gibbs free energy difference (ΔG) between the two conformers: ΔG = -RT ln(K_eq) , where R is the gas constant and T is the temperature in Kelvin.
-
Computational Modeling of Conformational Energies
Computational chemistry provides a powerful tool for calculating the relative energies of different conformers and corroborating experimental findings.
Protocol for Conformational Analysis using Gaussian:
-
Molecule Building and Initial Optimization:
-
Construct the 3D structures of both the diequatorial and diaxial chair conformers of cis-1-ethyl-3-methylcyclohexane using a molecular modeling program (e.g., GaussView).
-
Perform an initial geometry optimization using a lower level of theory, such as a molecular mechanics force field (e.g., UFF) or a semi-empirical method (e.g., PM6), to obtain reasonable starting geometries.
-
-
High-Level Geometry Optimization and Frequency Calculation:
-
For each conformer, perform a full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Following the optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.
-
-
Energy Calculation and Analysis:
-
Extract the electronic energies (E), zero-point vibrational energies (ZPVE), and Gibbs free energies (G) from the output files of the frequency calculations for both conformers.
-
Calculate the relative energy difference (ΔE) and the relative Gibbs free energy difference (ΔG) between the diaxial and diequatorial conformers:
-
ΔE = E_diaxial - E_diequatorial
-
ΔG = G_diaxial - G_diequatorial
-
-
The calculated ΔG value represents the predicted energy difference between the two chair conformations.
-
Visualizing Conformational Relationships
Diagrams are essential for visualizing the abstract concepts of conformational analysis.
Figure 1: Conformational equilibrium of cis-1-ethyl-3-methylcyclohexane.
Figure 2: Workflow for computational conformational analysis.
Conclusion
The theoretical models for cis-1-ethyl-3-methylcyclohexane unequivocally predict that the diequatorial conformer is substantially more stable than the diaxial conformer. This preference is driven by the avoidance of destabilizing 1,3-diaxial interactions present in the diaxial form. The estimated Gibbs free energy difference of approximately 3.5 kcal/mol highlights a strong energetic preference for the diequatorial arrangement. The outlined experimental (low-temperature NMR) and computational (DFT) protocols provide robust methods for quantifying this energy difference and validating the theoretical models. A comprehensive understanding of these conformational principles is critical for the rational design of molecules with specific three-dimensional structures and desired biological activities.
References
An In-Depth Technical Guide to Potential Research Areas for Cis-1-ethyl-3-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-1-ethyl-3-methylcyclohexane is a saturated cyclic hydrocarbon with a unique stereochemistry that presents intriguing possibilities for various research and development applications. While its current documented uses are limited, its structural features—a rigid cyclohexane core with two distinct alkyl substituents in a defined cis-conformation—make it a compelling candidate for exploration in medicinal chemistry, materials science, and as a chiral building block in organic synthesis. This guide provides a comprehensive overview of the known properties of cis-1-ethyl-3-methylcyclohexane and outlines potential research avenues, complete with detailed experimental protocols and conceptual frameworks to stimulate further investigation.
Physicochemical and Stereochemical Properties
A thorough understanding of the fundamental properties of cis-1-ethyl-3-methylcyclohexane is crucial for designing and interpreting experiments.
General Properties
| Property | Value | Source |
| Molecular Formula | C9H18 | PubChem[1] |
| Molecular Weight | 126.24 g/mol | PubChem[1] |
| CAS Number | 19489-10-2 | PubChem[1] |
| Appearance | Colorless liquid | Inferred from similar alkanes |
| Boiling Point | 156 °C at 760 mmHg | Guidechem |
| Melting Point | -77.27 °C (estimate) | Guidechem |
| Density | 0.769 g/cm³ | Guidechem |
| Flash Point | 31.9 °C | Guidechem |
| LogP | 3.22270 | Guidechem |
| Vapor Pressure | 4.81 mmHg at 25°C | Guidechem |
| Refractive Index | 1.422 | Guidechem |
Stereochemistry and Conformational Analysis
The "cis" designation in cis-1-ethyl-3-methylcyclohexane indicates that the ethyl and methyl groups are on the same face of the cyclohexane ring. Like all substituted cyclohexanes, it exists predominantly in two chair conformations that are in rapid equilibrium. The stability of these conformers is dictated by the steric strain arising from axial versus equatorial positioning of the substituents.
The two possible chair conformations for cis-1-ethyl-3-methylcyclohexane are:
-
Diequatorial conformer: Both the ethyl and methyl groups occupy equatorial positions. This is generally the more stable conformation as it minimizes steric hindrance.[2]
-
Diaxial conformer: Both the ethyl and methyl groups occupy axial positions. This conformation is significantly less stable due to 1,3-diaxial interactions, where the axial substituents experience steric repulsion with the other axial hydrogens on the same side of the ring.[2]
The energy difference between these two conformers dictates their relative populations at equilibrium. Due to the larger size of the ethyl group compared to the methyl group, the diaxial conformation is particularly unfavorable.
Potential Research Areas
The unique structural and stereochemical features of cis-1-ethyl-3-methylcyclohexane open up several promising avenues for research, particularly in the realm of drug discovery and materials science.
Medicinal Chemistry and Drug Discovery
The cyclohexane scaffold is a common motif in many approved drugs, valued for its ability to introduce a three-dimensional, lipophilic character to a molecule. This can enhance binding to protein targets by occupying hydrophobic pockets and providing a rigid framework for the presentation of pharmacophoric elements.
Cis-1-ethyl-3-methylcyclohexane can be explored as a bioisostere for other cyclic or acyclic moieties in known bioactive compounds. Its defined stereochemistry can be exploited to probe the topology of protein binding sites with high precision.
-
Proposed Research:
-
In Silico Screening: Utilize computational docking studies to virtually screen cis-1-ethyl-3-methylcyclohexane-containing fragments against libraries of known drug targets, particularly those with well-defined hydrophobic pockets (e.g., kinases, proteases, nuclear receptors).
-
Fragment-Based Drug Discovery (FBDD): Synthesize a library of small molecules where the cis-1-ethyl-3-methylcyclohexane moiety is appended with various functional groups (e.g., hydroxyl, amino, carboxyl groups) to serve as starting points for FBDD campaigns.
-
While no specific biological activity has been reported for cis-1-ethyl-3-methylcyclohexane, its simple structure does not preclude it from interacting with biological systems. Some simple hydrocarbons have been shown to modulate the activity of certain ion channels or enzymes.
-
Proposed Research:
-
High-Throughput Screening (HTS): Screen cis-1-ethyl-3-methylcyclohexane against a broad panel of biological targets in HTS campaigns to identify any potential "hits."
-
Phenotypic Screening: Employ cell-based phenotypic screens to assess the effect of the compound on cell viability, proliferation, or other observable cellular phenotypes in various cell lines (e.g., cancer cell lines, neuronal cells).
-
Experimental Protocols
To facilitate the exploration of the proposed research areas, the following detailed experimental protocols are provided.
Synthesis of Cis-1-ethyl-3-methylcyclohexane
A plausible and efficient method for the stereoselective synthesis of cis-1-ethyl-3-methylcyclohexane is through the catalytic hydrogenation of an appropriate cyclohexene precursor. The syn-addition of hydrogen from the catalyst surface ensures the formation of the cis product.
Reaction: Catalytic hydrogenation of 1-ethyl-3-methylcyclohexene.
Materials:
-
1-ethyl-3-methylcyclohexene
-
Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (10%)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Parr hydrogenation apparatus or a similar setup
-
Standard glassware for organic synthesis and purification (e.g., round-bottom flask, condenser, separatory funnel, distillation apparatus)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a high-pressure reaction vessel (e.g., a Parr bottle), dissolve 1-ethyl-3-methylcyclohexene (1.0 eq) in anhydrous ethanol.
-
Carefully add the catalyst (PtO2 or 10% Pd/C, ~1-5 mol%).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Flush the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas to the desired pressure (typically 3-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the uptake of hydrogen gas or by periodically analyzing aliquots using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen gas and flush the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by fractional distillation to yield pure cis-1-ethyl-3-methylcyclohexane.
-
Characterize the final product using NMR spectroscopy (¹H and ¹³C NMR) and GC-MS to confirm its identity and purity.
In Silico Screening Workflow
This protocol outlines a general workflow for the virtual screening of cis-1-ethyl-3-methylcyclohexane-based fragments.
Software/Tools:
-
Molecular modeling software (e.g., Schrödinger Maestro, MOE, AutoDock)
-
Protein Data Bank (PDB) for target structures
-
Chemical structure drawing software (e.g., ChemDraw)
Procedure:
-
Target Selection: Identify a protein target of interest with a known three-dimensional structure and a well-defined binding pocket.
-
Ligand Preparation:
-
Draw the 3D structure of the cis-1-ethyl-3-methylcyclohexane fragment.
-
Generate a library of derivatives by adding various functional groups at accessible positions.
-
Perform energy minimization of the ligand structures.
-
-
Protein Preparation:
-
Download the crystal structure of the target protein from the PDB.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning protonation states and partial charges.
-
Define the binding site based on the location of a co-crystallized ligand or through pocket detection algorithms.
-
-
Molecular Docking:
-
Dock the prepared ligand library into the defined binding site of the target protein using a suitable docking algorithm.
-
Score and rank the docked poses based on their predicted binding affinity (e.g., docking score, estimated ΔG).
-
-
Post-Docking Analysis:
-
Visually inspect the top-ranked poses to analyze the binding interactions (e.g., hydrophobic interactions, hydrogen bonds).
-
Select promising candidates for further in vitro testing based on their docking scores and interaction patterns.
-
In Vitro Assay Protocols
This assay assesses the effect of a compound on cell viability by measuring the metabolic activity of cells.[1][3][4][5]
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cis-1-ethyl-3-methylcyclohexane (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of cis-1-ethyl-3-methylcyclohexane in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[6][7][8][9][10]
Materials:
-
Salmonella typhimurium tester strains (histidine auxotrophs, e.g., TA98, TA100)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
-
S9 fraction (for metabolic activation)
-
Cis-1-ethyl-3-methylcyclohexane
-
Positive and negative controls
Procedure:
-
Prepare different concentrations of cis-1-ethyl-3-methylcyclohexane.
-
In a test tube, mix the Salmonella tester strain, the test compound, and either the S9 fraction (for metabolic activation) or a buffer.
-
Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Compare the number of revertant colonies on the plates treated with the test compound to the number on the negative control plates. A significant increase in the number of revertant colonies indicates that the compound is mutagenic.
This assay is crucial for assessing the risk of a compound causing cardiac arrhythmias.[11][12][13][14][15]
Materials:
-
A cell line stably expressing the hERG potassium channel (e.g., HEK293-hERG)
-
Patch-clamp electrophysiology setup or a high-throughput automated patch-clamp system
-
Appropriate intracellular and extracellular recording solutions
-
Cis-1-ethyl-3-methylcyclohexane
-
Positive control (a known hERG blocker, e.g., astemizole)
Procedure:
-
Culture the hERG-expressing cells under appropriate conditions.
-
Prepare different concentrations of cis-1-ethyl-3-methylcyclohexane in the extracellular solution.
-
Using the patch-clamp technique, record the hERG channel currents in individual cells.
-
Apply the different concentrations of the test compound to the cells and record the changes in the hERG current.
-
Compare the current inhibition with the vehicle control to determine the percentage of inhibition at each concentration.
-
Calculate the IC50 value for hERG channel blockade.
This assay evaluates the potential of a compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.[2][16][17][18][19]
Materials:
-
Human liver microsomes
-
A panel of specific CYP isoform probe substrates and their corresponding metabolites
-
NADPH regenerating system
-
Cis-1-ethyl-3-methylcyclohexane
-
Positive controls (known inhibitors for each CYP isoform)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Incubate human liver microsomes with the NADPH regenerating system and a specific CYP probe substrate in the presence of different concentrations of cis-1-ethyl-3-methylcyclohexane.
-
After a defined incubation period, stop the reaction (e.g., by adding a quenching solvent).
-
Analyze the formation of the specific metabolite using LC-MS/MS.
-
Compare the rate of metabolite formation in the presence of the test compound to the vehicle control.
-
Calculate the percentage of inhibition and determine the IC50 value for each CYP isoform.
Visualizations
Conformational Equilibrium of Cis-1-ethyl-3-methylcyclohexane
Caption: Chair conformations of cis-1-ethyl-3-methylcyclohexane.
Proposed Preclinical Drug Discovery Workflow
Caption: A streamlined workflow for early-stage drug discovery.
Logic Diagram for In Vitro Safety Assessment
Caption: Key in vitro assays for preliminary safety profiling.
Conclusion
Cis-1-ethyl-3-methylcyclohexane, while currently understudied, represents a molecule with significant untapped potential. Its well-defined three-dimensional structure and stereochemistry make it an attractive scaffold for medicinal chemistry and a valuable probe for understanding molecular interactions. The proposed research areas and detailed experimental protocols in this guide are intended to provide a solid foundation and a clear roadmap for researchers to unlock the full potential of this intriguing molecule and its derivatives. Through a systematic and multi-faceted approach, from in silico modeling to in vitro validation, the scientific community can begin to explore the diverse applications of cis-1-ethyl-3-methylcyclohexane, potentially leading to the development of novel therapeutics and advanced materials.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. lnhlifesciences.org [lnhlifesciences.org]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 11. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hERG Assay | PPTX [slideshare.net]
- 13. hERG potassium channel assay. [bio-protocol.org]
- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 17. criver.com [criver.com]
- 18. evotec.com [evotec.com]
- 19. enamine.net [enamine.net]
An In-depth Technical Guide to cis-1-ethyl-3-methylcyclohexane
This guide provides detailed information on the chemical properties of cis-1-ethyl-3-methylcyclohexane, tailored for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The fundamental chemical properties of cis-1-ethyl-3-methylcyclohexane are summarized in the table below for easy reference and comparison.
| Property | Value |
| Chemical Formula | C₉H₁₈[1][2][3][4][5] |
| Molecular Weight | 126.24 g/mol [4] |
| CAS Registry Number | 19489-10-2[1][2] |
Experimental Protocols
Structural and Property Relationship
The following diagram illustrates the logical relationship between the compound's name and its fundamental chemical properties.
Caption: Logical relationship of cis-1-ethyl-3-methylcyclohexane to its key identifiers.
References
- 1. guidechem.com [guidechem.com]
- 2. cis-1-Ethyl-3-methyl-cyclohexane [webbook.nist.gov]
- 3. cis-1-ethyl-3-methylcyclohexane [stenutz.eu]
- 4. 19489-10-2 CAS MSDS (CIS-1-ETHYL-3-METHYLCYCLOHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. cis-1-Ethyl-3-methyl-cyclohexane (CAS 19489-10-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
Conformational Analysis of cis-1-Ethyl-3-Methylcyclohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the conformational isomers of cis-1-ethyl-3-methylcyclohexane, focusing on the energetic differences between axial and equatorial substituents. This information is critical for understanding the stereochemical outcomes of reactions and for the rational design of molecules in drug development, where conformation dictates biological activity.
Introduction to Conformational Isomerism in Substituted Cyclohexanes
Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered "chair" conformation to minimize angle and torsional strain. In a chair conformation, the substituent groups can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Through a process called ring-flipping, a chair conformation can interconvert into another chair conformation, causing all axial substituents to become equatorial and vice-versa.
For monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable due to the avoidance of steric strain. This strain, known as 1,3-diaxial interaction, arises from the steric repulsion between an axial substituent and the axial hydrogens on the same side of the ring (at the C3 and C5 positions). The energy difference between the axial and equatorial conformers is quantified by the "A-value".
In disubstituted cyclohexanes, the relative stability of the conformers depends on the positions and stereochemistry of the substituents. For cis-1,3-disubstituted cyclohexanes, the two possible chair conformations are one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).
Conformational Equilibrium of cis-1-Ethyl-3-Methylcyclohexane
The conformational equilibrium of cis-1-ethyl-3-methylcyclohexane involves the interconversion between the diequatorial and the diaxial conformers.
The diequatorial conformer is significantly more stable than the diaxial conformer due to the absence of significant steric strain. In the diaxial conformer, both the ethyl and the methyl groups experience destabilizing 1,3-diaxial interactions.
Quantitative Analysis of Steric Strain
The energetic preference for the equatorial position is quantified by A-values (Gibbs free energy difference, -ΔG°).
| Substituent | A-value (kcal/mol) | A-value (kJ/mol) |
| Methyl (CH₃) | 1.74 | 7.28 |
| Ethyl (CH₂CH₃) | 1.79 | 7.5 |
In the diaxial conformer of cis-1-ethyl-3-methylcyclohexane, the total steric strain is not merely the sum of the individual A-values. In addition to the 1,3-diaxial interactions with axial hydrogens, there is a significant steric interaction between the two axial substituents themselves.
Estimated Strain Energy of the Diaxial Conformer:
-
1,3-Diaxial interactions of methyl group with hydrogens: ~1.74 kcal/mol
-
1,3-Diaxial interactions of ethyl group with hydrogens: ~1.79 kcal/mol
-
1,3-Diaxial interaction between ethyl and methyl groups: ~2.0 kcal/mol (estimated)
Total Estimated Strain: 1.74 + 1.79 + 2.0 = 5.53 kcal/mol
This significant strain energy renders the diaxial conformer highly unfavorable, and the conformational equilibrium lies heavily towards the diequatorial conformer.
Experimental Protocols for Conformational Analysis
The determination of conformational energies and equilibria relies on two primary experimental techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry.
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
At room temperature, the ring-flipping of cyclohexane is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, the rate of interconversion can be slowed down sufficiently to allow for the observation of distinct signals for each conformer.
Key Methodological Details:
-
Solvent Selection: The choice of solvent is critical. It must have a low freezing point and be able to dissolve the analyte at the target low temperatures. Carbon disulfide (CS₂) and deuterated chloroform (CDCl₃) are common choices.
-
Temperature Calibration: Accurate temperature control and measurement within the NMR probe are essential for reliable thermodynamic data.
-
Signal Assignment: In the low-temperature spectrum, axial protons typically resonate at a higher field (lower ppm) than equatorial protons. Vicinal coupling constants (³J) are also diagnostic: ³J_ax-ax is typically large (10-13 Hz), while ³J_ax-eq and ³J_eq-eq are smaller (2-5 Hz).
-
Equilibrium Constant Determination: The ratio of the integrals of well-resolved signals corresponding to the diequatorial and diaxial conformers directly gives the equilibrium constant (K).
Computational Chemistry Methods
Computational chemistry provides a powerful tool for calculating the geometries and relative energies of different conformers.
Key Methodological Details:
-
Software: Gaussian, Spartan, and other quantum chemistry packages are commonly used.
-
Level of Theory: Density Functional Theory (DFT) methods, such as B3LYP, often provide a good balance of accuracy and computational cost for this type of analysis.
-
Basis Set: A Pople-style basis set, such as 6-31G(d), is a common starting point. Larger basis sets can be used for higher accuracy.
-
Thermochemical Analysis: The output of the frequency calculation provides important thermochemical data, including the Gibbs free energy, which can be directly compared to experimental A-values.
Conclusion
The conformational analysis of cis-1-ethyl-3-methylcyclohexane unequivocally demonstrates the overwhelming preference for the diequatorial conformer. This preference is driven by the significant steric strain present in the diaxial conformer, which arises from 1,3-diaxial interactions between the substituents and axial hydrogens, as well as a substantial interaction between the two axial groups themselves. The quantitative understanding of these energetic differences, obtained through experimental methods like low-temperature NMR and validated by computational chemistry, is fundamental for predicting molecular behavior and for the design of molecules with specific three-dimensional structures in fields such as medicinal chemistry and materials science. This guide provides the foundational knowledge and detailed methodologies for researchers to confidently undertake such conformational analyses.
Steric Strain in cis-1-ethyl-3-methylcyclohexane Isomers: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the steric strain in the conformational isomers of cis-1-ethyl-3-methylcyclohexane. For researchers, scientists, and professionals in drug development, understanding the conformational preferences of substituted cyclohexanes is paramount for predicting molecular interactions and biological activity. This document details the energetic penalties associated with different spatial arrangements of substituents, primarily focusing on 1,3-diaxial interactions. Quantitative data for the steric strain of individual substituents are presented in tabular format. Furthermore, this guide outlines detailed experimental and computational methodologies for determining conformational energies, and provides visualizations of the conformational equilibria and workflows using the DOT language for Graphviz.
Introduction to Conformational Analysis of Substituted Cyclohexanes
The cyclohexane ring is a ubiquitous scaffold in organic chemistry and medicinal chemistry. Its chair conformation is the most stable arrangement, minimizing both angle and torsional strain. When substituents are introduced onto the ring, they can occupy either axial or equatorial positions. The interchange between two chair conformations is known as ring flipping. For substituted cyclohexanes, the two chair conformers are often not energetically equivalent due to steric interactions.
The primary source of steric strain in axial substituents is the 1,3-diaxial interaction, which is the steric repulsion between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring at the C3 and C5 positions.[1][2][3] The magnitude of this strain is dependent on the size and nature of the substituent. The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane.[4][5]
Conformational Isomers of cis-1-ethyl-3-methylcyclohexane
Being a cis-1,3-disubstituted cyclohexane, the two substituents (ethyl and methyl) are on the same side of the ring. This geometric constraint dictates that in a chair conformation, the substituents are either both in equatorial positions or both in axial positions.[6][7][8] The molecule therefore exists as an equilibrium between two primary chair conformers, which can be interconverted through ring flipping.
The Diequatorial Conformer
In one chair conformation, both the ethyl group at C1 and the methyl group at C3 occupy equatorial positions. In this arrangement, the bulky substituents are directed away from the ring, minimizing steric hindrance.[6][8] Consequently, there are no significant 1,3-diaxial interactions involving the substituents. This conformer is therefore expected to be the more stable, lower-energy isomer.
The Diaxial Conformer
Following a ring flip, both the ethyl and methyl groups are forced into axial positions. This conformation is significantly destabilized by multiple steric interactions:
-
The axial methyl group experiences 1,3-diaxial interactions with the axial hydrogens at C5.
-
The axial ethyl group experiences 1,3-diaxial interactions with the axial hydrogen at C5.
-
A significant 1,3-diaxial interaction occurs between the axial ethyl and axial methyl groups themselves.
These repulsive forces result in a substantial increase in the steric energy of the diaxial conformer compared to the diequatorial conformer.
Quantitative Analysis of Steric Strain
The relative stability of the two chair conformers of cis-1-ethyl-3-methylcyclohexane can be estimated by summing the A-values of the substituents in the diaxial conformation. The A-value for a methyl group is approximately 1.7 kcal/mol (7.3 kJ/mol), and for an ethyl group, it is slightly higher at about 1.8 kcal/mol (7.5 kJ/mol).[4][5] The reason the A-value for an ethyl group is not significantly larger than that of a methyl group is due to the ability of the ethyl group's C-C bond to rotate, positioning the terminal methyl group away from the cyclohexane ring and thus minimizing steric clash.[5]
The total steric strain in the diaxial conformer is the sum of the A-value for the methyl group and the A-value for the ethyl group.
Table 1: A-Values and Steric Strain of Substituents
| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |
| Methyl | 1.7 | 7.3 |
| Ethyl | 1.8 | 7.5 |
Table 2: Estimated Steric Strain in cis-1-ethyl-3-methylcyclohexane Conformers
| Conformer | Substituent Positions | Estimated Steric Strain (kcal/mol) | Estimated Steric Strain (kJ/mol) |
| Diequatorial | 1-ethyl (eq), 3-methyl (eq) | ~ 0 | ~ 0 |
| Diaxial | 1-ethyl (ax), 3-methyl (ax) | 3.5 (1.7 + 1.8) | 14.8 (7.3 + 7.5) |
The energy difference of approximately 3.5 kcal/mol (14.8 kJ/mol) indicates that the diequatorial conformer is significantly more stable and will be the predominant species at equilibrium.
Experimental and Computational Methodologies
Experimental Protocol: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
The determination of the equilibrium constant between the two chair conformers, and thus the Gibbs free energy difference (ΔG°), can be achieved using low-temperature NMR spectroscopy.
Objective: To determine the relative populations of the diequatorial and diaxial conformers of cis-1-ethyl-3-methylcyclohexane and calculate the A-value for the combined steric interactions.
Materials:
-
cis-1-ethyl-3-methylcyclohexane
-
Deuterated solvent with a low freezing point (e.g., deuterated chloroform, CDCl₃, or deuterated methylene chloride, CD₂Cl₂)
-
NMR spectrometer with variable temperature capabilities
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a dilute solution of cis-1-ethyl-3-methylcyclohexane in the chosen deuterated solvent in an NMR tube.
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). At this temperature, the ring flipping is rapid on the NMR timescale, and the spectrum will show time-averaged signals for the ethyl and methyl groups.
-
Low-Temperature Analysis:
-
Cool the sample in the NMR probe to a temperature where the rate of chair-chair interconversion is significantly slowed. This is often below -60 °C. The coalescence temperature, where the signals for the two conformers merge, can be determined and used to calculate the energy barrier for ring flipping.
-
Acquire a series of ¹H NMR spectra at progressively lower temperatures until the signals for the axial and equatorial protons of the two distinct conformers are sharp and well-resolved.
-
-
Spectral Integration:
-
Identify the signals corresponding to the diequatorial and diaxial conformers. The conformer with the significantly larger population (and thus larger integral areas) is the more stable diequatorial isomer.
-
Carefully integrate a set of well-resolved peaks for each conformer. For example, integrate the signals for the methyl protons in both the diequatorial and diaxial environments.
-
-
Calculation of Equilibrium Constant (K_eq):
-
The equilibrium constant is the ratio of the concentrations of the two conformers, which is directly proportional to the ratio of their integrated signal areas. K_eq = [Diequatorial Conformer] / [Diaxial Conformer] = Integral_diequatorial / Integral_diaxial
-
-
Calculation of Gibbs Free Energy Difference (ΔG°):
-
The Gibbs free energy difference between the conformers can be calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (8.314 J/mol·K or 1.987 cal/mol·K) and T is the temperature in Kelvin at which the low-temperature spectrum was acquired.
-
Computational Chemistry Workflow
Computational methods provide a powerful tool for calculating the relative energies of different conformers.
Objective: To calculate the steric energies of the diequatorial and diaxial conformers of cis-1-ethyl-3-methylcyclohexane using molecular mechanics or quantum mechanics.
Software: Gaussian, Spartan, or other molecular modeling software.
Procedure:
-
Structure Building: Construct 3D models of both the diequatorial and diaxial chair conformers of cis-1-ethyl-3-methylcyclohexane.
-
Geometry Optimization: Perform a geometry optimization for each conformer using a suitable level of theory (e.g., a molecular mechanics force field like MMFF94 or a quantum mechanics method such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d)). This process finds the lowest energy geometry for each conformer.
-
Energy Calculation: After optimization, the software will output the steric or electronic energy for each conformer.
-
Relative Energy Calculation: The difference in the calculated energies of the two conformers provides the energy difference between them. ΔE = E_diaxial - E_diequatorial
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.
Figure 1: Conformational Equilibrium of cis-1-ethyl-3-methylcyclohexane (Placeholder for actual molecular structures).
Figure 2: Experimental Workflow for NMR Analysis.
Figure 3: Computational Workflow.
Conclusion
The conformational analysis of cis-1-ethyl-3-methylcyclohexane reveals a strong preference for the diequatorial conformer. This preference is driven by the significant steric strain present in the diaxial conformer, primarily due to 1,3-diaxial interactions between the substituents. The estimated energy difference of approximately 3.5 kcal/mol underscores the importance of considering steric effects in predicting molecular geometry and reactivity. The methodologies outlined in this guide, including low-temperature NMR spectroscopy and computational chemistry, provide robust frameworks for the quantitative assessment of these conformational energies, which is a critical aspect of modern drug design and development.
References
- 1. Conformations of a cyclohexane — QM Tutorial 0.1 documentation [qm-tutorial.readthedocs.io]
- 2. ijert.org [ijert.org]
- 3. m.youtube.com [m.youtube.com]
- 4. brainly.com [brainly.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: Stereoselective Synthesis of cis-1-Ethyl-3-methylcyclohexane
Abstract
This document outlines a detailed protocol for the stereoselective synthesis of cis-1-ethyl-3-methylcyclohexane. The synthesis is a two-step process commencing with the Wittig reaction of 3-methylcyclohexanone to form an exocyclic alkene, followed by a stereoselective catalytic hydrogenation. This methodology is designed for researchers in organic synthesis, medicinal chemistry, and materials science requiring a reliable method for producing the cis-isomer of this disubstituted cyclohexane.
Introduction
1,3-Disubstituted cyclohexanes are important structural motifs in a variety of chemical compounds, including natural products and pharmaceuticals. The stereochemical arrangement of the substituents significantly influences the biological activity and physical properties of these molecules. This protocol provides a robust method for the synthesis of cis-1-ethyl-3-methylcyclohexane, a compound of interest for conformational analysis and as a building block in more complex syntheses. The key to achieving the desired cis stereochemistry lies in the directed catalytic hydrogenation of an intermediate alkene.
Overall Reaction Scheme
Experimental Protocols
Step 1: Synthesis of 1-Ethylidene-3-methylcyclohexane via Wittig Reaction
This procedure is adapted from standard Wittig olefination protocols.[1][2][3]
Materials:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
3-Methylcyclohexanone
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Septa
-
Nitrogen or Argon gas inlet
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add ethyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of 3-methylcyclohexanone in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes or a low-polarity hexanes/ethyl acetate mixture) to yield 1-ethylidene-3-methylcyclohexane.
Step 2: Stereoselective Hydrogenation to cis-1-Ethyl-3-methylcyclohexane
This procedure is based on established catalytic hydrogenation methods that favor syn-addition of hydrogen.[4][5][6] The methyl group in the equatorial position of the dominant chair conformer of the alkene intermediate sterically hinders the top face, directing the hydrogen to add from the bottom face, resulting in the cis product.
Materials:
-
1-Ethylidene-3-methylcyclohexane
-
Platinum(IV) oxide (Adam's catalyst, PtO₂)
-
Ethanol (absolute)
-
Hydrogen gas (H₂)
-
Hydrogenation flask (e.g., a Parr shaker bottle or a flask with a balloon)
-
Magnetic stirrer
Procedure:
-
In a hydrogenation flask, dissolve 1-ethylidene-3-methylcyclohexane in ethanol.
-
Carefully add a catalytic amount of PtO₂ to the solution.
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions at atmospheric pressure) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by distillation if necessary. Characterization by ¹H NMR, ¹³C NMR, and GC-MS should be performed to confirm the stereochemistry and purity.
Data Presentation
| Parameter | Step 1: Wittig Reaction | Step 2: Hydrogenation |
| Starting Material | 3-Methylcyclohexanone | 1-Ethylidene-3-methylcyclohexane |
| Key Reagents | Ethyltriphenylphosphonium bromide, n-BuLi | H₂, PtO₂ |
| Solvent | Anhydrous THF | Ethanol |
| Reaction Temperature | 0 °C to room temperature | Room temperature |
| Reaction Time | Overnight | 2-24 hours (monitor) |
| Product | 1-Ethylidene-3-methylcyclohexane | cis-1-Ethyl-3-methylcyclohexane |
| Typical Yield | 60-80% | >95% |
| Cis:Trans Ratio | N/A | Typically >9:1 (catalyst and substrate dependent) |
| Purification Method | Flash column chromatography | Filtration followed by distillation (optional) |
Mandatory Visualization
Caption: Workflow for the synthesis of cis-1-ethyl-3-methylcyclohexane.
References
Applications of Cis-1-ethyl-3-methylcyclohexane: A Review of Its Limited Role in Synthesis and Primary Use in Stereochemical Education
For Immediate Release
Primary Application: A Model for Stereochemical Principles
The most significant application of cis-1-ethyl-3-methylcyclohexane is in an academic setting, where it serves as a quintessential example for teaching and understanding the conformational isomers of disubstituted cyclohexanes. The molecule exists predominantly in two chair conformations that are in equilibrium. Due to steric interactions, the conformation in which both the ethyl and methyl groups occupy equatorial positions is significantly more stable and therefore more populated at equilibrium than the conformation where both groups are in axial positions.
This stability difference is attributed to the avoidance of 1,3-diaxial interactions, which are unfavorable steric clashes between axial substituents on the same face of the cyclohexane ring. In the diaxial conformation of cis-1-ethyl-3-methylcyclohexane, the axial ethyl and methyl groups experience steric strain from each other and from the axial hydrogens. The diequatorial conformer minimizes these interactions, leading to a lower energy state.
Application Notes and Protocols for cis-1-Ethyl-3-methylcyclohexane as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the potential use of cis-1-ethyl-3-methylcyclohexane as a non-polar solvent in various laboratory and drug development settings. The information is based on its known physicochemical properties and established methodologies for similar non-polar solvents.
Physicochemical Properties
Cis-1-ethyl-3-methylcyclohexane is a cycloalkane with non-polar characteristics, making it a suitable candidate for a variety of applications where low polarity is required. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C9H18 | --INVALID-LINK--[1] |
| Molecular Weight | 126.24 g/mol | --INVALID-LINK--[1] |
| CAS Number | 19489-10-2 | --INVALID-LINK--[1] |
| Appearance | Colorless liquid | Inferred from similar cycloalkanes |
| Boiling Point | ~156 °C (429 K) | --INVALID-LINK--[2] |
| Computed XLogP3 | 4.3 | --INVALID-LINK--[1] |
| Vapor Pressure | 4.81 mmHg at 25°C | --INVALID-LINK-- |
| Flash Point | 31.9 °C | --INVALID-LINK-- |
Comparison with Common Non-Polar Solvents
To provide a context for its potential applications, the properties of cis-1-ethyl-3-methylcyclohexane are compared with other common non-polar solvents.
| Property | cis-1-Ethyl-3-methylcyclohexane | n-Hexane | Cyclohexane | Toluene |
| Boiling Point (°C) | ~156 | 69 | 81 | 111 |
| Density (g/mL) | ~0.769 | 0.655 | 0.779 | 0.867 |
| Polarity Index | Not available (estimated low) | 0.1 | 0.2 | 2.4 |
| XLogP3 | 4.3 | 3.9 | 3.4 | 2.7 |
Application Note 1: Extraction of Lipophilic Compounds from Natural Products
Introduction: Cis-1-ethyl-3-methylcyclohexane can be employed as an effective non-polar solvent for the extraction of lipophilic secondary metabolites from plant and microbial sources. Its high boiling point allows for extractions at elevated temperatures, potentially increasing extraction efficiency for certain compounds. Its non-polar nature makes it selective for lipids, sterols, and other hydrophobic molecules.
Protocol: Solid-Liquid Extraction of a Lipophilic Compound
Objective: To extract a target lipophilic compound from a dried plant matrix.
Materials:
-
Dried and powdered plant material
-
cis-1-Ethyl-3-methylcyclohexane (reagent grade)
-
Soxhlet extraction apparatus
-
Heating mantle
-
Rotary evaporator
-
Glassware (round-bottom flask, condenser, etc.)
-
Filter paper or cellulose thimble
Procedure:
-
Accurately weigh 10-20 g of the dried, powdered plant material.
-
Place the powdered material into a cellulose extraction thimble.
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Add 250 mL of cis-1-ethyl-3-methylcyclohexane to a round-bottom flask and add a few boiling chips.
-
Assemble the Soxhlet apparatus with the flask on a heating mantle and the condenser supplied with cold water.
-
Heat the solvent to a gentle boil. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material.
-
Allow the extraction to proceed for 6-8 hours. The solvent will periodically siphon back into the round-bottom flask.
-
After the extraction is complete, allow the apparatus to cool to room temperature.
-
Carefully dismantle the apparatus.
-
Concentrate the extract in the round-bottom flask using a rotary evaporator to remove the cis-1-ethyl-3-methylcyclohexane.
-
The resulting crude extract can be further purified.
Caption: Workflow for Solid-Liquid Extraction.
Application Note 2: Mobile Phase Component in Normal-Phase Chromatography
Introduction: In normal-phase chromatography, a non-polar mobile phase is used with a polar stationary phase.[3][4] Cis-1-ethyl-3-methylcyclohexane can serve as a primary non-polar solvent in the mobile phase, similar to hexane or cyclohexane. Its unique polarity and elution strength may offer alternative selectivity for the separation of complex mixtures of non-polar and moderately polar compounds.
Protocol: Separation of a Synthetic Compound Mixture
Objective: To purify a synthesized non-polar compound from polar impurities using flash column chromatography.
Materials:
-
Silica gel (for column packing)
-
Crude synthetic compound mixture
-
cis-1-Ethyl-3-methylcyclohexane (HPLC grade)
-
A more polar co-solvent (e.g., ethyl acetate, HPLC grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
Procedure:
-
Mobile Phase Selection:
-
Develop a suitable mobile phase system using Thin Layer Chromatography (TLC).
-
Start with 100% cis-1-ethyl-3-methylcyclohexane and gradually increase the percentage of the polar co-solvent (e.g., ethyl acetate) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude compound mixture in a minimal amount of the mobile phase or a stronger solvent that is then adsorbed onto a small amount of silica gel.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, maintaining a constant flow rate.
-
Collect fractions of the eluent in separate tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure target compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Caption: Solvent Selection for Normal-Phase Chromatography.
Application Note 3: Solubilization of Poorly Soluble Drug Candidates for In Vitro Screening
Introduction: A significant challenge in early drug discovery is the poor aqueous solubility of many new chemical entities.[5] For initial in vitro high-throughput screening, compounds are often dissolved in a non-aqueous solvent before being diluted into the assay buffer. Cis-1-ethyl-3-methylcyclohexane could serve as a solvent for highly lipophilic compounds that are difficult to dissolve in more common solvents like DMSO.
Protocol: Preparation of a Stock Solution for In Vitro Assays
Objective: To prepare a concentrated stock solution of a poorly soluble, non-polar drug candidate for a cell-based or biochemical assay.
Materials:
-
Poorly soluble drug candidate (powder form)
-
cis-1-Ethyl-3-methylcyclohexane (high purity)
-
Vortex mixer
-
Sonicator
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh 1-5 mg of the drug candidate into a sterile microcentrifuge tube.
-
Add the calculated volume of cis-1-ethyl-3-methylcyclohexane to achieve a high concentration stock solution (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution for any undissolved particulate matter. If necessary, centrifuge the tube at high speed and use the supernatant.
-
This concentrated stock solution can then be serially diluted in the same solvent before being introduced into the aqueous assay medium. Note: It is crucial to determine the tolerance of the specific assay to the final concentration of cis-1-ethyl-3-methylcyclohexane, as it may have effects on cells or proteins. A solvent-only control must be included in the experiment.
Caption: Hypothetical Drug-Target Signaling Pathway.
Safety and Handling
Cis-1-ethyl-3-methylcyclohexane is a flammable liquid and should be handled with appropriate safety precautions.[6]
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Fire Safety: Keep away from open flames, sparks, and other sources of ignition.[6] Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste solvent according to institutional and local regulations.
Disclaimer: The application notes and protocols provided are intended as a guide and are based on the known chemical properties of cis-1-ethyl-3-methylcyclohexane. Researchers should conduct their own optimization and validation studies for their specific applications. Always consult the Safety Data Sheet (SDS) before using any chemical.
References
- 1. cis-1-Ethyl-3-methyl-cyclohexane | C9H18 | CID 29638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-1-Ethyl-3-methyl-cyclohexane [webbook.nist.gov]
- 3. silicycle.com [silicycle.com]
- 4. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Computational Modeling of cis-1-Ethyl-3-methylcyclohexane Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
cis-1-Ethyl-3-methylcyclohexane is a saturated cyclic hydrocarbon that, like other alkyl-substituted cyclohexanes, serves as a valuable scaffold in medicinal chemistry and materials science. Its non-polar, three-dimensional structure allows it to participate in crucial hydrophobic and van der Waals interactions, often acting as a bioisostere for other chemical groups in drug candidates.[1] Computational modeling provides a powerful avenue to investigate these interactions at an atomic level, offering insights into binding affinity, conformational stability, and the dynamics of interaction with biological macromolecules or material surfaces.
These application notes provide detailed protocols for the computational modeling of cis-1-Ethyl-3-methylcyclohexane, with a focus on its interactions within a biological context, such as a protein binding pocket. The methodologies described herein are broadly applicable to the study of similar small hydrophobic molecules.
Conformational Analysis of cis-1-Ethyl-3-methylcyclohexane
The conformational landscape of substituted cyclohexanes is dominated by two low-energy chair conformations that interconvert via a ring-flip. For cis-1-ethyl-3-methylcyclohexane, the two primary chair conformers are the diequatorial and the diaxial conformations.
-
Diequatorial Conformer: Both the ethyl and methyl groups occupy equatorial positions. This is the most stable conformation as it minimizes steric hindrance.[2]
-
Diaxial Conformer: Both substituents are in axial positions, leading to significant steric strain from 1,3-diaxial interactions with other axial hydrogens.[2]
The energy difference between these conformers is a critical parameter in computational studies, as it dictates the population of each state at equilibrium.
Table 1: Calculated Conformational Energies
| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Key Steric Interactions |
| Chair 1 (Lowest Energy) | Ethyl (eq), Methyl (eq) | 0.0 | Minimal steric strain |
| Chair 2 | Ethyl (ax), Methyl (ax) | > 5.0 | 1,3-diaxial interactions |
Note: Relative energy values are estimates based on typical A-values for monosubstituted cyclohexanes. Precise values can be calculated using quantum mechanics.
Application Note: Modeling the Interaction of cis-1-Ethyl-3-methylcyclohexane with a Hydrophobic Protein Pocket
This section details a representative workflow for studying the interaction of cis-1-ethyl-3-methylcyclohexane with a protein target, using molecular docking and molecular dynamics (MD) simulations. As a case study, we will consider the hydrophobic binding pocket of a hypothetical kinase, a common drug target.
Logical Workflow for Protein-Ligand Interaction Modeling
Experimental Protocols
Protocol 1: Ligand and Protein Preparation
-
Ligand Preparation: a. Construct the 3D structure of cis-1-ethyl-3-methylcyclohexane in its lowest energy (diequatorial) conformation using a molecular builder (e.g., Avogadro, ChemDraw). b. Perform an initial geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. c. Save the structure in a standard format (e.g., .mol2 or .sdf).
-
Protein Preparation: a. Download the crystal structure of the target protein from the Protein Data Bank (PDB). b. Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. c. Add hydrogen atoms appropriate for a chosen pH (typically 7.4). d. Assign protonation states to titratable residues (His, Asp, Glu). e. Repair any missing side chains or loops if necessary, using tools like MODELLER or the structure refinement tools within molecular modeling suites.
Protocol 2: Molecular Docking
-
Binding Site Definition: a. Identify the hydrophobic binding pocket of the protein. If a co-crystallized ligand is present, the binding site can be defined as the region within a certain radius (e.g., 6-10 Å) of that ligand. b. Alternatively, use pocket detection algorithms (e.g., SiteMap, fpocket) to identify putative binding sites.
-
Docking Execution: a. Use a molecular docking program (e.g., AutoDock Vina, Glide, DOCK). b. Set the prepared protein structure as the rigid receptor. c. Set the prepared cis-1-ethyl-3-methylcyclohexane structure as the flexible ligand. d. Define the search space (grid box) to encompass the entire binding site. e. Run the docking calculation to generate a set of binding poses.
-
Analysis of Docking Results: a. Analyze the predicted binding poses based on their docking scores. b. Visually inspect the top-ranked poses to ensure they make chemically sensible interactions with the protein, primarily occupying the hydrophobic regions of the pocket.
Table 2: Representative Molecular Docking Results
| Pose Rank | Docking Score (kcal/mol) | Key Interacting Residues (Hydrophobic) |
| 1 | -5.8 | LEU83, VAL91, ALA102, ILE152 |
| 2 | -5.6 | VAL91, ALA102, LEU150, PHE168 |
| 3 | -5.3 | LEU83, ILE152, PHE168, TRP170 |
Note: These are hypothetical results for illustrative purposes.
Protocol 3: Molecular Dynamics (MD) Simulation
-
System Setup: a. Select the top-ranked, chemically plausible docking pose of the protein-cis-1-ethyl-3-methylcyclohexane complex. b. Ligand Parameterization: Generate force field parameters for the ligand. This is a critical step for non-standard molecules. Web servers like CHARMM-GUI or tools like AmberTools (for the GAFF force field) can be used.[2][3][4][5] c. Solvation: Place the complex in a periodic box of water (e.g., TIP3P water model). Ensure a sufficient buffer of water (e.g., 10-12 Å) between the protein and the box edge. d. Ionization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and to mimic physiological salt concentration (e.g., 0.15 M).
-
Simulation Execution (using GROMACS, NAMD, or AMBER): a. Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes. b. Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure to the target pressure (e.g., 1 atm). This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure) ensemble simulations, often with position restraints on the protein and ligand heavy atoms that are gradually released. c. Production Run: Run the simulation for a desired length of time (e.g., 100-500 ns) without any restraints. Save the coordinates (trajectory) at regular intervals.
MD Simulation Workflow
Protocol 4: Analysis of MD Trajectories
-
Stability Analysis: a. Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex over time. b. Calculate the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions.
-
Interaction Analysis: a. Monitor the distance between the ligand and key residues in the binding pocket. b. Calculate the number of hydrophobic contacts and hydrogen bonds (if any) over the course of the simulation. c. Compute binding free energy using methods like MM/PBSA or MM/GBSA to estimate the strength of the interaction.
Table 3: Representative MD Simulation Analysis Data
| Metric | Average Value | Interpretation |
| Protein Backbone RMSD | 1.5 ± 0.3 Å | The protein structure is stable throughout the simulation. |
| Ligand RMSD (relative to protein) | 2.1 ± 0.5 Å | The ligand remains stably bound in the pocket with some rotational freedom. |
| Average Hydrophobic Contacts | 35 ± 5 | Significant hydrophobic interactions are maintained. |
| MM/GBSA Binding Energy | -25.7 ± 4.2 kcal/mol | Provides an estimate of the binding affinity. |
Note: These are hypothetical results for illustrative purposes.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the computational modeling of cis-1-ethyl-3-methylcyclohexane interactions, particularly in the context of drug discovery. By combining conformational analysis, molecular docking, and molecular dynamics simulations, researchers can gain detailed insights into the binding behavior of this and other hydrophobic molecular fragments. These computational approaches are invaluable for generating hypotheses, guiding experimental work, and accelerating the design of novel therapeutics and materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of 1-ethyl-3-methylcyclohexane Enantiomers by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a methodology for the chiral separation of 1-ethyl-3-methylcyclohexane enantiomers using gas chromatography (GC) with a chiral stationary phase (CSP). Due to the non-polar nature of the analyte, enantiorecognition is achieved through weak van der Waals forces with a modified cyclodextrin-based CSP. This document provides a detailed experimental protocol, representative data based on the separation of closely related structural analogs, and a visual workflow of the analytical process. The successful separation of these non-functionalized hydrocarbons is critical in various fields, including stereoselective synthesis and the analysis of complex hydrocarbon mixtures.
Introduction
1-ethyl-3-methylcyclohexane is a chiral hydrocarbon existing as a pair of enantiomers. The separation and quantification of these enantiomers are essential for understanding stereospecific processes in organic synthesis, catalysis, and for the analysis of raw materials and products in the chemical and pharmaceutical industries. Gas chromatography with chiral stationary phases, particularly those based on derivatized cyclodextrins, is a powerful technique for the enantioseparation of volatile compounds, including non-functionalized hydrocarbons.[1][2][3] The chiral recognition mechanism for such molecules relies on the formation of transient diastereomeric inclusion complexes with the cyclodextrin cavity of the stationary phase.[2][3][4]
Experimental Protocols
A detailed protocol for the chiral GC separation of 1-ethyl-3-methylcyclohexane enantiomers is provided below. This protocol is based on established methods for the separation of structurally similar alkyl-substituted cyclohexanes.[5]
Instrumentation and Consumables:
-
Gas Chromatograph: Any high-resolution capillary GC system equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Chiral Capillary Column: A fused-silica capillary column coated with a derivatized cyclodextrin-based chiral stationary phase. A Chirasil-Dex column (or equivalent) is recommended for the separation of non-functionalized hydrocarbons.[5]
-
Dimensions: 25 m x 0.25 mm I.D., 0.25 µm film thickness.
-
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Syringes: Appropriate for gas chromatography injections.
-
Vials: Standard 2 mL GC vials with septa.
-
Sample: A solution of racemic 1-ethyl-3-methylcyclohexane in a volatile, non-polar solvent (e.g., pentane or hexane).
Chromatographic Conditions:
| Parameter | Value |
| Column | Chirasil-Dex (or equivalent) |
| Column Dimensions | 25 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium |
| Carrier Gas Flow Rate | 1.0 mL/min (Constant Flow) |
| Injection Port Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 100:1 |
| Oven Temperature Program | 35 °C (isothermal) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
Sample Preparation:
-
Prepare a stock solution of racemic 1-ethyl-3-methylcyclohexane at a concentration of 1 mg/mL in pentane.
-
Perform serial dilutions to a final concentration of approximately 10 µg/mL for analysis.
Data Presentation
Due to the lack of a specific published chromatogram for the enantioseparation of 1-ethyl-3-methylcyclohexane, the following table presents representative data from the successful chiral separation of a closely related compound, trans-1,3-dimethylcyclohexane, on a Chirasil-Dex column.[5] This data illustrates the expected performance of the method.
| Compound | Enantiomer | Retention Time (min) | Resolution (Rs) |
| trans-1,3-Dimethylcyclohexane | Enantiomer 1 | ~11.8 | 1.5 |
| Enantiomer 2 | ~12.1 |
Note: Retention times and resolution are approximate and will vary depending on the specific instrument, column, and operating conditions. The separation of 1-ethyl-3-methylcyclohexane is expected to yield a similar resolution.
Experimental Workflow
The following diagram illustrates the logical workflow for the chiral separation of 1-ethyl-3-methylcyclohexane enantiomers by gas chromatography.
Caption: Workflow for Chiral GC Analysis.
Discussion
The enantioseparation of non-functionalized hydrocarbons like 1-ethyl-3-methylcyclohexane is challenging due to the absence of polar functional groups that can engage in strong interactions with the chiral stationary phase. The separation is primarily driven by subtle differences in the van der Waals interactions and the steric fit of the enantiomers within the chiral cavities of the derivatized cyclodextrin.[2][3]
The choice of the chiral stationary phase is critical. Cyclodextrin-based CSPs, such as Chirasil-Dex, have demonstrated success in resolving a variety of chiral hydrocarbons.[5] The degree of substitution and the nature of the derivatizing groups on the cyclodextrin influence the shape of the chiral cavity and, consequently, the enantioselectivity.
Optimization of chromatographic parameters is also crucial. Lowering the oven temperature generally enhances enantioselectivity by increasing the stability of the transient diastereomeric complexes, leading to better resolution. However, this also increases the analysis time. Therefore, a balance must be found between resolution and run time. The choice of carrier gas and its linear velocity can also impact the efficiency of the separation.
Conclusion
This application note provides a comprehensive protocol for the chiral separation of 1-ethyl-3-methylcyclohexane enantiomers by gas chromatography. By utilizing a derivatized cyclodextrin-based chiral stationary phase and optimizing the chromatographic conditions, successful resolution of these non-functionalized enantiomers can be achieved. The provided methodology and representative data serve as a valuable resource for researchers and scientists in the fields of organic chemistry, analytical chemistry, and drug development who require the stereospecific analysis of chiral hydrocarbons.
References
Application Notes and Protocols for the Study of Reaction Kinetics of Substituted Cyclohexanes
Introduction
The study of reaction kinetics is fundamental to understanding the mechanisms of chemical transformations, optimizing reaction conditions, and designing new synthetic pathways. For alicyclic compounds like cyclohexane derivatives, the stereochemistry and conformational dynamics of the ring system can significantly influence reaction rates and product distributions. Cis-1-ethyl-3-methylcyclohexane and its derivatives are representative of cis-1,3-disubstituted cyclohexanes, which can exist in different chair conformations, thereby affecting the accessibility of reactive sites.
While specific kinetic data for cis-1-ethyl-3-methylcyclohexane derivatives are not extensively available in the public domain, this document provides a generalized framework for studying their reaction kinetics. The protocols and data presented are based on analogous studies of substituted cyclohexanes, such as cyclohexane, methylcyclohexane, and ethylcyclohexane. These notes are intended for researchers, scientists, and drug development professionals interested in the reactivity of this class of compounds.
Data Presentation: Reaction Kinetics of Analogous Cyclohexane Derivatives
The following tables summarize kinetic parameters for key reactions of cyclohexane and its simpler alkylated derivatives. This data can serve as a baseline for estimating the reactivity of more complex derivatives like cis-1-ethyl-3-methylcyclohexane.
Table 1: Kinetic Parameters for the Oxidation of Cyclohexane
| Reaction | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Temperature Range (K) | Reference |
| Cyclohexane + O₂ → Cyclohexyl + HO₂ | 3.0 x 10¹² cm³ mol⁻¹ s⁻¹ (analogy) | Not specified in source | Low temperatures | [1] |
| Unimolecular decomposition of Cyclohexane | 1.0 x 10⁸ T⁰.⁸⁶ s⁻¹ (reverse recombination rate) | Not specified in source | Not specified | [1] |
Table 2: Steric Energy of Substituents on Cyclohexane Ring
This table provides the energetic cost of a substituent being in an axial position, which can influence reaction rates by affecting the ground state energy of the reactant.
| Substituent | 1,3-Diaxial Strain (kJ/mol) | Reference |
| -CH₃ | 7.6 | [2][3] |
| -CH₂CH₃ | 7.4 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These can be adapted for studying the reaction kinetics of cis-1-ethyl-3-methylcyclohexane derivatives.
Protocol 1: Determination of Reaction Kinetics using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for studying the kinetics of a liquid-phase reaction, such as oxidation or halogenation, of a substituted cyclohexane.
1. Materials and Reagents:
-
cis-1-ethyl-3-methylcyclohexane (or analogous substrate)
-
Reactant (e.g., oxidant, halogenating agent)
-
Inert solvent (e.g., CCl₄ for halogenation, or reaction can be run neat)
-
Internal standard (e.g., a non-reactive alkane)
-
Quenching agent (e.g., sodium thiosulfate for halogenation)
-
Anhydrous sodium sulfate
-
GC-MS grade solvents for dilution
2. Experimental Setup:
-
A jacketed glass reactor equipped with a magnetic stirrer, reflux condenser, and thermocouple.
-
A constant temperature bath to control the reactor temperature.
-
Syringes for sampling.
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
3. Procedure:
-
Reaction Setup: The reactor is charged with the substituted cyclohexane, solvent, and internal standard. The mixture is brought to the desired temperature under constant stirring.
-
Reaction Initiation: The reaction is initiated by adding the second reactant (e.g., oxidant or halogenating agent). Time zero (t=0) is recorded at the moment of addition.
-
Sampling: At specific time intervals, aliquots of the reaction mixture are withdrawn using a syringe.
-
Quenching: The reaction in the aliquot is immediately quenched by adding it to a vial containing a suitable quenching agent.
-
Sample Preparation: The quenched sample is washed, dried with anhydrous sodium sulfate, and diluted with a suitable solvent for GC-MS analysis.
-
Analysis: The concentrations of the reactant and product(s) are determined by GC-MS, using the internal standard for quantification.
-
Data Analysis: The concentration of the reactant is plotted against time. The order of the reaction and the rate constant (k) are determined from the integrated rate laws. The experiment is repeated at different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).
Protocol 2: Free Radical Halogenation Kinetics
This protocol describes a method for studying the kinetics of free-radical halogenation, a common reaction for alkanes and cycloalkanes.
1. Materials and Reagents:
-
Substituted cyclohexane
-
Halogen (e.g., Br₂, Cl₂)
-
Inert solvent (e.g., carbon tetrachloride)
-
Radical initiator (e.g., AIBN) or a UV lamp
-
Internal standard
2. Experimental Setup:
-
A photolytic reactor or a standard glass reactor with a UV lamp or heating mantle for thermal initiation.
-
In-situ monitoring tool like ReactIR can be used for real-time tracking of reactant and product concentrations.
3. Procedure:
-
Initiation: The reaction is initiated either by photolysis or by the thermal decomposition of a radical initiator. The radical chain mechanism involves three main steps: initiation, propagation, and termination.[5][6]
-
Monitoring: The progress of the reaction is monitored by measuring the disappearance of the reactant and the appearance of the product(s) over time.
-
Kinetics: The rate of reaction can be determined by following the change in concentration of the halogen or the substrate. The influence of reactant concentrations and temperature on the rate is studied to determine the rate law and activation parameters.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized experimental workflow for a kinetics study and a representative reaction mechanism.
Caption: Generalized workflow for a chemical kinetics study.
Caption: Mechanism of free radical halogenation of a cyclohexane derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. courses.minia.edu.eg [courses.minia.edu.eg]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mechanism of halogenation of alkanes: UPSC note on Mechanism of halogenation of alkanes [unacademy.com]
Application Notes and Protocols for the Safe Handling of Substituted Cyclohexanes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Substituted cyclohexanes are a class of alicyclic compounds fundamental to organic chemistry and drug development. While cyclohexane itself serves as a common non-polar solvent and chemical intermediate, its derivatives are integral structural motifs in numerous pharmaceuticals and functional materials.[1][2] The addition of functional groups to the cyclohexane ring can significantly alter the molecule's physical, chemical, and toxicological properties. Therefore, a thorough understanding of laboratory safety procedures is paramount.
These notes provide a comprehensive guide to the safe handling of substituted cyclohexanes, with a focus on risk assessment, appropriate controls, and emergency preparedness. While cyclohexane is used as the primary reference compound, it is critical to evaluate the specific hazards associated with each unique substituent.
Hazard Identification and Risk Assessment
A formal risk assessment must be conducted before handling any new substituted cyclohexane. The hazards of a chemical mixture should be assumed to be at least as great as those of its most hazardous component.[3]
Protocol 1: Risk Assessment Procedure
-
Chemical Identification: Identify the full chemical name and CAS number of the specific substituted cyclohexane.
-
SDS Review: Obtain and thoroughly review the Safety Data Sheet (SDS). Pay close attention to Sections 2 (Hazards Identification), 8 (Exposure Controls/Personal Protection), and 10 (Stability and Reactivity).
-
Hazard Evaluation:
-
Flammability: Cyclohexane is a highly flammable liquid.[1][4] Most substituted cyclohexanes should be treated as flammable unless data indicates otherwise. Note the flash point, boiling point, and explosive limits.[1][5]
-
Toxicity: Evaluate the acute and chronic health effects. This includes irritation to the skin, eyes, and respiratory tract.[6][7] Inhalation can cause dizziness, drowsiness, and narcotic effects.[6][7][8][9] Aspiration of cyclohexane into the lungs can cause severe damage.[7][10][11] The toxicity of substituents (e.g., nitro, amino, halogen groups) must be a primary consideration.
-
Reactivity: Identify incompatible materials, such as strong oxidizing agents.[12]
-
-
Control Implementation: Based on the evaluation, determine the necessary engineering controls, administrative controls, and Personal Protective Equipment (PPE).
-
Documentation: Document the risk assessment and ensure all personnel are trained on the specific hazards and procedures.
Caption: Risk Assessment Workflow for Handling Substituted Cyclohexanes.
Quantitative Hazard Data
The following tables summarize key quantitative data for cyclohexane as a reference. The properties of substituted derivatives may vary significantly.
Table 1: Physical & Chemical Properties of Cyclohexane
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 110-82-7 | [6] |
| Molecular Weight | 84.16 g/mol | [5] |
| Appearance | Colorless liquid | [1][6] |
| Odor | Sweet, petroleum-like | [1][6] |
| Boiling Point | 177.3°F (80.7°C) | [5] |
| Flash Point | -4°F (-20°C) | [5] |
| Vapor Pressure | 95 mmHg at 68°F (20°C) | [5] |
| Vapor Density | 2.9 (Air = 1) | [5] |
| Lower Explosive Limit (LEL) | 1.3% | [1][5] |
| Upper Explosive Limit (UEL) | 8.4% | [1][5] |
| Water Solubility | Insoluble |[5][13] |
Table 2: Occupational Exposure Limits for Cyclohexane
| Agency | Limit Type | Value | Reference(s) |
|---|---|---|---|
| OSHA PEL | 8-hr TWA | 300 ppm (1050 mg/m³) | [6][13][14] |
| NIOSH REL | 10-hr TWA | 300 ppm (1050 mg/m³) | [6][13] |
| ACGIH TLV | 8-hr TWA | 100 ppm | [1][6] |
| NIOSH IDLH | Immediately Dangerous to Life or Health | 1,300 ppm (10% LEL) |[1][13] |
Table 3: NFPA 704 Ratings
| Chemical | Health | Flammability | Instability | Special | Reference(s) |
|---|---|---|---|---|---|
| Cyclohexane | 1 | 3 | 0 | - | [6][15][16] |
| Cyclohexanol | 1 | 2 | 0 | - | [15] |
| Cyclohexanone | 1 | 2 | 0 | - |[15] |
Safe Handling Protocols
Protocol 2: Engineering and Administrative Controls
-
Ventilation: Always handle substituted cyclohexanes in a properly functioning chemical fume hood to minimize inhalation exposure.[1][3][12] General laboratory ventilation should be adequate, but it is not a substitute for local exhaust ventilation.[4][6]
-
Ignition Sources: Eliminate all potential ignition sources from the work area. This includes open flames, hot surfaces, sparks, and static discharge.[4][8][9][10] Use only non-sparking tools and explosion-proof equipment.[1][4][10]
-
Grounding: Ground and bond containers when transferring liquids to prevent the buildup of static electricity.[1][4]
-
Housekeeping: Maintain good housekeeping to minimize the risk of spills and accidents.[3] Keep containers closed when not in use.[3][4]
-
Quantity: Purchase and use the smallest quantities of chemicals necessary for the experiment.[3][12]
Protocol 3: Personal Protective Equipment (PPE)
The level of PPE required depends on the specific compound and procedure. The following provides a general guideline.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[1][17] A face shield should be worn over goggles when there is a significant risk of splashing or a highly exothermic reaction.[17][18][19]
-
Skin and Body Protection:
-
Hand Protection:
-
Wear appropriate chemical-resistant gloves. Nitrile gloves provide short-term protection against a broad range of chemicals, but compatibility should always be verified.[17][21] For prolonged contact, heavier gloves such as butyl or Viton may be necessary.[12]
-
Inspect gloves before each use and replace them immediately if they are contaminated or show signs of degradation.[8][17]
-
-
Respiratory Protection:
-
A respirator is typically not required if work is conducted within a certified chemical fume hood.[3][17]
-
If exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][13] Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.[12][17]
-
Protocol 4: Storage and Disposal
-
Storage:
-
Store substituted cyclohexanes in a dedicated, approved flammable liquids storage cabinet.[2][3][12]
-
Ensure containers are tightly sealed, properly labeled, and stored upright.[2][11][12]
-
Segregate from incompatible materials, especially strong oxidizing agents.[3][12]
-
Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[2][4][11]
-
-
Waste Disposal:
Emergency Procedures
Protocol 5: Spill Response
-
Evacuation & Alert: Alert personnel in the immediate area and evacuate if the spill is large, highly volatile, or in a poorly ventilated space.
-
Control Ignition Sources: Immediately remove all sources of ignition.[23]
-
Containment: If safe to do so, cover drains and use spill socks or other barriers to prevent the spill from spreading.[1][11]
-
Cleanup (Small Spills): For small spills (<100 mL) inside a chemical fume hood, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent like vermiculite or sand.[1][12][16] Place the absorbed material in a sealed container for hazardous waste disposal.[10][11][16]
-
Cleanup (Large Spills): For large spills, evacuate the area immediately and contact your institution's emergency response team.
Caption: General Spill Response Protocol for Substituted Cyclohexanes.
Protocol 6: First Aid Measures
Immediate medical attention is crucial in case of significant exposure.
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
References
- 1. Safe Handling and Storage Guidelines for Cyclohexane [aurechem.com]
- 2. How to Handle Cyclohexane Safely: Storage, Transportation & Disposal Tips - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 3. uwlax.edu [uwlax.edu]
- 4. chemos.de [chemos.de]
- 5. CYCLOHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. cpchem.com [cpchem.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Cyclohexane [cdc.gov]
- 14. osha.gov [osha.gov]
- 15. New Environment Inc. - NFPA Chemicals [newenv.com]
- 16. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 17. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 18. epa.gov [epa.gov]
- 19. hazmatschool.com [hazmatschool.com]
- 20. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 21. solubilityofthings.com [solubilityofthings.com]
- 22. gneechemical.com [gneechemical.com]
- 23. CYCLOHEXENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Scaling Up the Synthesis of cis-1-Ethyl-3-methylcyclohexane: An Application Note and Protocol
Introduction
cis-1-Ethyl-3-methylcyclohexane is a saturated cyclic hydrocarbon of interest in various fields of chemical research, including conformational analysis, stereoselective synthesis, and as a potential component in fuel and lubricant technologies. The controlled synthesis of the cis isomer is crucial for studying its specific physical and chemical properties. This application note provides a detailed, three-step protocol for the scaled-up synthesis of cis-1-ethyl-3-methylcyclohexane, commencing with the Grignard reaction of 3-methylcyclohexanone and ethylmagnesium bromide, followed by dehydration of the resultant tertiary alcohol, and culminating in the stereoselective catalytic hydrogenation of the intermediate alkene mixture. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Overall Synthesis Pathway
The synthesis of cis-1-ethyl-3-methylcyclohexane is achieved through a three-step process, which is outlined in the workflow diagram below. The initial step involves the formation of a tertiary alcohol via a Grignard reaction. This is followed by an acid-catalyzed dehydration to yield a mixture of alkene isomers. The final step is a catalytic hydrogenation that preferentially forms the desired cis product.
Caption: Overall workflow for the synthesis of cis-1-Ethyl-3-methylcyclohexane.
Data Presentation
Table 1: Reactants and Products
| Step | Reactant(s) | Product(s) | Molar Mass ( g/mol ) |
| 1 | 3-Methylcyclohexanone, Ethylmagnesium bromide | 1-Ethyl-3-methylcyclohexanol | 112.17, 133.27 |
| 2 | 1-Ethyl-3-methylcyclohexanol | 1-Ethyl-3-methylcyclohexene (mixture of isomers) | 142.24 |
| 3 | 1-Ethyl-3-methylcyclohexene (mixture) | cis-1-Ethyl-3-methylcyclohexane | 124.22 |
Table 2: Typical Reaction Parameters and Expected Yields
| Step | Reaction | Key Parameters | Solvent | Typical Yield (%) |
| 1 | Grignard Reaction | 0-35°C, inert atmosphere | Anhydrous Diethyl Ether | 80-90 |
| 2 | Dehydration | 85% H₃PO₄, distillation | None | 65-75 |
| 3 | Catalytic Hydrogenation | Raney® Nickel, 2-3 atm H₂, room temperature | Ethanol | >95 (high cis selectivity) |
Experimental Protocols
Step 1: Synthesis of 1-Ethyl-3-methylcyclohexanol via Grignard Reaction
This procedure outlines the synthesis of the tertiary alcohol intermediate.
Materials:
-
3-Methylcyclohexanone
-
Ethylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Set up a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with 3-methylcyclohexanone (1.0 mol, 112.17 g).
-
Add 200 mL of anhydrous diethyl ether to the flask.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add ethylmagnesium bromide (1.1 mol, 367 mL of 3.0 M solution in diethyl ether) from the dropping funnel to the stirred solution over a period of 1-2 hours, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of 250 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 2 x 150 mL of water and 1 x 150 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 1-ethyl-3-methylcyclohexanol. The product can be purified by vacuum distillation.
Step 2: Dehydration of 1-Ethyl-3-methylcyclohexanol
This step converts the alcohol to a mixture of alkene isomers.
Materials:
-
1-Ethyl-3-methylcyclohexanol
-
85% Phosphoric acid (H₃PO₄)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Brine
-
Anhydrous calcium chloride (CaCl₂)
-
Distillation apparatus
Procedure:
-
Place 1-ethyl-3-methylcyclohexanol (0.8 mol, 113.79 g) in a 500 mL round-bottom flask.
-
Carefully add 85% phosphoric acid (80 mL) to the flask.
-
Set up a simple distillation apparatus. Heat the mixture gently to initiate the dehydration.
-
Collect the distillate, which will consist of the alkene products and water, in a cooled receiving flask. The distillation temperature should be maintained between 100-115°C.
-
Transfer the distillate to a separatory funnel and wash with 2 x 100 mL of 5% sodium bicarbonate solution to neutralize any residual acid, followed by 1 x 100 mL of brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
The resulting mixture of 1-ethyl-3-methylcyclohexene isomers can be used directly in the next step without further purification.
Step 3: Catalytic Hydrogenation to cis-1-Ethyl-3-methylcyclohexane
This final step stereoselectively hydrogenates the alkene mixture to the desired cis-alkane.
Materials:
-
1-Ethyl-3-methylcyclohexene mixture
-
Raney® Nickel (50% slurry in water)
-
Ethanol
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Celite® or other filter aid
Procedure:
-
Carefully wash the Raney® Nickel catalyst (approximately 5-10% by weight of the alkene) with ethanol to remove the water. This should be done carefully as Raney® Nickel can be pyrophoric.
-
In a suitable pressure vessel, dissolve the 1-ethyl-3-methylcyclohexene mixture (0.5 mol, 62.11 g) in 250 mL of ethanol.
-
Carefully add the washed Raney® Nickel catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas to 2-3 atmospheres (atm).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic, and the uptake of hydrogen can be monitored by the pressure drop.
-
Once the hydrogen uptake ceases (usually within a few hours), depressurize the vessel and purge with an inert gas.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with water and disposed of appropriately.
-
Remove the ethanol from the filtrate by distillation.
-
The resulting liquid is cis-1-ethyl-3-methylcyclohexane. The purity and isomeric ratio can be determined by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Logical Relationships in Synthesis
The following diagram illustrates the logical progression and key transformations in the synthesis.
Caption: Key chemical transformations in the synthesis of cis-1-ethyl-3-methylcyclohexane.
Conclusion
This application note provides a comprehensive and scalable three-step protocol for the synthesis of cis-1-ethyl-3-methylcyclohexane. The described methodology is robust and relies on well-established organic transformations. By following these detailed procedures, researchers can reliably produce the target compound in sufficient quantities for further investigation. The stereoselectivity of the final hydrogenation step is key to obtaining a high isomeric purity of the desired cis product. Standard analytical techniques such as GC-MS and NMR should be employed to verify the purity and structure of the intermediates and the final product.
Analytical Standards for cis-1-Ethyl-3-methylcyclohexane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analysis of cis-1-ethyl-3-methylcyclohexane, a saturated cyclic hydrocarbon. The methodologies outlined below are essential for the quantification, identification, and purity assessment of this compound in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. This method is suitable for determining the purity of cis-1-ethyl-3-methylcyclohexane and identifying any related impurities.
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of the cis-1-ethyl-3-methylcyclohexane sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., hexane or pentane) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 10 µg/mL for analysis.
b) GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: Agilent CP-Squalene, 100 m x 0.25 mm ID, 0.2 µm film thickness (or equivalent non-polar capillary column).
-
Injector: Split/splitless inlet, operated in split mode with a split ratio of 100:1.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp rate: 2°C/min to 150°C.
-
Hold at 150°C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 30-200.
Data Presentation
Table 1: GC-MS Data for cis-1-Ethyl-3-methylcyclohexane
| Parameter | Value | Reference |
| Kovats Retention Index (non-polar column) | 931 | [1] |
| Molecular Weight | 126.24 g/mol | [1] |
| Molecular Formula | C₉H₁₈ | [1] |
Table 2: Major Mass Spectral Fragments for cis-1-Ethyl-3-methylcyclohexane
| m/z | Relative Intensity (%) | Putative Fragment |
| 97 | 100 | [C₇H₁₃]⁺ |
| 55 | 85 | [C₄H₇]⁺ |
| 83 | 70 | [C₆H₁₁]⁺ |
| 69 | 65 | [C₅H₉]⁺ |
| 41 | 60 | [C₃H₅]⁺ |
| 126 | 20 | [M]⁺ |
Note: Fragmentation data is based on typical electron ionization mass spectra of alkyl-substituted cyclohexanes.
Visualization
Caption: Workflow for the GC-MS analysis of cis-1-ethyl-3-methylcyclohexane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and stereochemistry of cis-1-ethyl-3-methylcyclohexane.
Experimental Protocol
a) Sample Preparation:
-
Dissolve 5-10 mg of the cis-1-ethyl-3-methylcyclohexane sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
b) NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm broadband observe (BBO) probe.
-
Temperature: 298 K.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
Data Presentation
Table 3: Predicted ¹H NMR Data for cis-1-Ethyl-3-methylcyclohexane in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (methyl group) | ~0.85 | d |
| CH₃ (ethyl group) | ~0.88 | t |
| CH₂ (ethyl group) | ~1.25 | q |
| Cyclohexane Ring Protons | 0.9 - 1.8 | m |
Table 4: Predicted ¹³C NMR Data for cis-1-Ethyl-3-methylcyclohexane in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (methyl group) | ~22 |
| CH₃ (ethyl group) | ~11 |
| CH₂ (ethyl group) | ~29 |
| Cyclohexane Ring Carbons | 25 - 40 |
Note: The predicted chemical shifts are based on empirical data for structurally similar substituted cyclohexanes. Actual values may vary.
Visualization
Caption: Workflow for the NMR analysis of cis-1-ethyl-3-methylcyclohexane.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Peaks in the NMR Spectrum of cis-1-ethyl-3-methylcyclohexane
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected peaks in the 1H or 13C NMR spectra of cis-1-ethyl-3-methylcyclohexane. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify the source of these extraneous signals and provide protocols for obtaining a clean spectrum.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for the most stable conformation of cis-1-ethyl-3-methylcyclohexane?
A1: The most stable conformation of cis-1-ethyl-3-methylcyclohexane is the chair form with both the ethyl and methyl groups in equatorial positions to minimize steric strain. The predicted NMR chemical shifts for this diequatorial conformer are summarized in the tables below.
Data Presentation: Predicted NMR Chemical Shifts
Table 1: Predicted 1H NMR Chemical Shifts for the Diequatorial Conformer of cis-1-ethyl-3-methylcyclohexane
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH3 (methyl group) | 0.85 | Doublet |
| CH3 (ethyl group) | 0.88 | Triplet |
| Cyclohexane ring protons | 0.9 - 1.8 | Multiplet |
| CH2 (ethyl group) | 1.25 | Quartet |
Table 2: Predicted 13C NMR Chemical Shifts for the Diequatorial Conformer of cis-1-ethyl-3-methylcyclohexane
| Carbon | Predicted Chemical Shift (ppm) |
| CH3 (methyl group) | 22.5 |
| CH3 (ethyl group) | 11.0 |
| Cyclohexane C3 | 30.0 |
| Cyclohexane C1 | 35.0 |
| Cyclohexane C5 | 36.0 |
| Cyclohexane C4 | 39.0 |
| CH2 (ethyl group) | 29.0 |
| Cyclohexane C2 | 44.0 |
| Cyclohexane C6 | 45.0 |
Q2: What are the common causes of unexpected peaks in an NMR spectrum?
A2: Unexpected peaks in an NMR spectrum can arise from several sources:
-
Impurities: Residual solvents, starting materials, byproducts from the synthesis, or contaminants from glassware or the NMR tube.
-
Conformational Isomers: The presence of a less stable conformer, such as the diaxial form of cis-1-ethyl-3-methylcyclohexane.
-
Instrumental Artifacts: Spinning sidebands, spikes, or phasing issues.
-
Sample Degradation: The compound may be unstable under the experimental conditions.
Troubleshooting Guide
Issue: My NMR spectrum of cis-1-ethyl-3-methylcyclohexane shows more peaks than expected.
This guide will walk you through a logical workflow to identify the source of the unexpected signals.
Mandatory Visualization: Troubleshooting Workflow
Caption: A flowchart outlining the systematic approach to troubleshooting unexpected peaks in an NMR spectrum.
Step 1: Check for Common Impurities
Question: How can I identify if the unexpected peaks are from common laboratory solvents or other contaminants?
Answer:
-
Compare with Solvent Peak Charts: Cross-reference the chemical shifts of the unknown peaks with standard tables of common NMR solvent impurities. Pay close attention to the aliphatic region (0.5 - 2.5 ppm) where alkanes and grease are often observed.
Data Presentation: Common Impurities in the Aliphatic Region
Table 3: 1H NMR Chemical Shifts of Common Impurities in CDCl3
| Impurity | Chemical Shift (ppm) | Multiplicity |
| Grease (hydrocarbon) | ~1.25 | Broad singlet |
| Silicone Grease | ~0.07 | Singlet |
| Hexane | 0.88 (t), 1.26 (m) | Triplet, Multiplet |
| Pentane | 0.87 (t), 1.27 (m) | Triplet, Multiplet |
| Diethyl ether | 1.21 (t), 3.48 (q) | Triplet, Quartet |
| Ethyl acetate | 1.26 (t), 2.05 (s), 4.12 (q) | Triplet, Singlet, Quartet |
-
Evaluate Sample Preparation: Review your sample preparation procedure. Was the glassware scrupulously clean? Was the NMR tube new or properly cleaned? Contamination from previous samples can introduce unexpected signals.
Step 2: Consider Conformational Isomers
Question: Could the extra peaks be due to the presence of the less stable diaxial conformer?
Answer: Yes, although the diequatorial conformer is significantly more stable, the diaxial conformer may exist in a detectable equilibrium. At room temperature, the rapid interconversion between chair forms typically results in a time-averaged spectrum. However, if the interconversion is slow on the NMR timescale, or if the population of the minor conformer is significant, separate signals may be observed.
Data Presentation: Predicted NMR Chemical Shifts for the Diaxial Conformer
Table 4: Predicted 1H NMR Chemical Shifts for the Diaxial Conformer of cis-1-ethyl-3-methylcyclohexane
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH3 (methyl group) | ~1.0 | Doublet |
| CH3 (ethyl group) | ~0.9 | Triplet |
| Cyclohexane ring protons | 1.0 - 2.0 | Multiplet |
| CH2 (ethyl group) | ~1.4 | Quartet |
Table 5: Predicted 13C NMR Chemical Shifts for the Diaxial Conformer of cis-1-ethyl-3-methylcyclohexane
| Carbon | Predicted Chemical Shift (ppm) |
| CH3 (methyl group) | ~20.0 |
| CH3 (ethyl group) | ~8.0 |
| Cyclohexane C3 | ~27.0 |
| Cyclohexane C1 | ~32.0 |
| Cyclohexane C5 | ~33.0 |
| Cyclohexane C4 | ~36.0 |
| CH2 (ethyl group) | ~26.0 |
| Cyclohexane C2 | ~41.0 |
| Cyclohexane C6 | ~42.0 |
The signals for the axial protons and carbons are generally shifted downfield compared to their equatorial counterparts. The presence of small peaks corresponding to these predicted shifts could indicate the presence of the diaxial conformer.
Mandatory Visualization: Conformational Equilibrium
Caption: The dynamic equilibrium between the diequatorial and diaxial chair conformers of cis-1-ethyl-3-methylcyclohexane.
Step 3: Evaluate Instrumental Artifacts
Question: How do I know if the unexpected peaks are just artifacts from the NMR instrument?
Answer:
-
Spinning Sidebands: These are small peaks that appear symmetrically on either side of a large peak. They can be identified by changing the spinning rate of the sample; the position of the sidebands will change, while true chemical shifts will not.
-
Phasing Issues: A poorly phased spectrum can make baseline noise appear as broad, rolling peaks. Re-processing the FID with careful manual phasing can resolve this.
-
Glitches and Spikes: Random electronic noise can cause sharp, narrow spikes in the spectrum. These are typically non-reproducible and will not appear if the experiment is run again.
Step 4: Perform Variable Temperature (VT) NMR
Question: How can a variable temperature NMR experiment help me distinguish between impurities and conformational isomers?
Answer: A VT NMR experiment is a powerful tool to study dynamic processes like conformational changes.
-
If the unexpected peaks are due to a second conformer: As you increase the temperature, the rate of ring flip will increase. This will cause the separate signals for the two conformers to broaden and eventually coalesce into a single, averaged signal. Conversely, as you lower the temperature, the equilibrium will shift further towards the more stable diequatorial conformer, and the signals for the minor diaxial conformer will decrease in intensity or disappear.
-
If the unexpected peaks are due to an impurity: The chemical shifts and relative integrals of impurity peaks will generally not change significantly with temperature.
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Glassware Cleaning: Thoroughly clean all glassware (vial, pipette) with a suitable solvent (e.g., acetone followed by distilled water) and dry in an oven at >100 °C for at least 2 hours.
-
NMR Tube: Use a new, high-quality 5 mm NMR tube or one that has been meticulously cleaned with a tube cleaner and appropriate solvents.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of your cis-1-ethyl-3-methylcyclohexane sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).
-
Gently swirl the vial to dissolve the sample completely.
-
Using a clean Pasteur pipette, transfer the solution to the NMR tube.
-
Cap the NMR tube securely.
-
Protocol 2: Variable Temperature (VT) NMR Experiment for Conformational Analysis
-
Sample Preparation: Prepare a sample as described in Protocol 1. Use a solvent with a wide liquid range that is suitable for your desired temperature range (e.g., toluene-d8 for low temperatures, or dimethyl sulfoxide-d6 for high temperatures).
-
Instrument Setup:
-
Consult your NMR facility manager for the specific instructions for operating the VT unit on your spectrometer.
-
Ensure the correct spinner turbine for VT experiments is used.
-
-
Experimental Procedure:
-
Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K).
-
For high-temperature studies: Increase the temperature in increments of 10-20 K. Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before acquiring a spectrum. Continue until the peaks of interest coalesce or you reach the solvent's boiling point or the instrument's limit.
-
For low-temperature studies: Decrease the temperature in increments of 10-20 K. Again, allow for equilibration at each temperature. Acquire spectra until the signals for the minor conformer are significantly diminished or sharpened, or you reach the solvent's freezing point.
-
-
Data Analysis: Compare the spectra at different temperatures, looking for changes in chemical shifts, peak broadening, and coalescence.
Technical Support Center: Synthesis of cis-1-Ethyl-3-methylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cis-1-ethyl-3-methylcyclohexane synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of cis-1-ethyl-3-methylcyclohexane, categorized by the synthetic approach.
Route 1: Catalytic Hydrogenation of 3-Ethyltoluene
This is a direct approach where 3-ethyltoluene is hydrogenated to the desired cyclohexane derivative. The primary challenges are achieving high cis-stereoselectivity and ensuring complete hydrogenation.
Diagram of the Catalytic Hydrogenation Workflow
A typical workflow for the synthesis of cis-1-ethyl-3-methylcyclohexane via catalytic hydrogenation.
Troubleshooting Table: Catalytic Hydrogenation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Incomplete reaction. - Catalyst poisoning. - Loss of product during workup. | - Increase reaction time, temperature, or hydrogen pressure. - Ensure high purity of starting materials and solvent. Consider using a fresh batch of catalyst. - Minimize transfers and ensure complete extraction of the product. |
| Poor cis/trans Isomer Ratio (High percentage of trans-isomer) | - Suboptimal catalyst choice. - Inappropriate reaction temperature or pressure. | - Rhodium-based catalysts (e.g., Rh/C) generally provide higher cis selectivity compared to Platinum or Palladium catalysts. - Lower temperatures and pressures often favor the formation of the cis isomer. Start with milder conditions and optimize. |
| Presence of Unreacted Starting Material | - Insufficient catalyst loading. - Deactivated catalyst. - Insufficient hydrogen pressure or reaction time. | - Increase the catalyst to substrate ratio. - Use a fresh or more active catalyst. - Increase the hydrogen pressure and/or extend the reaction time. Monitor reaction progress by GC. |
| Formation of Side Products (e.g., partially hydrogenated rings) | - Reaction conditions are too mild. - Insufficient reaction time. | - Gradually increase the reaction temperature and/or hydrogen pressure. - Extend the reaction time until complete hydrogenation is observed by GC analysis. |
Route 2: Grignard Reaction, Dehydration, and Hydrogenation
This multi-step approach involves the reaction of 3-methylcyclohexanone with ethylmagnesium bromide to form 1-ethyl-3-methylcyclohexanol, followed by dehydration to a mixture of alkenes, and subsequent hydrogenation to the desired product.
Diagram of the Grignard Reaction Workflow
A multi-step synthesis of cis-1-ethyl-3-methylcyclohexane starting from 3-methylcyclohexanone.
Troubleshooting Table: Grignard Reaction, Dehydration, and Hydrogenation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Tertiary Alcohol (Grignard Step) | - Moisture in glassware or solvent. - Impure magnesium or alkyl halide. - Low reactivity of the Grignard reagent. | - Flame-dry all glassware and use anhydrous solvents (e.g., dry THF or diethyl ether).[1] - Use fresh, high-purity magnesium turnings and alkyl halide. - Activate magnesium with a small crystal of iodine if the reaction is slow to initiate.[1] |
| Formation of Multiple Alkene Isomers (Dehydration Step) | - Use of a strong, non-selective acid catalyst. - High reaction temperature. | - Use a milder dehydrating agent such as phosphoric acid to favor the Zaitsev product (more substituted alkene).[2] - Control the reaction temperature carefully to minimize side reactions and rearrangements.[3] |
| Poor cis/trans Ratio in Final Product (Hydrogenation Step) | - Non-stereoselective hydrogenation catalyst. - Isomerization during hydrogenation. | - Use a catalyst known for syn-addition, such as PtO2 (Adam's catalyst) or Pd/C. The hydrogen atoms will add to the same face of the double bond, and the stereochemistry will be influenced by the steric hindrance of the alkene. - Perform the hydrogenation under mild conditions (lower temperature and pressure) to reduce the risk of isomerization. |
| Incomplete Dehydration | - Insufficient amount of acid catalyst. - Reaction time is too short. | - Increase the catalytic amount of acid. - Monitor the reaction by TLC or GC to ensure completion. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for obtaining a high yield of the cis-isomer?
A1: Catalytic hydrogenation of 3-ethyltoluene is often the more direct and stereoselective route for producing cis-1-ethyl-3-methylcyclohexane. Hydrogenation of aromatic rings typically results in the syn-addition of hydrogen atoms from the less sterically hindered face of the molecule as it adsorbs onto the catalyst surface, leading to a predominance of the cis-isomer.
Q2: How can I accurately determine the cis/trans isomer ratio of my product?
A2: The most common and effective methods are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC: cis and trans isomers often have slightly different boiling points and polarities, leading to different retention times on a GC column, allowing for their separation and quantification.[4][5]
-
NMR: 1H and 13C NMR spectroscopy can distinguish between the cis and trans isomers due to differences in the chemical shifts and coupling constants of the protons and carbons, particularly those at the substituted positions and the methyl/ethyl groups.[6]
Q3: What is the most stable conformation of cis-1-ethyl-3-methylcyclohexane?
A3: The most stable conformation is the chair form where both the ethyl and methyl groups are in equatorial positions. This arrangement minimizes steric strain, specifically 1,3-diaxial interactions, that would occur if the bulkier groups were in axial positions.
Q4: Are there any specific safety precautions I should take during these syntheses?
A4: Yes, several safety precautions are crucial:
-
Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under high pressure and requires the use of a properly rated and maintained high-pressure reactor. Ensure adequate ventilation and follow all safety protocols for handling flammable gases. The catalysts, particularly Raney Nickel and Palladium on Carbon, can be pyrophoric and should be handled with care, especially when dry.
-
Grignard Reaction: Grignard reagents are highly reactive with water and protic solvents, and the reaction can be exothermic.[7] All glassware must be thoroughly dried, and anhydrous solvents must be used. Work in a well-ventilated fume hood and away from any sources of ignition.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a fume hood.
Experimental Protocols
Key Experiment 1: Catalytic Hydrogenation of 3-Ethyltoluene
Objective: To synthesize cis-1-ethyl-3-methylcyclohexane with high stereoselectivity.
Materials:
-
3-Ethyltoluene
-
Rhodium on carbon (5% Rh/C)
-
Hexane (anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor with magnetic stirring
Procedure:
-
Ensure the high-pressure autoclave is clean and dry.
-
In a glass liner, add 3-ethyltoluene and 5% Rh/C catalyst (substrate to catalyst ratio of approximately 100:1 by weight).
-
Add anhydrous hexane as the solvent.
-
Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100-500 psi).
-
Heat the reactor to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Maintain the reaction conditions for a set period (e.g., 6-24 hours), monitoring the hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen gas.
-
Open the reactor and carefully filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Analyze the crude product by GC-MS to determine the yield and cis/trans isomer ratio.
-
Purify the product by fractional distillation or preparative gas chromatography if necessary.
Key Experiment 2: Synthesis via Grignard Reaction, Dehydration, and Hydrogenation
Objective: A multi-step synthesis of cis-1-ethyl-3-methylcyclohexane.
Part A: Grignard Reaction
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start, add a crystal of iodine.
-
Once the reaction initiates, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent to 0 °C.
-
Add a solution of 3-methylcyclohexanone in anhydrous diethyl ether dropwise to the Grignard reagent with stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 1-ethyl-3-methylcyclohexanol.
Part B: Dehydration
-
Place the crude alcohol in a round-bottom flask with a distillation setup.
-
Add a catalytic amount of phosphoric acid.
-
Heat the mixture to distill the alkene products as they are formed.
-
Wash the distillate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride and remove the drying agent.
Part C: Hydrogenation
-
Dissolve the alkene mixture in a suitable solvent like ethanol.
-
Add a catalytic amount of PtO2.
-
Hydrogenate the mixture in a Parr shaker or a similar hydrogenation apparatus under a hydrogen atmosphere (e.g., 50 psi) until hydrogen uptake ceases.
-
Filter the mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Analyze and purify the product as described in Key Experiment 1.
References
- 1. reddit.com [reddit.com]
- 2. PC GAMESS Tutorial: Dehydration Reaction, Part 1 [people.chem.ucsb.edu]
- 3. quora.com [quora.com]
- 4. trans-1-Ethyl-3-methylcyclohexane | C9H18 | CID 23620235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Resolving Chair-Boat Interconversion Issues in Cyclohexane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with chair-boat interconversion in cyclohexane derivatives during their experiments.
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Inconsistent or non-reproducible NMR spectra at low temperatures.
-
Question: My variable temperature NMR spectra for a substituted cyclohexane are not consistent. The peak broadening and coalescence temperatures seem to shift between experiments. What could be the cause?
-
Answer: This issue often arises from several factors:
-
Inadequate Temperature Equilibration: Ensure the sample has reached thermal equilibrium at each temperature point before acquiring data. A waiting period of 5-10 minutes is generally recommended after the instrument reports the target temperature is reached.[1][2][3]
-
Solvent Effects: The choice of solvent can influence conformational equilibria. Ensure you are using the same deuterated solvent in all experiments and that it is appropriate for the temperature range. Some solvents may become viscous or freeze at very low temperatures, affecting spectral resolution.
-
Sample Concentration: High sample concentrations can lead to intermolecular interactions that may affect the conformational equilibrium and dynamics. It is advisable to use a consistent and relatively dilute concentration.
-
Instrumental Instability: Verify the stability of the NMR spectrometer's temperature control unit. Calibrate the temperature using a standard sample like methanol or ethylene glycol.[1][2]
-
Issue 2: Computational models predict a different major conformer than experimental data.
-
Question: My computational chemistry calculations (e.g., DFT or molecular mechanics) predict the axial-substituted chair to be the most stable conformation, but my NMR data clearly indicates the equatorial-substituted chair predominates. Why is there a discrepancy?
-
Answer: This discrepancy can stem from several sources:
-
Inadequate Basis Set or Method: The level of theory and basis set used in calculations are critical. For accurate energy calculations of cyclohexane derivatives, it is important to use a method that properly accounts for steric and electronic effects.
-
Solvent Modeling: Experimental data is often collected in solution, whereas calculations might be performed in the gas phase. The polarity of the solvent can influence the conformational preference, especially for polar substituents.[4] Incorporating a solvent model in your calculations (e.g., PCM) can often resolve this discrepancy.
-
Entropy Effects: Calculations of electronic energy at 0 K may not be sufficient. It is important to calculate the Gibbs free energy at the experimental temperature to account for entropic contributions, which can be significant.[5]
-
Basis Set Superposition Error (BSSE): In some cases, especially with intramolecular interactions, BSSE can artificially stabilize certain conformations. While more common in intermolecular calculations, it's a factor to consider.
-
Issue 3: Difficulty in assigning axial and equatorial proton signals in the 1H NMR spectrum.
-
Question: The proton NMR spectrum of my cyclohexane derivative is complex, and I am unable to definitively assign the axial and equatorial proton signals. How can I resolve this?
-
Answer: Assigning these signals can be challenging due to signal overlap.[6] Here are some strategies:
-
2D NMR Spectroscopy: Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons, aiding in assignment.
-
Karplus Relationship: The coupling constant (3JHH) between vicinal protons is dependent on the dihedral angle. Generally, the axial-axial coupling (3Jax,ax) is larger (around 10-13 Hz) than axial-equatorial (3Jax,eq) and equatorial-equatorial (3Jeq,eq) couplings (around 2-5 Hz).[7]
-
NOE Experiments: Nuclear Overhauser Effect (NOE) spectroscopy can identify protons that are close in space. For example, an axial proton will show an NOE to other axial protons on the same face of the ring (1,3-diaxial interactions).
-
Low-Temperature NMR: At a sufficiently low temperature, the ring flip can be slowed down on the NMR timescale, leading to sharper, distinct signals for the axial and equatorial protons of each chair conformation.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical energy barrier for the chair-to-boat interconversion?
A1: For unsubstituted cyclohexane, the energy barrier for the chair-to-twist-boat interconversion is approximately 10-11 kcal/mol (42-46 kJ/mol).[9][10] The boat conformation itself is a transition state between two twist-boat conformations.[11] The presence of substituents can alter this barrier. For instance, bulky substituents can decrease the energy barrier for ring inversion.[5]
Q2: How do I choose the right temperature for a dynamic NMR experiment?
A2: The ideal temperature range depends on the energy barrier of the interconversion process. You want to observe the coalescence of the signals corresponding to the interconverting species. As a starting point, you can estimate the coalescence temperature (Tc) using the Eyring equation if you have an approximate idea of the energy barrier. Practically, you would start at room temperature and gradually lower it until you observe significant broadening, and then further until the signals for the individual conformers are resolved.[2][3][12]
Q3: What are A-values and how are they used?
A3: The A-value of a substituent is the difference in Gibbs free energy (ΔG°) between the conformation where the substituent is in an axial position and the conformation where it is in an equatorial position.[13] A positive A-value indicates a preference for the equatorial position.[4] A-values are useful for predicting the more stable conformer of a monosubstituted cyclohexane and can be used additively to estimate the conformational equilibrium of polysubstituted derivatives.[4][13]
Q4: Can the boat conformation be the most stable conformation?
A4: While the chair conformation is the most stable for unsubstituted cyclohexane and most of its derivatives,[14][15] certain substitution patterns can lead to the twist-boat conformation being significantly populated or even the major conformer. For example, in cis-1,4-di-tert-butylcyclohexane, the twist-boat conformation is the major species.[16] This is due to severe steric strain in the chair conformation where one of the bulky tert-butyl groups would be forced into an axial position.
Data Presentation
Table 1: A-Values for Common Substituents
This table summarizes the conformational preference (A-value) for various substituents on a cyclohexane ring. A larger A-value indicates a stronger preference for the equatorial position.
| Substituent | A-value (kcal/mol) |
| -F | 0.24 |
| -Cl | 0.4 |
| -Br | 0.2 - 0.7 |
| -I | 0.4 |
| -OH | 0.6 (0.9 in H-bonding solvents) |
| -OCH3 | 0.7 |
| -CN | 0.2 |
| -CH3 | 1.8 |
| -CH2CH3 | 2.0 |
| -CH(CH3)2 | 2.2 |
| -C(CH3)3 | > 4.5 |
| -C6H5 | 3.0 |
| -COOH | 1.2 |
Data sourced from multiple references.[4][17]
Table 2: Approximate Energy Barriers for Ring Inversion of Selected Cyclohexane Derivatives
This table presents the Gibbs free energy of activation (ΔG‡) for the chair-to-chair interconversion for some substituted cyclohexanes.
| Compound | ΔG‡ (kcal/mol) |
| Cyclohexane | 10.2 |
| Methylcyclohexane | 10.1 |
| cis-1,2-Dimethylcyclohexane | 10.5 |
| trans-1,2-Dimethylcyclohexane | 11.7 |
| cis-1,3-Dimethylcyclohexane | 10.3 |
| trans-1,3-Dimethylcyclohexane | 10.3 |
| cis-1,4-Dimethylcyclohexane | 10.8 |
| trans-1,4-Dimethylcyclohexane | 10.8 |
Note: These values can vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR Spectroscopy for Determining the Energy Barrier of Ring Inversion
-
Sample Preparation: Prepare a solution of the cyclohexane derivative in a suitable deuterated solvent (e.g., CD2Cl2, toluene-d8) in a high-quality NMR tube. The concentration should be low enough to avoid aggregation.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K).
-
Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10-20 K.[3][12]
-
Equilibration: Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring a spectrum.[1][2]
-
Data Acquisition: Acquire a 1H NMR spectrum at each temperature, noting any changes in peak shape, such as broadening and eventual splitting into separate signals for each conformer.
-
Identify Coalescence Temperature (Tc): Determine the temperature at which the signals for the interconverting protons coalesce into a single broad peak.
-
Low-Temperature Spectrum: Continue to lower the temperature until the signals for the individual conformers are sharp and well-resolved.
-
Data Analysis:
-
From the low-temperature spectrum, determine the chemical shift difference (Δν) between the signals of the interconverting protons.
-
Use the coalescence temperature (Tc) and the chemical shift difference (Δν) to calculate the rate constant (k) at Tc using the appropriate equation for the spin system.
-
Calculate the Gibbs free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = -RTc * ln(kh / (kBTc)), where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.
-
Protocol 2: Computational Workflow for Conformational Analysis
-
Structure Building: Build the 3D structure of the cyclohexane derivative using a molecular modeling software (e.g., Avogadro, GaussView).
-
Initial Optimization: Perform an initial geometry optimization using a computationally less expensive method, such as molecular mechanics (e.g., MMFF94) or a semi-empirical method (e.g., AM1).[18]
-
Conformational Search: For flexible substituents, perform a conformational search to identify the lowest energy rotamers.
-
High-Level Optimization: Take the low-energy conformers from the initial optimization and perform a full geometry optimization using a more robust method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).
-
Solvent Effects: If the experimental data is in solution, repeat the optimization and frequency calculations including a continuum solvent model (e.g., PCM).
-
Energy Comparison: Compare the calculated Gibbs free energies of the different conformers (e.g., axial vs. equatorial chair, twist-boat) at the experimental temperature to predict the most stable conformer and the equilibrium populations.
Visualizations
Caption: Energy profile for cyclohexane ring inversion.
Caption: Troubleshooting inconsistent NMR data.
References
- 1. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]
- 8. research.vu.nl [research.vu.nl]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. A value - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. byjus.com [byjus.com]
- 16. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 18. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of cis-1-ethyl-3-methylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-1-ethyl-3-methylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce cis-1-ethyl-3-methylcyclohexane?
A1: The most prevalent and direct method for the synthesis of cis-1-ethyl-3-methylcyclohexane is the catalytic hydrogenation of 1-ethyl-3-methylbenzene. This reaction involves the addition of hydrogen across the aromatic ring, typically using a heterogeneous catalyst under elevated pressure and temperature.
Q2: What are the primary impurities I should expect in my crude product?
A2: The most common impurities include:
-
trans-1-ethyl-3-methylcyclohexane: This is the geometric isomer of the desired product and is almost always formed to some extent during catalytic hydrogenation.
-
Unreacted 1-ethyl-3-methylbenzene: Incomplete hydrogenation will result in the presence of the starting material.
-
Partially hydrogenated intermediates: Depending on the reaction conditions, small amounts of 1-ethyl-3-methylcyclohexene isomers may be present.
Q3: How can I minimize the formation of the trans-isomer?
A3: The stereoselectivity of the hydrogenation reaction is influenced by the choice of catalyst, solvent, temperature, and pressure. Generally, milder reaction conditions (lower temperature and pressure) and the use of specific catalysts (e.g., rhodium-based catalysts) can favor the formation of the cis-isomer.
Q4: What analytical techniques are best for identifying and quantifying impurities?
A4: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the ideal technique. GC can separate the cis and trans isomers, as well as the starting material and other byproducts, while MS aids in their identification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the stereochemistry of the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of cis-1-ethyl-3-methylcyclohexane.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion of Starting Material | 1. Inactive or poisoned catalyst.2. Insufficient hydrogen pressure.3. Low reaction temperature.4. Insufficient reaction time. | 1. Use fresh, high-quality catalyst. Ensure the starting material and solvent are free from catalyst poisons (e.g., sulfur compounds).2. Increase the hydrogen pressure according to established protocols.3. Gradually increase the reaction temperature while monitoring for side reactions.4. Extend the reaction time and monitor the progress by GC. |
| High Percentage of trans-Isomer | 1. Reaction conditions are too harsh (high temperature/pressure).2. Inappropriate catalyst selection.3. Isomerization of the cis-product under reaction conditions. | 1. Employ milder reaction conditions. Start with lower temperatures and pressures and optimize.2. Consider using a different catalyst. Rhodium-on-carbon or rhodium-on-alumina can exhibit higher cis-selectivity.3. Reduce reaction time to minimize post-hydrogenation isomerization. |
| Presence of Aromatic Byproducts (e.g., ethylbenzene, toluene) | 1. Contaminated starting material.2. Side reactions such as dealkylation or transalkylation. | 1. Purify the 1-ethyl-3-methylbenzene starting material before use.2. Use a more selective catalyst and milder reaction conditions to minimize fragmentation. |
| Difficulty in Separating cis and trans Isomers | The boiling points of the cis and trans isomers are very close. | 1. Fractional Distillation: Use a high-efficiency fractional distillation column (e.g., a spinning band distillation apparatus).2. Preparative Gas Chromatography: For high-purity samples, preparative GC can be employed. |
Data Presentation
The following table summarizes key physical properties of the target compound and its common impurities, which is crucial for their separation and identification.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |
| cis-1-ethyl-3-methylcyclohexane | C₉H₁₈ | 126.24 | ~153-154 | Desired product. |
| trans-1-ethyl-3-methylcyclohexane | C₉H₁₈ | 126.24 | ~151-152 | Primary isomeric impurity. |
| 1-ethyl-3-methylbenzene | C₉H₁₂ | 120.19 | ~161 | Unreacted starting material. |
Experimental Protocols
Catalytic Hydrogenation of 1-ethyl-3-methylbenzene
This is a representative protocol and may require optimization based on available equipment and desired purity.
-
Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple is required.
-
Charging the Reactor:
-
Add 1-ethyl-3-methylbenzene to the autoclave.
-
Add a suitable solvent if necessary (e.g., ethanol or hexane).
-
Carefully add the hydrogenation catalyst (e.g., 5% Rhodium on alumina, typically 1-5 mol% relative to the substrate).
-
-
Reaction Execution:
-
Seal the autoclave and purge several times with an inert gas (e.g., nitrogen or argon) followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi).
-
Begin stirring and heat the reactor to the target temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases.
-
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of solvent to recover any adsorbed product.
-
Remove the solvent (if used) by rotary evaporation.
-
-
Purification:
-
The crude product, a mixture of cis and trans isomers and potentially some starting material, should be purified by fractional distillation.
-
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the synthesis of cis-1-ethyl-3-methylcyclohexane.
Caption: Pathway from starting material to final product and common impurities.
Caption: A logical workflow for troubleshooting common impurity issues.
Technical Support Center: Optimizing Reactions of cis-1-Ethyl-3-methylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-1-ethyl-3-methylcyclohexane. The information is designed to address specific issues encountered during experiments and to aid in the optimization of reaction temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the most stable conformation of cis-1-ethyl-3-methylcyclohexane and how does temperature affect it?
A1: The most stable conformation of cis-1-ethyl-3-methylcyclohexane is the chair form where both the ethyl and methyl groups occupy equatorial positions. This arrangement minimizes steric hindrance. While temperature influences the rate of ring flipping between chair conformations, the diequatorial conformer remains the most stable and therefore the most populated conformation at typical reaction temperatures.
Q2: How can I synthesize cis-1-ethyl-3-methylcyclohexane with high stereoselectivity?
A2: A common method for the stereoselective synthesis of cis-1-ethyl-3-methylcyclohexane is the catalytic hydrogenation of 1-ethyl-3-methyl-1-cyclohexene or 3-ethyl-5-methylphenol. The choice of catalyst and temperature is crucial for achieving high cis selectivity. For instance, hydrogenation of 3,3,5-trimethylcyclohexenyl ethyl ether, a structurally similar compound, using a palladium on carbon (Pd/C) catalyst at temperatures between 20°C and 50°C under 1 to 6 bar of hydrogen pressure has been shown to yield a high proportion of the trans product, suggesting that similar conditions could be adapted and optimized for the cis isomer of 1-ethyl-3-methylcyclohexane.[1]
Q3: What are the typical conditions for the dehydrogenation of cis-1-ethyl-3-methylcyclohexane?
A3: While specific data for cis-1-ethyl-3-methylcyclohexane is limited, studies on the dehydrogenation of methylcyclohexane provide valuable insights. Dehydrogenation is typically carried out over a platinum on alumina (Pt/Al₂O₃) catalyst at temperatures ranging from 300°C to 450°C.[2] For methylcyclohexane, a 0.3 wt% Pt/Al₂O₃ catalyst has been used effectively at temperatures between 380°C and 430°C.[3] Increasing the temperature generally leads to higher conversion rates.[3]
Q4: Can cis-1-ethyl-3-methylcyclohexane be isomerized to its trans isomer?
A4: Yes, cis-trans isomerization is possible. This is often an equilibrium process that can be influenced by temperature and the presence of a catalyst. Acidic catalysts, such as zeolites, are commonly used to facilitate the isomerization of substituted cyclohexanes. The equilibrium position will depend on the relative thermodynamic stabilities of the cis and trans isomers. For 1-ethyl-3-methylcyclohexane, the cis isomer is generally more stable.
Troubleshooting Guides
Problem 1: Low yield in the synthesis of cis-1-ethyl-3-methylcyclohexane via hydrogenation.
| Possible Cause | Troubleshooting Step |
| Incorrect Catalyst | Ensure you are using a catalyst known for stereoselective hydrogenation, such as Palladium on Carbon (Pd/C) or Platinum on Alumina (Pt/Al₂O₃). The choice of support and metal loading can significantly impact selectivity. |
| Suboptimal Temperature | Hydrogenation is an exothermic process. Lowering the reaction temperature (e.g., to 20-50°C) can favor the formation of the thermodynamically more stable cis isomer.[1] |
| Incorrect Hydrogen Pressure | For similar reactions, hydrogen pressures of 1-10 bar have been found to be effective.[1] Optimize the pressure within this range. |
| Solvent Effects | The choice of solvent can influence catalyst activity and selectivity. Consider running the reaction in a non-polar solvent. For some hydrogenations, the reaction can be run neat.[1] |
Problem 2: Incomplete conversion or catalyst deactivation during dehydrogenation.
| Possible Cause | Troubleshooting Step |
| Suboptimal Temperature | Dehydrogenation is endothermic and requires high temperatures. For methylcyclohexane, temperatures between 350°C and 450°C are effective.[2][3] Gradually increase the temperature within this range to improve conversion. |
| Catalyst Poisoning | Impurities in the starting material or reaction system can poison the catalyst. Ensure the purity of your cis-1-ethyl-3-methylcyclohexane and inertness of the reaction atmosphere. |
| Coke Formation | At high temperatures, side reactions can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites. Introducing a small amount of hydrogen to the feed can help suppress coke formation and maintain catalyst activity. |
| Insufficient Catalyst Loading | Ensure an adequate amount of catalyst is used for the scale of your reaction. |
Data Summary
Table 1: Temperature Ranges for Related Dehydrogenation Reactions
| Reactant | Catalyst | Temperature Range (°C) | Key Findings |
| Methylcyclohexane | 0.3 wt% Pt/Al₂O₃ | 380 - 430 | High conversion to toluene.[3] |
| Methylcyclohexane | 1.0 wt% Pt/γ-Al₂O₃ | 300 - 450 | Optimum conditions found to be 360°C and 1.8 bar.[2] |
| Cyclohexane | Single-site Pt/CeO₂ | >100 | Measurable hydrogen generation starts at 100°C, with significant activity at 350°C. |
Experimental Protocols
General Protocol for Dehydrogenation of a Substituted Cyclohexane (adapted from methylcyclohexane dehydrogenation)
-
Catalyst Preparation: Use a commercial or prepared Pt/Al₂O₃ catalyst. For example, 0.3 wt% Pt/Al₂O₃.
-
Reactor Setup: The reaction is typically carried out in a fixed-bed reactor.
-
Catalyst Activation: The catalyst is often calcined in air at a high temperature (e.g., 500°C) and then reduced in a stream of hydrogen at a similar temperature (e.g., 450°C) prior to the reaction.[3]
-
Reaction Conditions:
-
Temperature: Maintain the reactor temperature between 350°C and 450°C.
-
Pressure: The reaction can be run at atmospheric or slightly elevated pressures (e.g., 1-9 bar).
-
Feed: Introduce the cis-1-ethyl-3-methylcyclohexane into the reactor. A co-feed of hydrogen can be used to maintain catalyst stability.
-
-
Product Analysis: The product stream is cooled, and the components are separated and analyzed, typically by gas chromatography (GC), to determine the conversion and selectivity.
Visualizations
References
Technical Support Center: Catalyst Poisoning in the Synthesis of Substituted Cyclohexanes
Welcome to the technical support center for troubleshooting catalyst poisoning in the synthesis of substituted cyclohexanes. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during catalytic hydrogenation of aromatic and other unsaturated cyclic precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in my cyclohexane synthesis?
A1: The primary indicators of catalyst poisoning include:
-
A noticeable decrease in the reaction rate or a complete cessation of hydrogen uptake.
-
A decline in product yield and selectivity, with an increase in partially hydrogenated byproducts.
-
The need for harsher reaction conditions (higher temperature or pressure) to achieve the same conversion levels as with a fresh catalyst.
-
A visible change in the catalyst's appearance, such as clumping or a change in color.
Q2: What are the typical catalyst poisons I should be aware of?
A2: Catalyst poisons are substances that strongly adsorb to the active sites of the catalyst, blocking them from reactants.[1] Common poisons in the synthesis of substituted cyclohexanes, which often involves hydrogenation of aromatic compounds, include:
-
Sulfur Compounds: Hydrogen sulfide (H₂S), thiophenes, mercaptans, and disulfides are notorious poisons for noble metal catalysts like palladium, platinum, and rhodium.[1][2] These can originate from the starting materials or solvents.
-
Nitrogen Compounds: Amines, pyridines, and other nitrogen-containing heterocycles can act as poisons, particularly for rhodium and palladium catalysts, due to the lone pair of electrons on the nitrogen atom binding to the metal center.[3][4]
-
Halides: Chloride ions and other halides can lead to catalyst deactivation through chemical interactions with the catalyst surface.[5]
-
Heavy Metals: Trace amounts of metals like lead, arsenic, and mercury in the feedstock can irreversibly poison the catalyst.[1][5]
-
Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas source, CO can strongly adsorb to and deactivate metal catalysts.[1]
-
Water: In some cases, water can promote the oxidation of the active metal or cause sintering, leading to deactivation.[6]
Q3: Which catalysts are most susceptible to poisoning?
A3: The susceptibility to poisoning varies depending on the catalyst and the poison. For nitrogen-containing compounds, the poison sensitivity of precious metals has been observed to decrease in the order of Pd > Ru >> Rh.[3] Nickel-based catalysts are generally more resistant to metal contaminants like arsenic, mercury, silicon, or lead compared to palladium-based catalysts.[2]
Q4: Can I regenerate a poisoned catalyst?
A4: Yes, in many cases, poisoned catalysts can be regenerated, although the effectiveness depends on the type of poison and the severity of the deactivation. Regeneration methods can be broadly categorized as thermal or chemical treatments. For instance, some sulfur-poisoned catalysts can be regenerated by high-temperature oxidation or steam treatment.[6] Chemical washing with acids or bases can also be effective for certain poisons.[7]
Troubleshooting Guides
Issue 1: Sudden and Rapid Drop in Reaction Rate
Possible Cause: Introduction of a strong, acute poison into the reaction system.
Troubleshooting Steps:
-
Identify the Source:
-
Feedstock Analysis: Analyze the starting materials (substituted benzene, etc.) and solvent for common poisons like sulfur and nitrogen compounds.
-
Gas Analysis: Check the purity of the hydrogen gas supply for contaminants like carbon monoxide.
-
-
Mitigation:
-
Feedstock Purification: If the feedstock is contaminated, consider pre-treatment methods such as passing it through a guard bed of adsorbents to remove the poison before it reaches the catalyst.
-
Switch to a More Resistant Catalyst: If the poison is inherent to the substrate, consider using a catalyst known to be more tolerant to that specific compound. For example, for feeds with high metal contamination, a nickel-based catalyst might be more suitable than a palladium-based one.[2]
-
Issue 2: Gradual Decline in Catalyst Performance Over Several Runs
Possible Cause: Accumulation of poisons over time or slow coking/fouling of the catalyst surface.
Troubleshooting Steps:
-
Catalyst Characterization:
-
Analyze the spent catalyst using techniques like Temperature Programmed Desorption (TPD), X-ray Photoelectron Spectroscopy (XPS), or elemental analysis to identify the accumulated poisons.
-
-
Catalyst Regeneration:
-
Based on the identified poison, select an appropriate regeneration protocol. For example, a common procedure for regenerating coked palladium on carbon (Pd/C) involves washing with a solvent mixture followed by thermal treatment.
-
-
Process Optimization:
-
Consider optimizing reaction conditions to minimize poison accumulation. This could involve lowering the reaction temperature to reduce coking or ensuring the complete exclusion of air to prevent oxidation.
-
Quantitative Data on Catalyst Poisoning
The following table summarizes the impact of common poisons on the performance of catalysts typically used in the hydrogenation of aromatic compounds to form substituted cyclohexanes.
| Catalyst | Substrate | Poison | Poison Concentration | Effect on Performance | Reference |
| 5% Rh/γ-Al₂O₃ | 1-Methylpyrrole | Product (1-Methylpyrrolidine) | Not specified | Higher temperature (50°C vs 25°C) improved desorption of the inhibitory product, increasing the initial reaction rate. | [3] |
| 5% Ru/C | 1-Methylpyrrole | Product (1-Methylpyrrolidine) | Not specified | Repeated use without regeneration led to a significant drop in conversion. | [3] |
| Ni-based catalyst | Biogas (for syngas) | H₂S | Not specified | Catalyst deactivation is dependent on reaction temperature and time. At low temperatures, sulfur coverage can be complete and irreversible. | [6] |
| Pt/Al₂O₃ | Toluene | Thiophene | Increasing concentrations | Benzene hydrogenation activity decreased with increasing thiophene concentration. | [8] |
Experimental Protocols
Protocol 1: Regeneration of a Sulfur-Poisoned Raney Nickel Catalyst
This protocol is adapted from a method for regenerating Raney nickel catalysts poisoned by sulfur.[7]
Materials:
-
Sulfur-poisoned Raney Nickel catalyst
-
Aqueous solution of an organic acid (e.g., tartaric acid)
-
Aqueous solution of a metal salt whose sulfide is insoluble in acid (e.g., copper(II) sulfate)
-
Aqueous base solution (e.g., sodium hydroxide)
-
Deionized water
Procedure:
-
Admix the sulfur-poisoned Raney nickel catalyst in an aqueous solution containing the organic acid and the metal salt.
-
Slowly add the aqueous base solution to the mixture with stirring until the pH is between 6.5 and 8.0.
-
Continue to stir the mixture for a period sufficient to allow for the reaction between the poisoning sulfide and the metal ions.
-
Separate the catalyst from the solution by filtration or decantation.
-
Wash the catalyst thoroughly with deionized water to remove any residual treating substances.
-
The regenerated catalyst is now ready for reuse.
Protocol 2: General Procedure for Catalytic Hydrogenation using Pd/C
This protocol outlines the general steps for a hydrogenation reaction, with safety precautions to prevent catalyst deactivation by air.[9]
Materials:
-
Reaction vessel with at least two openings
-
Palladium on carbon (Pd/C) catalyst
-
Inert gas (Nitrogen or Argon)
-
Solvent (e.g., ethyl acetate, methanol)
-
Substrate
-
Hydrogen source (balloon or bomb reactor)
Procedure:
-
Evacuate the reaction vessel and backfill with an inert gas.
-
Under the inert atmosphere, weigh and transfer the desired amount of Pd/C to the reaction flask.
-
Add a small amount of a solvent like ethyl acetate to slurry the catalyst, ensuring all of it is submerged.
-
Carefully add the primary reaction solvent down the side of the flask.
-
Add the substrate to be hydrogenated.
-
Begin stirring the mixture.
-
Purge the flask by evacuating until the solvent begins to bubble and then backfilling with inert gas. Repeat this step two more times.
-
Introduce the hydrogen atmosphere (either by attaching a hydrogen-filled balloon or by connecting to a bomb reactor).
-
Purge the flask with hydrogen by evacuating and then filling with hydrogen. Repeat this two more times.
-
Proceed with the reaction under a positive pressure of hydrogen.
Visualizations
Caption: Mechanism of catalyst poisoning by blocking of active sites.
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: General process for the regeneration of a poisoned catalyst.
References
- 1. Modeling and Experimental Investigation of Sulfurous Compounds Removal from Gas Condensate through Ultrasound-Assisted Oxidative Desulfurization Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. research-hub.nrel.gov [research-hub.nrel.gov]
- 6. mdpi.com [mdpi.com]
- 7. US3674707A - Regeneration of sulfur-poisoned raney nickel catalyst - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. sarponggroup.com [sarponggroup.com]
Technical Support Center: Troubleshooting Poor Separation of Cis and Trans Isomers
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and systematic troubleshooting strategies for resolving poor separation of cis and trans isomers in chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why are my cis and trans isomers co-eluting or showing poor resolution?
A: Poor separation of geometric isomers typically stems from insufficient selectivity (α) under the current analytical conditions. The structural similarity between cis and trans isomers requires highly selective chromatographic systems. Key factors that may be suboptimal include:
-
Mobile Phase Composition: The type of organic modifier, solvent ratios, pH, and additives are critical for achieving differential migration.[1][2]
-
Stationary Phase Chemistry: The chosen column may not provide the necessary specific interactions (e.g., hydrogen bonding, dipole-dipole, π-π interactions) to distinguish between the isomers.[3][4]
-
Temperature: Temperature influences the thermodynamics of partitioning and interaction between the analytes and the stationary phase, thereby affecting selectivity.[5][6]
-
Flow Rate: A non-optimal flow rate can lead to band broadening, which reduces resolution.
Q2: What is the first and most effective parameter to adjust for improving separation?
A: The mobile phase composition is often the most impactful and easiest parameter to modify.[1][6] Start by systematically adjusting the ratio of your organic modifier to the aqueous phase. If that is insufficient, consider changing the organic modifier entirely (e.g., switching from acetonitrile to methanol or vice versa), as this can alter separation selectivity.[1][5] For normal-phase chromatography, adding small amounts of a polar modifier like ethanol or tetrahydrofuran (THF) can be effective.[3]
Q3: How do I select the right column for separating geometric isomers?
A: Column selection is crucial. While standard reversed-phase columns like C18 can separate isomers based on differences in hydrophobicity, they are not always selective enough.[4] Consider the following:
-
Stationary Phase Chemistry: Columns with phenyl or cyano phases can offer different selectivities through π-π and dipole-dipole interactions, respectively.
-
Chiral Stationary Phases (CSPs): Surprisingly, CSPs are often highly effective for separating geometric isomers.[7] Polysaccharide-based and cyclodextrin-based columns, in particular, can provide the specific steric and interactive environment needed for resolution, even for achiral compounds.[3][5][6]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for isomer separations, often providing higher efficiency and faster analysis times than HPLC.[7][8][9] Tandem column approaches in SFC can further enhance resolution for challenging separations.[8]
Q4: Can temperature adjustments improve the resolution of my cis and trans isomers?
A: Yes, temperature can be a powerful tool for optimizing selectivity.[5][6] There is no universal rule, so it should be evaluated empirically for your specific analytes.
-
Increasing Temperature: Can decrease mobile phase viscosity (improving efficiency) and alter retention and selectivity. However, it can also decrease retention, sometimes to the detriment of resolution.
-
Decreasing Temperature: May increase retention and enhance selectivity, potentially improving resolution.[10] In some cases, lower temperatures have been shown to significantly improve separation.[10]
Always allow the column to fully equilibrate at the new temperature before analysis to ensure reproducible retention times.[11]
Q5: My isomer peaks are broad, which compromises my baseline resolution. How can I sharpen them?
A: Peak broadening can have multiple causes. Consider these common issues:
-
Injection Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause distorted or broad peaks. Whenever possible, dissolve the sample in the initial mobile phase.[11][12]
-
Column Overload: Injecting too much sample mass can lead to broad, asymmetrical peaks. Try reducing the injection volume or sample concentration.[12]
-
Column Contamination: Buildup of contaminants on the column frit or head can degrade performance. Flushing the column with a strong solvent or using a guard column can mitigate this.[12][13]
-
Sub-optimal Flow Rate: The flow rate affects peak efficiency. If enantiomers are partially separated, decreasing the flow rate may improve resolution.
Data Presentation: Optimizing Mobile Phase
The following tables summarize quantitative data from a study on separating cis/trans isomers of two different compounds, demonstrating the impact of mobile phase modifications.
Table 1: Influence of Ethanol Concentration on the Separation of 2-butene-1,4-diol Isomers. [3]
| Ethanol in Hexane (v/v) | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |
| 10% | 0.85 | 1.00 | 0.00 |
| 5% | 1.96 | 1.20 | 1.85 |
| 3% | 3.75 | 1.25 | 2.61 |
| 2% | 6.21 | 1.26 | 2.88 |
Data obtained on an (S,S)-Whelk-O 1 chiral column. As ethanol concentration decreases, retention and resolution increase significantly.
Table 2: Influence of Mobile Phase Modifiers on the Separation of Lafutidine Isomers. [3]
| Mobile Phase Composition (Hexane:Ethanol:THF:Diethylamine) | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |
| 90:10:0:0.1 | 1.83 | 1.14 | 0.95 |
| 95:5:0:0.1 | 9.56 | 1.15 | 1.21 |
| 92:5:3:0.1 | 4.31 | 1.15 | 1.55 |
| 90:5:5:0.1 | 2.59 | 1.15 | 1.89 |
Data obtained on a ChiraSpher chiral column. The addition of THF as a modifier helped to reduce retention time while significantly improving resolution.
Experimental Protocols
Protocol 1: HPLC Method for Separation of Lafutidine Isomers [3]
This method was developed for the baseline separation of cis and trans isomers of lafutidine.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Column: ChiraSpher, 5 µm, 250 mm x 4.6 mm I.D.
-
Mobile Phase: Hexane / Ethanol / Tetrahydrofuran (THF) / Diethylamine (92:3:5:0.1, v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 270 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve sample in mobile phase.
-
Expected Outcome: A resolution (Rs) of approximately 1.89 between the cis and trans isomer peaks.[3]
Protocol 2: Reversed-Phase LC-MS Method for Separation of Cis-Trans Phospholipid Isomers [14]
This method is suitable for separating cis/trans isomers of phosphatidylglycerol (PG) and phosphatidylcholine (PC) in complex biological matrices.
-
Instrumentation: HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap) with a heated electrospray ionization (HESI) source.
-
Column: Ascentis Express C18, 2.7 µm, 150 mm x 2.1 mm I.D.
-
Mobile Phase A: 60:40 Water:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Program: A suitable gradient to separate lipids (e.g., starting at a high percentage of A, ramping to a high percentage of B). A previously described lipidomics gradient can be adapted.[14]
-
Flow Rate: 260 µL/min.
-
Temperature: 55°C.
-
MS Detection: High-resolution full scan in both positive and negative ion modes. Use extracted ion chromatograms (XIC) for the specific m/z of the target lipid isomers to assess separation.
-
Expected Outcome: Baseline separation of PG (18:1/18:1) and PC (18:1/18:1) cis and trans isomers.[14]
Visualizations
Caption: A step-by-step workflow for troubleshooting poor separation of cis/trans isomers.
Caption: Key chromatographic parameters influencing the separation of cis/trans isomers.
References
- 1. mastelf.com [mastelf.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. ijsdr.org [ijsdr.org]
- 13. lcms.cz [lcms.cz]
- 14. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
dealing with emulsion formation during workup of cyclohexane reactions
This guide provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving emulsion formation during the workup of reactions involving cyclohexane.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during a reaction workup?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent like cyclohexane and an aqueous solution.[1][2] It appears as a cloudy, milky, or gooey layer between the two distinct solvent phases, making clean separation difficult.[3][4] Emulsions form when one liquid disperses into the other as fine droplets, a process often facilitated by vigorous shaking or mixing during liquid-liquid extraction.[1] The stability of these mixtures is typically due to the presence of surfactant-like molecules or fine solid particulates that accumulate at the interface between the two liquids, preventing the droplets from coalescing.[1][5][6]
Q2: What are the common causes of emulsion formation when using cyclohexane?
Several factors can promote the formation of emulsions during the workup of cyclohexane reactions:
-
Presence of Surfactant-like Byproducts: Many organic reactions produce amphiphilic molecules that possess both hydrophilic (water-loving) and hydrophobic (water-fearing) properties. These act as emulsifying agents, stabilizing the mixture of cyclohexane and water.[1][5]
-
Fine Particulate Matter: Insoluble solid byproducts or residual catalysts can accumulate at the liquid-liquid interface, physically preventing the separation of the two layers.[6]
-
High Concentration of Solutes: A high concentration of dissolved starting materials, products, or byproducts can increase the viscosity of one or both phases, hindering separation.
-
Vigorous Shaking: Excessive agitation of the separatory funnel creates a larger surface area between the two phases and breaks one liquid into very fine droplets, promoting emulsion formation.[5]
-
pH of the Aqueous Phase: Emulsions are particularly common when using chlorinated solvents to extract from a basic aqueous solution. Adjusting the pH can sometimes resolve the issue.[6]
Q3: How can I prevent an emulsion from forming in the first place?
Prevention is often simpler than breaking an established emulsion.[5] Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of fine droplets.[5]
-
Solvent Evaporation: Before starting the aqueous workup, consider removing the reaction solvent (e.g., via rotary evaporation) and then re-dissolving the residue in your extraction solvent (cyclohexane).[6][7]
-
Pre-emptive Salting: If a particular reaction is known to form emulsions, add salt or brine to the aqueous layer before mixing with the organic phase.[3][8]
-
Filtration Before Extraction: If the reaction mixture contains suspended solids, filter them out before transferring the mixture to a separatory funnel.
Q4: I have an emulsion. What are the first steps I should take?
When an emulsion forms, the simplest solutions are often effective:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own with time.[6][7][8]
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. This can help coalesce the dispersed droplets.[4][8]
-
Add Brine (Salting Out): Introduce a saturated sodium chloride (NaCl) solution (brine) to the separatory funnel and mix gently. This is one of the most common and effective methods.[4][5][7] The salt increases the ionic strength of the aqueous layer, which reduces the solubility of organic components and helps force the separation of the layers.[1][9]
Q5: What are the most effective chemical and physical methods to break a persistent emulsion?
If initial steps fail, several chemical and physical methods can be employed. The choice depends on the scale of the reaction and the chemical nature of your product.
-
Chemical Methods:
-
Salting Out: Adding solid salt (like NaCl or Na₂SO₄) or a saturated brine solution is highly effective.[7][8][9]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and disrupt the emulsion.[1][2] For cyclohexane, adding a more polar solvent like ethyl acetate or a less polar one like heptane might work.
-
pH Adjustment: If the emulsion is stabilized by acidic or basic impurities, carefully adjusting the pH of the aqueous layer with dilute acid or base can break it.[2][8]
-
-
Physical Methods:
-
Centrifugation: Spinning the mixture in a centrifuge is a very effective way to physically force the layers to separate, especially for small-scale reactions.[1][2][8]
-
Filtration: Passing the entire emulsified mixture through a pad of a filter aid like Celite® or a plug of glass wool can remove the fine particulates that stabilize the emulsion.[6][7]
-
Heating or Cooling: Gently warming the mixture can decrease its viscosity and help break the emulsion.[2] Conversely, freezing the aqueous layer can sometimes facilitate separation upon thawing.[2]
-
Ultrasonic Bath: Placing the separatory funnel in an ultrasonic bath can provide energy to help coalesce the dispersed droplets.[8]
-
Troubleshooting Techniques: Comparison Table
| Method | Principle of Action | Advantages | Disadvantages |
| Patience | Gravity-based separation over time. | Simple, no reagents added. | Can be very slow; may not work for stable emulsions.[7][8] |
| Salting Out (Brine) | Increases ionic strength of the aqueous phase, decreasing mutual solubility.[1][5] | Highly effective, inexpensive, generally applicable. | Adds salt to the aqueous layer; may not work for all systems. |
| Solvent Addition | Alters the polarity and density of the organic phase to disrupt the emulsion.[1][2] | Can be very effective if the right solvent is chosen. | Introduces another solvent that must be removed later. |
| pH Adjustment | Neutralizes or protonates/deprotonates emulsifying agents, changing their solubility.[2][8] | Effective for emulsions stabilized by acidic/basic species. | Risk of product degradation if it is pH-sensitive. |
| Filtration (Celite®) | Physically removes solid particulates that stabilize the emulsion.[6][7] | Excellent for emulsions caused by suspended solids. | Can be slow; potential for product loss on the filter aid. |
| Centrifugation | Applies strong g-force to overcome stabilizing forces and separate phases.[1][2][8] | Very effective, especially for small volumes. | Requires a centrifuge; not practical for large-scale workups.[1] |
| Gentle Heating | Reduces the viscosity of the liquids, promoting coalescence.[2] | Simple and can be effective. | Risk of degrading thermally sensitive compounds.[2] |
Key Experimental Protocols
Protocol 1: Breaking an Emulsion by Salting Out
-
Transfer the entire contents of the separatory funnel (including the emulsion) into an appropriately sized Erlenmeyer flask.
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Add the brine solution to the flask in small portions (e.g., 10-20% of the total volume).
-
Gently swirl the flask. Avoid vigorous shaking which could reform the emulsion.
-
Allow the mixture to stand and observe for layer separation.
-
Once the layers have separated, carefully transfer the mixture back into the separatory funnel and proceed with the extraction.
-
Alternatively, add solid sodium chloride directly to the separatory funnel, shake gently, and allow the layers to separate.[7]
Protocol 2: Breaking an Emulsion by Filtration through Celite®
-
Prepare a filtration setup using a Büchner or Hirsch funnel and a filter flask.
-
Place a piece of filter paper in the funnel and wet it with the organic solvent (cyclohexane).
-
Add a layer of Celite® (diatomaceous earth), typically 1-2 cm thick, over the filter paper to form a pad.
-
Gently press the Celite® pad down with a flat object (like a stopper) to ensure it is compact.[6]
-
Carefully pour the entire emulsified mixture onto the Celite® pad.
-
Apply gentle vacuum to draw the liquid through the filter. The Celite® should trap the fine suspended solids that are causing the emulsion.[6]
-
Collect the filtrate, which should now be a clean two-phase mixture, in the filter flask.
-
Transfer the filtrate to a clean separatory funnel to separate the layers.
Visual Guides
Caption: Mechanism of emulsion formation.
Caption: Troubleshooting workflow for emulsions.
References
- 1. biotage.com [biotage.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Workup [chem.rochester.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. azom.com [azom.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Reactions with cis-1-Ethyl-3-methylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize steric hindrance in reactions involving cis-1-ethyl-3-methylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: Which chair conformation of cis-1-ethyl-3-methylcyclohexane is more stable and why?
A1: The stability of a substituted cyclohexane is primarily determined by the steric strain arising from interactions between substituents. For cis-1-ethyl-3-methylcyclohexane, two chair conformations are possible via a ring flip. The conformation where both the ethyl and methyl groups are in equatorial positions is significantly more stable.[1][2][3]
Explanation: Substituents in the axial position experience steric repulsion from the other two axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction.[4][5] Larger, bulkier groups create more steric strain in the axial position.[3][5] In the diequatorial conformer, both groups point away from the ring, minimizing these repulsive forces.[1][6] Conversely, the diaxial conformer forces both alkyl groups into close proximity with axial hydrogens, leading to high steric strain and instability.[1][7] The ethyl group is bulkier than the methyl group, so its placement in an equatorial position is particularly crucial for stability.[4][7]
Data Presentation: Steric Strain Energies (A-Values)
The preference for an equatorial position can be quantified using A-values, which represent the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations for a given substituent. A higher A-value indicates a stronger preference for the equatorial position.
| Substituent | A-Value (kJ/mol) |
| -CH₃ (Methyl) | 7.28[8] |
| -CH₂CH₃ (Ethyl) | 7.3[8] |
| -CH(CH₃)₂ (Isopropyl) | 9.2 |
| -C(CH₃)₃ (tert-Butyl) | ~22.8[3] |
Note: While the A-values for methyl and ethyl groups are very similar, the ethyl group's ability to rotate its methyl group away from the ring mitigates some, but not all, of its potential steric strain.[8] However, in the diaxial conformation, this rotation is hindered, making it highly unstable.
Visualization: Conformational Equilibrium
Q2: My reaction is yielding an unexpected ratio of diastereomers. What are the likely causes related to steric hindrance?
A2: An unexpected diastereomeric ratio often points to issues with kinetic versus thermodynamic control, where steric hindrance plays a critical role in the transition state. Key factors to investigate include reaction temperature, solvent choice, and the steric bulk of your reagents.
Troubleshooting Steps:
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the sterically hindered (thermodynamic) product. Conversely, very low temperatures might favor the pathway with the lowest activation energy (kinetic product), which is typically the one that minimizes steric clashes in the transition state.[9]
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition state.[10][11] Polar aprotic solvents might not solvate charged intermediates as effectively as polar protic solvents, potentially altering the transition state geometry and, consequently, the stereochemical outcome.
-
Reagent/Catalyst Bulk: A bulky reagent or catalyst will preferentially attack the less sterically hindered face of the substrate.[12][13] If your product distribution is not as expected, consider whether your reagent is sterically demanding enough to effectively differentiate between the possible approach trajectories. For elimination reactions, the base size can dictate which proton is abstracted, affecting the regioselectivity and stereoselectivity of the resulting alkene.
Visualization: Troubleshooting Logic for Unexpected Stereoselectivity
Q3: How should I select a solvent and catalyst to maximize stereoselectivity?
A3: Solvent and catalyst selection are critical for controlling the stereochemical outcome of a reaction by manipulating the steric environment of the transition state.
Solvent Selection: The solvent influences reaction rates and selectivity by stabilizing or destabilizing the ground state and transition state of the reactants.[10]
-
Non-polar solvents (e.g., Hexane, Toluene): These solvents minimize interactions with the reactants and are often used when the intrinsic steric properties of the molecule are intended to be the primary directing factor.
-
Polar Aprotic solvents (e.g., THF, DMF, Acetonitrile): These can stabilize polar transition states. Their ability to coordinate with metal catalysts can also alter the catalyst's steric profile.
-
Polar Protic solvents (e.g., Ethanol, Water): These can form hydrogen bonds, which may stabilize certain transition states over others, but can also interfere with strong nucleophiles or bases.[10]
Data Presentation: General Solvent Effects on Stereoselectivity
| Solvent Type | Examples | General Effect on Reactions |
| Non-Polar | Toluene, Hexane | Minimizes external interactions; reaction is governed by substrate's intrinsic sterics. |
| Polar Aprotic | THF, Acetonitrile | Can stabilize polar transition states; may coordinate with catalysts.[10] |
| Polar Protic | Methanol, Water | Can stabilize charged species through H-bonding; may alter nucleophile reactivity.[10] |
Catalyst Selection: Catalysts can provide a highly controlled steric environment.
-
Bulky Ligands: In transition-metal catalysis, using ligands with significant steric bulk can create a "chiral pocket" around the metal center. This physically blocks certain approaches of the substrate, allowing the reaction to proceed through a specific, less hindered pathway.[12][13]
-
Phase-Transfer Catalysts: In biphasic systems, phase-transfer catalysts can be used to shuttle reactants between phases. Chiral phase-transfer catalysts can create a chiral ion pair, influencing the stereochemistry of the reaction.[14]
Experimental Protocols
Protocol 1: General Method for a Stereoselective Reduction
This protocol describes a general procedure for the diastereoselective reduction of a ketone derivative of cis-1-ethyl-3-methylcyclohexane, where the goal is to favor the approach of a hydride reagent from the less sterically hindered face.
Objective: To maximize the formation of the alcohol diastereomer resulting from the hydride attacking from the equatorial direction, avoiding the axial substituents.
Materials:
-
Substrate: A ketone derivative of cis-1-ethyl-3-methylcyclohexane
-
Reducing Agent: e.g., Sodium borohydride (NaBH₄) or a bulkier reagent like Lithium tri-sec-butylborohydride (L-Selectride®) for higher selectivity.
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH)
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolution: Dissolve the cyclohexane substrate (1.0 eq) in the chosen anhydrous solvent (e.g., THF) under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to enhance kinetic control and maximize selectivity.[9]
-
Reagent Addition: Slowly add the reducing agent (1.1 - 1.5 eq), either as a solid in portions or as a solution in the same solvent, to the cooled mixture. Maintain the low temperature throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, slowly and carefully add the quenching solution (e.g., saturated NH₄Cl) while the mixture is still cold.
-
Workup: Allow the mixture to warm to room temperature. Perform an aqueous workup by extracting the product with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying it over anhydrous sodium sulfate, and concentrating it under reduced pressure.
-
Analysis: Determine the diastereomeric ratio of the resulting alcohol product using ¹H NMR spectroscopy or Gas Chromatography (GC).
Visualization: Experimental Workflow for Stereoselective Reduction
References
- 1. youtube.com [youtube.com]
- 2. Draw the two chair conformations of each compound, and label the ... | Study Prep in Pearson+ [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bartleby.com [bartleby.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. proprep.com [proprep.com]
- 7. gauthmath.com [gauthmath.com]
- 8. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 9. [PDF] Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. | Semantic Scholar [semanticscholar.org]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Neutral Unsymmetrical Coordinated Cyclophane Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]
Technical Support Center: Stereoselective Synthesis of 1,3-Disubstituted Cyclohexanes
This technical support guide is designed for researchers, scientists, and drug development professionals facing challenges in the stereoselective synthesis of 1,3-disubstituted cyclohexane scaffolds. It provides answers to frequently asked questions, troubleshooting strategies for common experimental issues, and detailed protocols for key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary conformational and configurational isomers I need to consider for 1,3-disubstituted cyclohexanes?
A: You need to consider both configurational isomers (cis and trans) and, for each of these, the corresponding conformational isomers (chair forms).
-
cis-isomer: The two substituents are on the same face of the ring. It can exist as two rapidly interconverting chair conformers: a diequatorial (e,e) form and a diaxial (a,a) form. The diequatorial conformer is almost always significantly more stable.[1][2][3]
-
trans-isomer: The two substituents are on opposite faces of the ring. It exists as two equivalent (if substituents are identical) or non-equivalent (if substituents are different) chair conformers, both of which have one axial and one equatorial substituent (a,e and e,a).[1][3]
Q2: Why is the diequatorial (e,e) conformer of the cis-1,3-isomer generally the most stable?
A: The stability of cyclohexane conformers is primarily dictated by steric strain. The cis(e,e) conformer places both substituents in the sterically favored equatorial positions, which minimizes destabilizing steric interactions.[4][5] In contrast, the cis(a,a) conformer suffers from severe 1,3-diaxial interactions, where the two axial substituents repel each other, making this conformation very high in energy.[6] The trans(a,e) conformer has one substituent in a higher-energy axial position, making it generally less stable than the cis(e,e) conformer.[3]
Q3: What are 1,3-diaxial interactions and how do they impact stereoselective synthesis?
A: A 1,3-diaxial interaction is a type of steric strain that occurs between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the cyclohexane ring.[7] This repulsion destabilizes any conformation with axial substituents. The energy cost of this interaction, known as the "A-value," is crucial for predicting conformational equilibria.[4][8] In synthesis, you can leverage this effect. For instance, a bulky group will strongly prefer an equatorial position, effectively "locking" the conformation and potentially directing the stereochemical outcome of a subsequent reaction on the ring.[4]
Q4: Can reaction conditions favor the kinetic or thermodynamic product?
A: Yes.
-
Thermodynamic Control: Conditions that allow for equilibrium, such as higher temperatures, longer reaction times, and the use of a reversible catalyst (e.g., base or acid), will favor the most stable diastereomer. For 1,3-disubstituted cyclohexanes, this is often the cis isomer due to its stable diequatorial conformation.
-
Kinetic Control: Conditions that are irreversible, such as very low temperatures and the use of non-equilibrating reagents, will favor the product that is formed fastest (i.e., via the lowest energy transition state). This outcome is highly dependent on the specific reaction mechanism and steric approach control.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,3-disubstituted cyclohexanes.
Problem: Low Diastereoselectivity (Poor cis:trans Ratio)
| Possible Cause | Troubleshooting Steps & Solutions |
| 1. Unintended Thermodynamic Equilibration | The reaction is running under thermodynamic control, leading to a mixture reflecting the stability of the products. Solution: Switch to kinetically controlled conditions. Lower the reaction temperature significantly (-78 °C is common). Use a strong, non-nucleophilic base (e.g., LDA) for a short reaction time to deprotonate and react before equilibration can occur. |
| 2. Poor Facial Selectivity of Reagent Attack | The key bond-forming step (e.g., a nucleophilic attack on a ketone) does not sufficiently discriminate between the two faces of the planar intermediate. Solution A: Increase steric bias. Use a bulkier reagent (e.g., L-Selectride instead of NaBH₄ for reductions) to favor attack from the less hindered face. Solution B: Introduce a directing group on the substrate that can chelate to the reagent and guide its approach from a single direction. |
| 3. Conformational Flexibility of Starting Material | The substrate exists as a mixture of conformers, each leading to a different diastereomer upon reaction. Solution: Redesign the substrate to be conformationally locked. Introduce a large "anchoring" group, such as a tert-butyl group, which has a very high A-value and will force the ring into a single chair conformation.[4] |
Problem: Major Product is the Undesired Diastereomer
| Possible Cause | Troubleshooting Steps & Solutions |
| 1. Inherent Mechanistic Bias | The chosen reaction pathway inherently favors the undesired stereoisomer. For example, catalytic hydrogenation of a cyclohexene often delivers hydrogen to the less hindered face, yielding the cis product. Solution: Change the synthetic strategy. To obtain the trans product, consider an SN2 reaction on a cis precursor. For example, convert a cis-diol to a mono-tosylate and displace it with a nucleophile, which proceeds with inversion of stereochemistry. |
| 2. Misinterpretation of Stereochemical Control | The assumption about which face of the molecule is less hindered is incorrect, or an electronic effect is overriding the expected steric outcome. Solution: Re-evaluate the transition state model. Consider computational modeling (DFT) to calculate transition state energies. Experimentally, systematically vary the steric and electronic properties of the substrate and reagents to probe the factors governing selectivity. |
Quantitative Data & Experimental Protocols
Data Presentation: Conformational Free Energy (A-Values)
The A-value represents the energy difference (ΔG°) between a conformer with a substituent in the axial position versus the equatorial position.[8] A larger A-value indicates a stronger preference for the equatorial position and is a good proxy for the substituent's steric bulk.[9]
| Substituent | A-Value (kcal/mol) | Reference(s) |
| -F | 0.3 | |
| -Cl | 0.6 | |
| -Br | 0.6 | |
| -I | 0.55 | |
| -OH | 0.6 - 1.0 | |
| -OCH₃ | 0.65 | |
| -CN | 0.2 | [8] |
| -CH₃ (Methyl) | 1.74 | [4][8][9] |
| -CH₂CH₃ (Ethyl) | 1.8 | [9] |
| -CH(CH₃)₂ (Isopropyl) | 2.2 | [9] |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 | [4][9] |
| -C₆H₅ (Phenyl) | 2.8 | |
| -CO₂H | 1.4 | |
| -CO₂CH₃ | 1.3 |
Experimental Protocols
Protocol 1: Diastereoselective Tandem Michael-Claisen Cyclization
This protocol describes a general procedure for synthesizing a 1,3-disubstituted cyclohexane ring system, where stereocontrol is often dictated by the initial conjugate addition.
-
Enolate Formation (Kinetic Control): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the ketone starting material (1.0 eq.) in anhydrous THF (0.1 M). Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq., 1.0 M in THF) dropwise over 15 minutes. Stir the resulting enolate solution at -78 °C for 45 minutes.
-
Michael Addition: In a separate flask, dissolve the α,β-unsaturated ester (Michael acceptor) (1.1 eq.) in anhydrous THF. Add this solution dropwise to the cold enolate solution over 20 minutes. Maintain the temperature at -78 °C and stir for 2-3 hours, monitoring by TLC.
-
Claisen Cyclization: After the Michael addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The intramolecular Claisen condensation will proceed to form the cyclic 1,3-dione.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 1,3-disubstituted cyclohexane derivative. Analyze the diastereomeric ratio by ¹H NMR or GC-MS.
Protocol 2: Diastereoselective Reduction of a 1,3-Cyclohexanedione
This protocol provides a method for reducing a cyclic diketone to a diol, where the choice of reducing agent and additives can influence the cis:trans ratio.[2]
-
Setup: To a round-bottom flask, add 1,3-cyclohexanedione (1.0 eq.) and an alkali metal halide such as lithium chloride (LiCl) (1.2 eq.). Add anhydrous tetrahydrofuran (THF) or methanol (MeOH) as the solvent (0.2 M). Stir at room temperature for 10 minutes to dissolve the solids.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.2 eq.) portion-wise over 30 minutes, controlling any effervescence.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Carefully quench the reaction by cooling to 0 °C and slowly adding 1 M HCl dropwise until gas evolution ceases and the pH is ~5-6. Concentrate the solvent under reduced pressure.
-
Extraction: Add ethyl acetate to the residue and stir. Filter off the inorganic salts. Transfer the filtrate to a separatory funnel, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Analysis: Purify the resulting diol by column chromatography or recrystallization. Determine the cis:trans ratio of the 1,3-cyclohexanediol product by ¹H NMR analysis, paying attention to the coupling constants of the carbinol protons. The presence of the halide salt often improves the selectivity for the cis-diol.[2]
Visualization
Diagrams of Key Concepts and Workflows
Caption: Conformational analysis of cis and trans-1,3-dimethylcyclohexane.
Caption: Troubleshooting workflow for low diastereoselectivity in synthesis.
Caption: General synthetic pathway via tandem Michael-cyclization reactions.
References
- 1. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]
- 2. EP1333019A1 - Method for producing 1,3-cyclohexanediol compound - Google Patents [patents.google.com]
- 3. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 4. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A value - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Conformational Free Energies [www2.chemistry.msu.edu]
- 9. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]
Technical Support Center: Interpreting Complex Proton NMR of Disubstituted Cyclohexanes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with disubstituted cyclohexanes. The inherent conformational flexibility of the cyclohexane ring often leads to complex ¹H NMR spectra that can be challenging to interpret.
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of my disubstituted cyclohexane so complex and my peaks broad?
The complexity and broadness of signals in the ¹H NMR spectra of many disubstituted cyclohexanes arise from the dynamic equilibrium between two chair conformations. This process, known as "ring flipping" or "chair-flipping," occurs rapidly at room temperature.[1][2][3]
-
Chemical Exchange: During a ring flip, axial protons become equatorial, and equatorial protons become axial.[1] If this exchange is fast on the NMR timescale, the spectrometer detects an average of the two distinct environments. This averaging often results in broad, poorly resolved multiplets.[2]
-
Overlapping Signals: The chemical shifts of the different ring protons are often very similar, leading to significant signal overlap, which makes it difficult to discern individual splitting patterns.[4]
Q2: How does chair conformation affect the chemical shifts of ring protons?
In a fixed chair conformation, axial and equatorial protons have distinct chemical shifts due to magnetic anisotropy.
-
Axial Protons: These are generally more shielded and appear at a lower chemical shift (upfield).[5][6]
-
Equatorial Protons: These are typically deshielded and appear at a higher chemical shift (downfield).[5][6]
The difference in chemical shift between geminal axial and equatorial protons is often around 0.5 ppm.[5][6] If the ring is rapidly flipping, the observed chemical shift is a weighted average of the shifts in the individual conformations.[5][7]
Q3: How can I use coupling constants (J-values) to determine the stereochemistry and conformation?
Vicinal coupling constants (³J) are powerful tools for conformational analysis because their magnitude is dependent on the dihedral angle (θ) between the coupled protons, as described by the Karplus relationship.[8][9][10] In a rigid chair conformation, these couplings are highly predictable.
-
Axial-Axial Coupling (³J_aa): The dihedral angle is approximately 180°, resulting in a large coupling constant.
-
Axial-Equatorial Coupling (³J_ae): The dihedral angle is approximately 60°, leading to a small coupling constant.
-
Equatorial-Equatorial Coupling (³J_ee): The dihedral angle is also approximately 60°, which also results in a small coupling constant.
A proton in an axial position will typically show at least one large coupling (to an adjacent axial proton), resulting in a wide multiplet.[8] Conversely, an equatorial proton will only have small couplings to its neighbors, resulting in a narrower multiplet.[8]
Q4: My spectrum shows sharp, well-resolved peaks. What does this imply?
Sharp, well-resolved signals suggest that the cyclohexane ring is conformationally locked or that one chair conformation is overwhelmingly favored. This often happens when one or both substituents are very bulky (e.g., a tert-butyl group), which forces the ring into a single, stable conformation to avoid unfavorable steric interactions, such as 1,3-diaxial interactions.[1][10][11] In this scenario, you can directly measure the J-values to determine the relative stereochemistry.
Q5: What can I do experimentally to simplify a complex or broad spectrum?
If you suspect rapid conformational exchange is complicating your spectrum, a variable-temperature (VT) NMR experiment is the best solution.
-
Low-Temperature NMR: Cooling the sample slows down the rate of ring flipping.[7] Below a certain temperature (the coalescence temperature), the exchange becomes slow on the NMR timescale, and you will observe separate, sharp signals for each distinct proton in each of the two chair conformations.[3][5][7][8]
-
High-Temperature NMR: Heating the sample can sometimes sharpen the averaged signals if the exchange rate at room temperature is in the intermediate regime.
If VT-NMR is not an option, changing the NMR solvent can sometimes help. Solvents like benzene-d₆ can induce different chemical shifts compared to chloroform-d₃, potentially resolving overlapping signals.[12]
Data Presentation: Typical ¹H-¹H Coupling Constants and Chemical Shifts
The following tables summarize typical values for protons on a cyclohexane ring. These values are approximate and can be influenced by the nature and position of substituents.
Table 1: Typical Vicinal (³J) Coupling Constants in Cyclohexanes
| Coupling Type | Dihedral Angle (θ) | Typical J-value (Hz) |
| Axial-Axial (J_aa) | ~180° | 8 - 13[8][13] |
| Axial-Equatorial (J_ae) | ~60° | 2 - 6[8][9] |
| Equatorial-Equatorial (J_ee) | ~60° | 2 - 6[8][9] |
Table 2: Typical Chemical Shift Ranges for Cyclohexane Protons
| Proton Type | Typical Chemical Shift (δ) | General Observations |
| Axial (H_ax) | Lower δ (Upfield) | More shielded environment.[5][6] |
| Equatorial (H_eq) | Higher δ (Downfield) | Less shielded environment.[5][6] |
| Unsubstituted Cyclohexane | ||
| H_ax (low temp) | ~1.1 ppm | Distinct signal when ring flip is slow.[6] |
| H_eq (low temp) | ~1.6 ppm | Distinct signal when ring flip is slow.[6] |
| Averaged (room temp) | ~1.44 ppm | Rapid flipping averages the signals.[5] |
Experimental Protocols & Troubleshooting
Protocol for Acquiring High-Quality Spectra
-
Sample Preparation:
-
Ensure your sample is free of particulate matter. Filter if necessary.
-
Use a high-purity deuterated solvent. If your compound is sensitive to trace acid, consider using a solvent with a small amount of potassium carbonate.
-
Prepare your sample at a moderate concentration. Overly concentrated samples can lead to peak broadening.[12]
-
-
Spectrometer Setup:
-
Ensure the spectrometer is properly tuned and locked.
-
Perform careful shimming to optimize magnetic field homogeneity, which is crucial for resolving complex multiplets. Poor shimming is a common cause of broad peaks.[12]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Troubleshooting Common Issues:
-
Overlapping Solvent Peak: If the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) overlaps with your aromatic signals, consider using a different solvent like acetone-d₆.[12]
-
Water Peak: A broad peak around 1.5-4.0 ppm (depending on the solvent) is often due to water. Use dry solvents and NMR tubes, or add a drop of D₂O to your sample, shake, and re-acquire; the H₂O peak will exchange with D₂O and disappear (or significantly diminish).[12]
-
Unexpected Complexity: If the spectrum is far more complex than anticipated, consider the possibility of rotamers (conformational isomers around a single bond), especially if amides or other groups with restricted rotation are present.[12]
-
Mandatory Visualizations
The following diagrams illustrate key concepts in the conformational analysis of disubstituted cyclohexanes.
Caption: Cyclohexane chair interconversion (ring flip).
Caption: Proton coupling relationships in a cyclohexane chair.
Caption: Workflow for analyzing a complex cyclohexane NMR spectrum.
References
- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mriquestions.com [mriquestions.com]
- 6. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. youtube.com [youtube.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]
Technical Support Center: Optimizing Reaction Conditions for Complete Conversion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for achieving complete conversion.
Troubleshooting Guides
Issue: Incomplete or Stalled Reaction
Symptoms:
-
Monitoring (e.g., TLC, LC-MS, GC) shows the presence of unreacted starting materials even after the expected reaction time.
-
Reaction progress appears to have stopped before full conversion is achieved.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Reagent/Catalyst | - Add more of the limiting reagent or catalyst and monitor the reaction. - Ensure accurate calculation and weighing of all reagents and catalysts. |
| Reagent/Catalyst Degradation | - Use freshly purified reagents and solvents. - Store reagents and catalysts under the recommended conditions (e.g., inert atmosphere, low temperature). |
| Inadequate Temperature | - Increase the reaction temperature in increments and monitor the effect on conversion. - Ensure the reaction vessel is maintaining the target temperature. |
| Poor Mixing | - Increase the stirring rate to ensure the reaction mixture is homogeneous. |
| Solvent Effects | - Try a different solvent with a higher boiling point or better solubility for the reactants. |
| Reaction Equilibrium | - If the reaction is reversible, consider removing a byproduct to drive the equilibrium towards the product side (Le Chatelier's Principle). |
Troubleshooting Workflow: Incomplete Reaction
Caption: Troubleshooting workflow for an incomplete chemical reaction.
Issue: Low Yield and/or Formation of Side Products
Symptoms:
-
The isolated yield of the desired product is significantly lower than expected.
-
Analysis of the crude reaction mixture shows the presence of one or more significant side products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | - Systematically optimize reaction parameters such as temperature, concentration, and catalyst loading. Methodologies like Design of Experiments (DoE) can be highly effective. |
| Side Reactions | - Lower the reaction temperature to potentially reduce the rate of side reactions. - Change the solvent or catalyst to improve selectivity. |
| Product Decomposition | - Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation. - Test the stability of your product under the reaction and workup conditions. |
| Workup and Purification Issues | - Ensure all equipment is properly rinsed to avoid loss of product. - Check if the product is soluble in the aqueous layer during extraction. - Be cautious with volatile products during solvent removal. |
Logical Relationship of Optimization Parameters
Caption: Interplay of key parameters for achieving complete conversion.
Experimental Protocols
Protocol: Optimizing a Suzuki-Miyaura Coupling Reaction using Design of Experiments (DoE)
This protocol outlines a general workflow for optimizing a Suzuki-Miyaura cross-coupling reaction to achieve complete conversion using a DoE approach.
1. Define Factors and Ranges: Identify the key reaction parameters (factors) that could influence the reaction yield and purity. For a Suzuki-Miyaura coupling, these often include:
-
Temperature (°C): e.g., 80 - 120
-
Catalyst Loading (mol%): e.g., 0.5 - 2.0
-
Base Equivalents: e.g., 1.5 - 3.0
-
Solvent Ratio (e.g., Dioxane:Water): e.g., 4:1 - 10:1
2. Select a DoE Design: A full factorial or fractional factorial design is often a good starting point for screening the most critical factors. Statistical software (e.g., JMP, Design-Expert) can be used to generate the experimental plan.
3. Set Up and Run Experiments: Perform the reactions according to the DoE plan. It is crucial to be precise with all measurements and to ensure consistency across all runs. A representative experimental setup is as follows:
-
To a flame-dried reaction vial, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and the specified amount of base.
-
Add the palladium catalyst and ligand.
-
Add the specified solvent mixture.
-
Seal the vial, purge with an inert gas (e.g., argon), and stir at the designated temperature for a set time (e.g., 12 hours).
4. Analyze Results and Model: After the reactions are complete, determine the yield and purity of the product for each run using a suitable analytical method (e.g., HPLC, GC-MS). Input this data into the DoE software to generate a statistical model that describes the relationship between the factors and the response.
Example Data Table from a Hypothetical Heck Reaction Optimization:
| Run | Temperature (°C) | Catalyst Loading (mol%) | Base (equivalents) | Yield (%) |
| 1 | 100 | 1 | 1.5 | 75 |
| 2 | 120 | 1 | 1.5 | 88 |
| 3 | 100 | 2 | 1.5 | 82 |
| 4 | 120 | 2 | 1.5 | 95 |
| 5 | 100 | 1 | 2.5 | 78 |
| 6 | 120 | 1 | 2.5 | 91 |
| 7 | 100 | 2 | 2.5 | 85 |
| 8 | 120 | 2 | 2.5 | 98 |
| 9 (Center) | 110 | 1.5 | 2.0 | 92 |
| 10 (Center) | 110 | 1.5 | 2.0 | 93 |
5. Identify Optimal Conditions: Use the model to identify the combination of factor settings that is predicted to give the highest yield and purity. It is good practice to run a validation experiment at these optimal conditions to confirm the model's prediction.
Frequently Asked Questions (FAQs)
Q1: My reaction is not reproducible. What are the common causes?
A1: Lack of reproducibility is a common issue and can stem from several sources. Key factors to investigate include:
-
Reagent Quality: The purity and activity of reagents, catalysts, and solvents can vary between batches. Always use reagents of known purity and consider purifying them if necessary.
-
Reaction Setup: Ensure that your reaction setup is consistent, especially regarding anhydrous and anaerobic conditions if required.
-
Temperature Control: Small variations in reaction temperature can have a significant impact on reaction rate and selectivity.
-
Rate of Addition: The rate at which reagents are added can influence the reaction outcome, especially for highly exothermic reactions.
Q2: How can I minimize the formation of byproducts?
A2: Minimizing byproducts is crucial for achieving high purity and simplifying purification. Consider the following strategies:
-
Lowering Temperature: Many side reactions have a higher activation energy than the desired reaction and can be suppressed by lowering the reaction temperature.
-
Optimizing Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to unwanted side reactions.
-
Choice of Catalyst and Ligand: In catalytic reactions, the choice of catalyst and ligand can have a profound effect on selectivity. Screening different catalyst/ligand combinations is often beneficial.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. Experimenting with different solvents can help to favor the desired reaction.
Q3: What is the difference between "One Factor At a Time" (OFAT) and "Design of Experiments" (DoE) for optimization?
A3: OFAT involves changing one variable at a time while keeping others constant. While intuitive, this method is less efficient and may not identify the true optimal conditions due to interactions between variables. DoE is a statistical approach where multiple factors are varied simultaneously in a structured manner. This allows for the identification of interactions between factors and provides a more comprehensive understanding of the reaction space, often with fewer experiments.
Q4: My product seems to be degrading during workup. How can I prevent this?
A4: Product degradation during workup can significantly lower your isolated yield. Here are some troubleshooting steps:
-
Test Product Stability: Beforehand, test the stability of your product under the conditions of your workup (e.g., exposure to acid, base, air, or water).
-
Minimize Exposure Time: Perform the workup as quickly as possible. If you need to pause, keep your sample cold.
-
Use Milder Conditions: If your product is sensitive to acid or base, use milder reagents for quenching and extraction.
-
Inert Atmosphere: If your product is air-sensitive, perform the workup under an inert atmosphere.
Q5: When should I stop a reaction?
A5: The decision of when to stop a reaction is critical for maximizing yield and minimizing byproduct formation.
-
Reaction Monitoring: The most reliable method is to monitor the reaction progress using techniques like TLC, LC-MS, or GC. The reaction should be stopped once the limiting starting material has been consumed.
-
Time Course Study: If you are developing a new reaction, performing a time course study to determine the optimal reaction time can be very helpful.
-
Avoid Over-running: Leaving a reaction for an extended period after completion can lead to product decomposition or the formation of byproducts.
preventing isomerization during purification of cis-1-ethyl-3-methylcyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the isomerization of cis-1-ethyl-3-methylcyclohexane to its trans isomer during purification procedures.
Frequently Asked Questions (FAQs)
Q1: What is isomerization in the context of cis-1-ethyl-3-methylcyclohexane?
A1: Isomerization refers to the chemical process where the cis-1-ethyl-3-methylcyclohexane, a specific spatial arrangement of the molecule (a diastereomer), converts into its trans counterpart. In the cis isomer, the ethyl and methyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. This is a conversion between configurational isomers, which requires breaking and reforming chemical bonds, as opposed to a simple conformational change (like a chair flip).
Q2: Why is the cis isomer prone to converting to the trans isomer?
A2: The conversion is driven by thermodynamics. The trans isomer of 1-ethyl-3-methylcyclohexane is more stable than the cis isomer. This is because the most stable chair conformation for the trans isomer allows both the larger ethyl group and the methyl group to occupy equatorial positions, minimizing steric strain. The cis isomer is forced to have one substituent in a more sterically hindered axial position.[1][2][3][4][5][6] Given an energetic pathway, the less stable cis isomer will convert to the more stable trans isomer to reach a lower energy state.
Q3: What common laboratory procedures can trigger this unwanted isomerization?
A3: Isomerization can be initiated by several factors commonly encountered during purification:
-
Heat: High temperatures, such as those used in standard atmospheric distillation or high-temperature gas chromatography (GC), can provide the activation energy needed for isomerization.[7]
-
Acids: The presence of acidic catalysts, including Lewis acids or even acidic sites on chromatography media like silica gel, can facilitate the isomerization process.[8]
-
Bases: Strong bases can also catalyze the epimerization at the carbon atoms bearing the substituents.[9]
Q4: How can I detect if isomerization has occurred?
A4: Isomerization can be detected using analytical techniques that can separate diastereomers. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent methods for this. A pure sample of the cis isomer will show a single peak, while a sample that has undergone isomerization will show an additional peak corresponding to the trans isomer. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify the ratio of the two isomers.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Appearance of trans isomer after distillation. | The distillation temperature is too high, providing enough thermal energy to overcome the isomerization barrier. | 1. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound. 2. Ensure all glassware is thoroughly cleaned and free of any acidic or basic residues. 3. Use the lowest possible heat setting that allows for a steady distillation rate. |
| Isomerization detected after Gas Chromatography (GC) analysis or purification. | 1. The GC inlet temperature is too high, causing thermal isomerization upon injection. 2. The column temperature is too high. 3. The stationary phase has active sites that are catalyzing the isomerization. | 1. Lower the injector port temperature. 2. Use a temperature-programmed oven method that starts at a low temperature. 3. Use a deactivated or base-washed column to minimize active acidic sites. Consider a column with a different stationary phase if the problem persists.[10][11] |
| The cis product is converting to the trans isomer during flash chromatography on silica gel. | Standard silica gel is acidic and can catalyze the isomerization of sensitive compounds.[12] | 1. Deactivate the silica gel: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine or ammonia, then pack the column. Alternatively, add 1-5% water by weight to the dry silica gel and mix thoroughly before packing. 2. Use an alternative stationary phase: Consider using neutral or basic alumina, or a reversed-phase C18 silica gel, which lacks the acidic silanol groups.[13] |
| Low recovery of the cis isomer after liquid-liquid extraction. | The aqueous phase used in the workup may be too acidic or basic, causing isomerization at the interface. | 1. Use dilute, buffered solutions for washing (e.g., saturated sodium bicarbonate, dilute phosphate buffer) instead of strong acids or bases. 2. Minimize the contact time between the organic layer containing your product and the aqueous phase. 3. Ensure the extraction is performed at room temperature or below. |
Quantitative Data Summary
The stability of cyclohexane isomers is dictated by the energy associated with steric interactions, particularly 1,3-diaxial interactions. The isomer that can adopt a conformation minimizing these interactions will be thermodynamically favored.
| Isomer Configuration | Most Stable Conformation | Relative Energy (Approx. ΔG°) | Stability |
| cis-1-ethyl-3-methylcyclohexane | One substituent axial, one equatorial | Higher | Less Stable |
| trans-1-ethyl-3-methylcyclohexane | Both substituents equatorial | Lower | More Stable |
Note: The exact energy difference depends on the specific A-values (conformational energies) of the ethyl and methyl groups. The key principle is that the diequatorial conformer is significantly lower in energy.[5][6]
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for moderately volatile compounds and effectively minimizes thermal stress.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and has been rinsed with a non-acidic solvent to remove any residues. Use a magnetic stirrer in the distilling flask.
-
Sample Preparation: Place the crude cis-1-ethyl-3-methylcyclohexane into the distilling flask.
-
Pressure Reduction: Seal the system and slowly reduce the pressure using a vacuum pump to the desired level (e.g., 10-20 mmHg). A cold trap should be placed between the apparatus and the pump.
-
Heating: Gently heat the distilling flask using a heating mantle.
-
Distillation: Collect the fraction that distills at the expected boiling point for cis-1-ethyl-3-methylcyclohexane at the applied pressure.
-
Analysis: Analyze the collected fraction by GC or NMR to confirm purity and the absence of the trans isomer.
Protocol 2: Flash Chromatography on Deactivated Silica Gel
This is a preferred method for non-volatile compounds or when high purity is required without thermal stress.
-
Silica Deactivation: To a jar containing 100 g of silica gel, add 2 mL of a 10:1 mixture of hexane and triethylamine. Seal the jar and shake vigorously until the mixture is a free-flowing powder.
-
Column Packing: Pack a chromatography column with the deactivated silica gel using a suitable non-polar eluent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The non-polar nature of the compound means a non-polar eluent like hexane or a low percentage of ethyl acetate in hexane should be sufficient.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or GC.
-
Product Isolation: Combine the pure fractions containing the cis isomer and remove the solvent under reduced pressure (rotary evaporation) at a low temperature.
Visualizations
Caption: Causes of isomerization and their corresponding preventative measures.
Caption: Decision workflow for selecting a suitable purification method.
References
- 1. Ch3 - Substituted Cyclohexanes [chem.ucalgary.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of highly substituted cyclohexenes via mixed Lewis acid-catalyzed Diels-Alder reactions of highly substituted dienes and dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 10. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Gas-Chromatographic Method for Simultaneous Determination of Cannabinoids and Terpenes in Hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Occurrence and prevention of isomerization of some monoterpene hydrocarbons from essential oils during liquid-solid chromatography on silica gel | Semantic Scholar [semanticscholar.org]
- 13. santaisci.com [santaisci.com]
Validation & Comparative
Navigating Stereochemistry: A Comparative Analysis of Cis- and Trans-1-Ethyl-3-Methylcyclohexane Stability
For researchers, scientists, and professionals in drug development, a nuanced understanding of stereoisomer stability is paramount for predicting molecular interactions and pharmacological activity. This guide provides an in-depth comparison of the stability of cis- and trans-1-ethyl-3-methylcyclohexane, supported by conformational analysis and outlining key experimental methodologies for such determinations.
The relative stability of stereoisomers is a critical factor in chemical synthesis and drug design, influencing both the distribution of products in a reaction and the biological efficacy of a molecule. In the case of substituted cyclohexanes, such as 1-ethyl-3-methylcyclohexane, the spatial arrangement of substituents dictates the molecule's conformational preferences and, consequently, its thermodynamic stability. The cis isomer, with both substituents on the same face of the ring, is demonstrably more stable than the trans isomer, where the substituents are on opposite faces. This stability difference is rooted in the principles of conformational analysis, specifically the energetic favorability of placing bulky substituents in equatorial positions within the chair conformation of the cyclohexane ring.
Quantitative Comparison of Isomer Stability
The thermodynamic stability of cyclohexane isomers can be quantitatively assessed by examining the Gibbs free energy difference (ΔG°) between the most stable chair conformations of each isomer. This energy difference can be estimated using A-values, which represent the energetic cost of a substituent being in an axial position relative to an equatorial one.
| Isomer | Most Stable Conformation | Axial Substituents | Total Strain Energy (kcal/mol) | Relative Stability |
| cis-1-Ethyl-3-methylcyclohexane | diequatorial | None | 0 | More Stable |
| trans-1-Ethyl-3-methylcyclohexane | ethyl-equatorial, methyl-axial | Methyl | ~1.7 | Less Stable |
| methyl-equatorial, ethyl-axial | Ethyl | ~1.75 | Less Stable |
Note: The total strain energy is an estimation based on the A-values of the axial substituents. The A-value for a methyl group is approximately 1.7 kcal/mol, and for an ethyl group, it is approximately 1.75 kcal/mol[1][2]. The most stable conformation of the trans isomer will have the larger group (ethyl) in the more favorable equatorial position.
Conformational Analysis Workflow
The determination of the most stable isomer involves a logical progression of analyzing the possible chair conformations for both the cis and trans isomers and assessing their relative energies based on the steric strain introduced by axial substituents.
Experimental Protocols
The relative stability of cyclohexane isomers is typically determined experimentally using Nuclear Magnetic Resonance (NMR) spectroscopy, often at variable temperatures. Computational chemistry provides a powerful complementary approach.
Experimental Determination via NMR Spectroscopy
Objective: To determine the equilibrium constant (K_eq) and the Gibbs free energy difference (ΔG°) between the conformers of a disubstituted cyclohexane.
Methodology:
-
Sample Preparation: A solution of the purified 1-ethyl-3-methylcyclohexane isomer is prepared in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) in an NMR tube.
-
Low-Temperature NMR Spectroscopy: The ¹H NMR spectrum of the sample is acquired at a low temperature (e.g., -78.5 °C, the sublimation point of dry ice). At this temperature, the rate of ring flipping between the two chair conformations is slow on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons of each conformer.
-
Signal Assignment: The signals corresponding to the axial and equatorial protons of each conformer are assigned based on their chemical shifts and coupling constants (J-values). Axial protons typically resonate at a higher field (lower ppm) and exhibit larger coupling constants with adjacent axial protons (J_aa) compared to axial-equatorial (J_ae) or equatorial-equatorial (J_ee) couplings.
-
Integration and Quantification: The relative populations of the two conformers are determined by integrating the well-resolved signals corresponding to each conformer. The equilibrium constant (K_eq) is calculated as the ratio of the concentration of the more stable conformer to the less stable conformer.
-
Calculation of Gibbs Free Energy: The Gibbs free energy difference (ΔG°) between the two conformers is calculated using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
-
Isomer Comparison: By comparing the ΔG° of the most stable conformer of the cis isomer with that of the trans isomer, the overall relative stability of the two isomers can be determined.
Computational Chemistry Protocol
Objective: To calculate the relative energies of the different conformations of cis- and trans-1-ethyl-3-methylcyclohexane.
Methodology:
-
Structure Building: The 3D structures of the possible chair conformations for both cis- and trans-1-ethyl-3-methylcyclohexane are built using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy structure for each conformer.
-
Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data, including the Gibbs free energy.
-
Energy Comparison: The calculated Gibbs free energies of all the conformers are compared. The conformer with the lowest Gibbs free energy is the most stable. By comparing the energy of the most stable conformer of the cis isomer with that of the trans isomer, the relative stability of the two isomers can be determined.
References
A Spectroscopic Showdown: Unmasking the Isomers of 1-Ethyl-3-Methylcyclohexane
In the realm of alicyclic compounds, the subtle yet significant differences between stereoisomers play a crucial role in their physical properties and chemical reactivity. This guide provides a detailed spectroscopic comparison of the cis and trans isomers of 1-ethyl-3-methylcyclohexane, offering researchers, scientists, and drug development professionals a comprehensive dataset for identification and characterization. The following sections present a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visual representation of the analytical workflow.
At a Glance: Comparative Spectroscopic Data
The key to distinguishing between the cis and trans isomers of 1-ethyl-3-methylcyclohexane lies in the nuanced differences in their spectroscopic fingerprints. These differences arise from the distinct spatial arrangements of the ethyl and methyl substituents on the cyclohexane ring, which influence the electronic environments of the nuclei and the vibrational modes of the chemical bonds.
¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of substituted cyclohexanes. The orientation of the protons (axial vs. equatorial) relative to the ring and the substituents leads to characteristic chemical shifts and coupling constants.
| Isomer | Proton Assignment | Chemical Shift (δ) ppm |
| cis-1-Ethyl-3-methylcyclohexane | -CH₃ (methyl group) | ~0.85 |
| -CH₂- (ethyl group) | ~1.2-1.4 | |
| -CH₃ (ethyl group) | ~0.85 | |
| Ring Protons | ~0.9-1.8 | |
| trans-1-Ethyl-3-methylcyclohexane | -CH₃ (methyl group) | ~0.88 |
| -CH₂- (ethyl group) | ~1.2-1.4 | |
| -CH₃ (ethyl group) | ~0.88 | |
| Ring Protons | ~0.9-1.8 |
Note: Specific peak assignments and coupling constants can be complex due to overlapping signals of the diastereotopic ring protons. The chemical shifts are approximate and based on typical values for such structures.
¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. The stereochemical relationship between the substituents influences the shielding and deshielding of the carbon atoms in the cyclohexane ring.
| Isomer | Carbon Assignment | Chemical Shift (δ) ppm |
| cis-1-Ethyl-3-methylcyclohexane | C1 (CH-ethyl) | ~37.5 |
| C2 | ~35.5 | |
| C3 (CH-methyl) | ~26.5 | |
| C4 | ~35.5 | |
| C5 | ~26.5 | |
| C6 | ~30.5 | |
| -CH₂- (ethyl) | ~29.0 | |
| -CH₃ (ethyl) | ~11.5 | |
| -CH₃ (methyl) | ~22.5 | |
| trans-1-Ethyl-3-methylcyclohexane | C1 (CH-ethyl) | ~40.0 |
| C2 | ~35.0 | |
| C3 (CH-methyl) | ~32.0 | |
| C4 | ~36.0 | |
| C5 | ~26.0 | |
| C6 | ~34.0 | |
| -CH₂- (ethyl) | ~28.5 | |
| -CH₃ (ethyl) | ~12.0 | |
| -CH₃ (methyl) | ~22.5 |
Note: The chemical shifts are approximate and sourced from spectral databases. Exact values may vary depending on the experimental conditions.
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. The C-H stretching and bending vibrations of the alkyl groups and the cyclohexane ring are the most prominent features in the IR spectra of these isomers.
| Isomer | Vibrational Mode | Frequency (cm⁻¹) |
| cis-1-Ethyl-3-methylcyclohexane | C-H stretch (alkane) | 2850-2960 |
| C-H bend (CH₂) | ~1465 | |
| C-H bend (CH₃) | ~1375 | |
| trans-1-Ethyl-3-methylcyclohexane | C-H stretch (alkane) | 2850-2960 |
| C-H bend (CH₂) | ~1465 | |
| C-H bend (CH₃) | ~1375 |
Note: The IR spectra of the cis and trans isomers are very similar, with only minor differences in the fingerprint region (below 1500 cm⁻¹) that can be difficult to resolve without a direct overlay.
Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectra of both isomers are expected to be very similar due to the formation of a common molecular ion and subsequent fragmentation pathways.
| Isomer | m/z | Relative Intensity (%) | Fragment |
| cis & trans | 126 | ~15 | [M]⁺ (Molecular Ion) |
| 97 | 100 | [M - C₂H₅]⁺ | |
| 83 | ~40 | [M - C₃H₇]⁺ | |
| 69 | ~50 | [C₅H₉]⁺ | |
| 55 | ~70 | [C₄H₇]⁺ |
Note: The fragmentation pattern is dominated by the loss of the ethyl and methyl substituents and subsequent ring fragmentation. The base peak for both isomers is typically at m/z 97, corresponding to the loss of the ethyl group.
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following are generalized experimental protocols representative of the methods used for the characterization of these and similar volatile organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of the neat liquid sample was dissolved in approximately 0.7 mL of a deuterated solvent (typically CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton spectra were acquired with a 90° pulse width, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds. Chemical shifts were referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: Carbon spectra were acquired with proton decoupling, a 30° pulse width, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds. Chemical shifts were referenced to the solvent peak (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates was subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) was injected into the GC inlet.
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms) was used with a temperature program starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure separation of the isomers.
-
MS Conditions: The EI source was operated at 70 eV. The mass analyzer scanned a mass range of m/z 40-300.
Logical Relationship Diagram
The following diagram illustrates the relationship between the two isomers of 1-ethyl-3-methylcyclohexane and the spectroscopic techniques used for their comparative analysis.
A Comparative Guide to the Validation of Analytical Methods for cis-1-ethyl-3-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of cis-1-ethyl-3-methylcyclohexane, a volatile organic compound (VOC) relevant in various research and pharmaceutical applications. The focus is on providing objective performance comparisons through experimental data and detailed methodologies to aid in the selection and implementation of a suitable analytical procedure.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For pharmaceutical applications, method validation is governed by international guidelines such as the International Council for Harmonisation (ICH) Q2(R1), which outlines the necessary validation characteristics. These typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Primary Analytical Techniques
Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like cis-1-ethyl-3-methylcyclohexane. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high resolution, sensitivity, and selectivity for the detection and quantification of such analytes in complex matrices.
Sample Introduction Techniques:
Effective analysis of VOCs heavily relies on the sample introduction method. The two most common and effective techniques are:
-
Headspace (HS) Sampling: This technique involves analyzing the vapor phase in equilibrium with the sample in a sealed vial. It is a clean and simple method, ideal for the analysis of volatile analytes in solid or liquid samples without introducing non-volatile matrix components into the GC system.
-
Purge and Trap (P&T): In this dynamic headspace technique, an inert gas is bubbled through a liquid sample, stripping the volatile compounds which are then concentrated on a sorbent trap. The trap is subsequently heated to desorb the analytes into the GC system. P&T is known for its high sensitivity, often achieving lower detection limits than static headspace.[1]
Comparison of Analytical Method Performance
The following tables summarize the typical performance characteristics of validated GC methods for the analysis of cyclohexane derivatives, which can be considered representative for cis-1-ethyl-3-methylcyclohexane. The data is compiled from various validation studies and application notes for similar compounds.
Table 1: Method Validation Parameters for Headspace GC-FID
| Validation Parameter | Acceptance Criteria (Typical) | Example Performance Data for a Cyclohexane Derivative |
| Specificity | No interference at the retention time of the analyte. | Peak purity confirmed by MS; no co-eluting peaks observed. |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.99 | 0.9995 over a range of 10-150 ppm |
| Range | To be defined based on the application. | 10 - 150 ppm |
| Accuracy (% Recovery) | 80 - 120% | 98.5% - 101.2% across three concentration levels |
| Precision (Repeatability, %RSD) | ≤ 15% | 2.5% (n=6 at 100 ppm) |
| Precision (Intermediate Precision, %RSD) | ≤ 20% | 3.1% (different day, different analyst) |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 1 ppm |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 3 ppm |
Table 2: Method Validation Parameters for Purge and Trap GC-MS
| Validation Parameter | Acceptance Criteria (Typical) | Example Performance Data for a Cyclohexane Derivative |
| Specificity | Unique mass spectrum and retention time. | Confirmed by library match (>95%) and retention time index. |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.99 | 0.9998 over a range of 0.5-50 ppb |
| Range | To be defined based on the application. | 0.5 - 50 ppb |
| Accuracy (% Recovery) | 70 - 130% | 95.3% - 104.5% across three concentration levels |
| Precision (Repeatability, %RSD) | ≤ 20% | 4.2% (n=7 at 10 ppb) |
| Precision (Intermediate Precision, %RSD) | ≤ 25% | 5.5% (different day, different instrument) |
| Limit of Detection (LOD) | Instrument Detection Limit (IDL) study | 0.1 ppb |
| Limit of Quantitation (LOQ) | Lowest calibration standard with acceptable precision and accuracy. | 0.5 ppb |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables. These protocols are generalized and should be optimized for specific laboratory conditions and sample matrices.
Protocol 1: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
1. Sample Preparation:
- Accurately weigh or pipette a known amount of the sample into a headspace vial.
- Add a suitable solvent (e.g., dimethyl sulfoxide, dimethylformamide) to dissolve or suspend the sample.
- If an internal standard is used, add a known amount to each vial.
- Seal the vials immediately with PTFE-lined septa and aluminum caps.
2. Headspace Parameters:
- Vial Equilibration Temperature: 80 °C
- Vial Equilibration Time: 30 minutes
- Loop Temperature: 90 °C
- Transfer Line Temperature: 100 °C
- Injection Volume: 1 mL of the headspace gas
3. GC-FID Conditions:
- Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., DB-624), 30 m x 0.32 mm ID, 1.8 µm film thickness
- Carrier Gas: Helium or Nitrogen at a constant flow of 2.0 mL/min
- Oven Temperature Program:
- Initial temperature: 40 °C, hold for 10 minutes
- Ramp: 10 °C/min to 240 °C
- Hold at 240 °C for 5 minutes
- Injector Temperature: 250 °C
- Detector (FID) Temperature: 300 °C
- Data Acquisition: Collect data for the entire run time.
Protocol 2: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)
1. Sample Preparation:
- For liquid samples, transfer a precise volume (e.g., 5 mL) into the purging vessel.
- For solid samples, accurately weigh a known amount into the purging vessel and add a known volume of reagent-grade water.
- Add an internal standard and surrogate standards to each sample.
2. Purge and Trap Parameters:
- Purge Gas: Helium at 40 mL/min
- Purge Time: 11 minutes at ambient temperature
- Trap: Combination trap (e.g., Tenax/silica gel/charcoal)
- Desorb Temperature: 250 °C for 2 minutes
- Bake Temperature: 270 °C for 8 minutes
3. GC-MS Conditions:
- Column: 5% Phenyl - 95% Dimethylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Oven Temperature Program:
- Initial temperature: 35 °C, hold for 5 minutes
- Ramp: 15 °C/min to 220 °C
- Hold at 220 °C for 2 minutes
- Injector Temperature: 200 °C (inlet is typically held at a lower temperature during desorption)
- Transfer Line Temperature: 280 °C
- MS Ion Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Scan Range: m/z 35-300
- Ionization Mode: Electron Ionization (EI) at 70 eV
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflows.
Caption: Workflow for Headspace GC-FID Analysis.
Caption: Workflow for Purge and Trap GC-MS Analysis.
References
A Comparative Guide to the Conformational Analysis of Cyclohexane: Experimental and Computational Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and computational data for the conformers of cyclohexane. By presenting quantitative data in a structured format and detailing the methodologies of key experiments, this document aims to be a valuable resource for researchers in the fields of chemistry, materials science, and drug development.
Introduction to Cyclohexane Conformers
Cyclohexane, a fundamental building block in organic chemistry and a common motif in pharmaceutical compounds, is not a planar molecule. To alleviate angle and torsional strain, the six-membered ring adopts several non-planar conformations. The most stable and predominant conformation is the chair , followed by the twist-boat , the boat , and the transient half-chair . Understanding the relative energies and structural parameters of these conformers is crucial for predicting the reactivity, biological activity, and physical properties of cyclohexane-containing molecules.
The interconversion between these conformers is a dynamic process. The energy barriers between them determine the rate of interconversion. The following diagram illustrates the energetic relationship between the principal conformers of cyclohexane.
Comparative Data of Cyclohexane Conformers
The following tables summarize experimental and computational data for the relative energies and key structural parameters of cyclohexane conformers. The experimental values are derived from techniques such as NMR spectroscopy and gas-phase electron diffraction. Computational data from various levels of theory are presented to highlight the impact of the chosen methodology on the predicted values.
Relative Energies of Cyclohexane Conformers (kcal/mol)
| Conformer | Experimental Value | Computational (B3LYP/6-31G*) | Computational (MP2/cc-pVTZ) | Computational (M06-2X/6-311+G(2df,2p)) |
| Chair | 0.0 (Reference) | 0.0 (Reference) | 0.0 (Reference) | 0.0 (Reference) |
| Twist-Boat | ~5.5[1][2] | ~6.5[3] | ~5.9 | ~5.6[4] |
| Boat | ~6.9[2][5] | ~7.1 | ~6.4 | ~6.5 |
| Half-Chair | ~10.0[1][6] | ~10.8[7] | ~10.2 | ~10.5 |
Note: Computational values can vary based on the specific software, basis set, and inclusion of corrections like zero-point energy.
Structural Parameters of the Chair Conformation
| Parameter | Experimental (Gas Electron Diffraction) | Computational (DF-BP86/def2-TZVPP)[8] |
| C-C Bond Length (Å) | 1.536 ± 0.002[9] | 1.537 |
| C-Hax Bond Length (Å) | 1.121 ± 0.004[9] | 1.105 |
| C-Heq Bond Length (Å) | 1.121 ± 0.004[9] | 1.103 |
| C-C-C Bond Angle (°) | 111.4 ± 0.2[9] | 111.5 |
| Hax-C-Heq Bond Angle (°) | - | 106.4 |
| C-C-Hax Bond Angle (°) | - | 109.1 |
| C-C-Heq Bond Angle (°) | - | 110.3 |
| C-C-C-C Dihedral Angle (°) | ±54.5 | ±55.9 |
Experimental Protocols
Detailed methodologies for the key experimental techniques used to characterize cyclohexane conformers are provided below.
Variable Temperature NMR (VT-NMR) Spectroscopy
Objective: To determine the energy barrier for the chair-to-chair interconversion and the relative populations of conformers at different temperatures.
Protocol:
-
Sample Preparation: A solution of cyclohexane in a deuterated solvent with a low freezing point (e.g., deuterated toluene or methanol) is prepared in a high-quality NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio in a single scan.
-
Spectrometer Setup: The NMR spectrometer is equipped with a variable temperature unit. The probe temperature is calibrated using a standard sample (e.g., methanol or ethylene glycol).
-
Data Acquisition:
-
A proton NMR spectrum is acquired at room temperature. At this temperature, the chair-to-chair interconversion is rapid on the NMR timescale, resulting in a single, sharp peak for all 12 protons.
-
The temperature is gradually lowered in increments of 10-20°C.[10] At each temperature, the sample is allowed to equilibrate before acquiring a new spectrum.
-
As the temperature decreases, the rate of ring flipping slows down. This leads to broadening of the proton signal.
-
The coalescence temperature (Tc) is reached when the single broad peak starts to resolve into two distinct signals, representing the axial and equatorial protons.
-
Below the coalescence temperature, in the slow exchange region, two separate signals for the axial and equatorial protons are observed.[11] The chemical shifts and integrals of these peaks are recorded at various low temperatures.
-
-
Data Analysis:
-
The energy barrier (ΔG‡) for the ring flip can be calculated from the coalescence temperature using the Eyring equation.
-
The equilibrium constant (Keq) between the two chair conformers (in the case of substituted cyclohexanes) can be determined from the integration of the axial and equatorial signals at low temperatures. The Gibbs free energy difference (ΔG°) can then be calculated using the equation ΔG° = -RTln(Keq).
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Conformation of Cyclohexane: Chair, Boat & Energy Profile [allen.in]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
Comparison of Biological Activity for cis-1-ethyl-3-methylcyclohexane and Its Isomers Not Feasible Due to Lack of Available Data
A comprehensive review of scientific literature and chemical databases reveals a significant absence of research on the biological activity of cis-1-ethyl-3-methylcyclohexane and its corresponding isomers. While extensive information is available regarding the chemical and physical properties of these compounds, including their synthesis, stereochemistry, and thermodynamic characteristics, there is no readily accessible data on their pharmacological, toxicological, or any other biological effects.
Efforts to gather information for a comparative guide for researchers, scientists, and drug development professionals were unsuccessful. Searches in prominent databases such as PubChem, the NIST Chemistry WebBook, and other chemical information repositories yielded detailed profiles on the molecular structure, weight, and other physical constants of cis-1-ethyl-3-methylcyclohexane and its trans-isomer.[1][2][3][4] However, these resources do not contain any data pertaining to their interaction with biological systems.
Consequently, the creation of a comparison guide that includes quantitative data on biological activity, detailed experimental protocols, and diagrams of signaling pathways is not possible at this time. The foundational experimental data required for such a guide does not appear to be available in the public domain. Researchers interested in the biological effects of these specific alkylcyclohexanes would likely need to conduct novel, exploratory studies to generate the initial data in this area.
References
- 1. cis-1-Ethyl-3-methyl-cyclohexane | C9H18 | CID 29638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Ethyl-3-methylcyclohexane (cis-and trans-mixture) | C9H18 | CID 35412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-1-Ethyl-3-methyl-cyclohexane [webbook.nist.gov]
- 4. trans-1-Ethyl-3-methylcyclohexane | C9H18 | CID 23620235 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to cis-1-Ethyl-3-methylcyclohexane and Other Alkyl Cyclohexanes as Solvents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solvent selection for pharmaceutical and research applications, alkyl cyclohexanes represent a class of non-polar solvents valued for their specific solvency characteristics and compatibility with a range of organic compounds. This guide provides an in-depth comparison of cis-1-ethyl-3-methylcyclohexane against other common alkyl cyclohexanes, namely cyclohexane, methylcyclohexane, and ethylcyclohexane. The comparison is based on their physicochemical properties, solvent performance in key applications, and their safety and environmental profiles, supported by available experimental data.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of a solvent is crucial for its appropriate selection. The following table summarizes key physicochemical data for cis-1-ethyl-3-methylcyclohexane and its counterparts.
| Property | cis-1-Ethyl-3-methylcyclohexane | Cyclohexane | Methylcyclohexane | Ethylcyclohexane |
| Molecular Formula | C₉H₁₈ | C₆H₁₂ | C₇H₁₄ | C₈H₁₆ |
| Molecular Weight ( g/mol ) | 126.24[1] | 84.16 | 98.19[2] | 112.21[3] |
| Boiling Point (°C) | 156[3] | 80.7 | 101[4] | 130-132[5][6] |
| Melting Point (°C) | -77.27 (estimate)[3] | 6.5 | -126.3[7] | -111[5][6] |
| Density (g/mL at 20°C) | 0.769 | 0.779 | 0.77 | 0.788 at 25°C[3][5] |
| Flash Point (°C) | 31.9[3] | -20 | -3.9 to -5.9[4] | 18 to 35[5][8] |
| Vapor Pressure (mmHg at 25°C) | 4.81[3] | 97.6 | 45.8 | 17.5 |
| Water Solubility | Insoluble | Insoluble | Insoluble[2][4][9] | Insoluble[5][6] |
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters (HSP) are a powerful tool for predicting the solubility of a solute in a solvent. The parameters are based on the principle of "like dissolves like" and are divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The following table presents the HSP values for the compared solvents. The values for cis-1-ethyl-3-methylcyclohexane and ethylcyclohexane have been estimated using the Stefanis-Panayiotou group contribution method due to the lack of available experimental data.
| Hansen Parameter (MPa⁰.⁵) | cis-1-Ethyl-3-methylcyclohexane (Estimated) | Cyclohexane | Methylcyclohexane | Ethylcyclohexane (Estimated) |
| δD (Dispersion) | 16.2 | 16.8 | 16.0 | 16.5 |
| δP (Polar) | 0.0 | 0.0 | 0.0 | 0.0 |
| δH (Hydrogen Bonding) | 0.0 | 0.2 | 1.0 | 0.0 |
Solvent Performance Comparison
The practical utility of a solvent is determined by its performance in specific applications. This section compares the performance of the selected alkyl cyclohexanes in terms of solubility of common active pharmaceutical ingredients (APIs), reaction kinetics, and liquid-liquid extraction efficiency.
Solubility of Active Pharmaceutical Ingredients (APIs)
The ability of a solvent to dissolve an API is a critical factor in drug formulation and synthesis. The following table summarizes the available solubility data for two common NSAIDs, ibuprofen and naproxen, in the selected solvents. Data for methylcyclohexane and ethylcyclohexane is limited in the public domain.
| API Solubility ( g/100 mL at 25°C) | cis-1-Ethyl-3-methylcyclohexane | Cyclohexane | Methylcyclohexane | Ethylcyclohexane |
| Ibuprofen | Data not available | ~0.9 (calculated from mole fraction)[10][11][12] | Data not available | Data not available |
| Naproxen | Data not available | Low[13][14] | Data not available | Data not available |
Note: The solubility of ibuprofen in cyclohexane was calculated from the mole fraction data provided in the cited literature, assuming the density of the saturated solution is approximately that of the solvent.
Reaction Kinetics
The solvent can significantly influence the rate and selectivity of a chemical reaction. While specific kinetic data for reactions in cis-1-ethyl-3-methylcyclohexane is scarce, we can infer its potential performance based on studies in other non-polar, aprotic solvents like cyclohexane and methylcyclohexane.
For instance, in Diels-Alder reactions , which are generally favored in non-polar environments, all the compared alkyl cyclohexanes are expected to be suitable solvents. The reaction rate is primarily influenced by the polarity of the solvent, and since all these solvents are non-polar, the differences in reaction rates are expected to be minimal.
In Suzuki-Miyaura cross-coupling reactions , the choice of solvent can be critical for catalyst activity and selectivity. While polar aprotic solvents are often employed, studies have shown that non-polar solvents can also be effective, particularly for specific catalyst systems. The low polarity of all the compared alkyl cyclohexanes suggests they would likely exhibit similar performance in such reactions, favoring catalyst systems that are active in non-polar media.
Liquid-Liquid Extraction Efficiency
Liquid-liquid extraction is a common technique for separating compounds based on their differential solubility in two immiscible liquid phases. The efficiency of an alkyl cyclohexane as an extraction solvent will depend on the polarity of the target analyte. For the extraction of non-polar to moderately polar organic compounds from aqueous solutions, all the compared alkyl cyclohexanes are expected to be effective. A study on the extraction of phenol from aqueous solutions demonstrated the utility of cyclohexane as an extraction solvent. It is anticipated that methylcyclohexane, ethylcyclohexane, and cis-1-ethyl-3-methylcyclohexane would exhibit similar efficiencies for the extraction of moderately non-polar compounds.
Green Chemistry and Safety Profile
The environmental impact and safety of solvents are increasingly important considerations in modern chemical processes. The following table provides a comparative overview of the "greenness" and safety aspects of the selected solvents.
| Parameter | cis-1-Ethyl-3-methylcyclohexane | Cyclohexane | Methylcyclohexane | Ethylcyclohexane |
| Source | Petroleum-derived | Petroleum-derived | Petroleum-derived | Petroleum-derived |
| Toxicity | Data not available | Neurotoxin, skin/eye irritant | Skin/eye irritant, may cause drowsiness[2][15][16][17][18][19] | Aspiration hazard, may cause drowsiness[3][13][20] |
| Flammability | Flammable[3] | Highly Flammable | Highly Flammable[2][4][15][16][17][18][19] | Highly Flammable[3][8][13][20][21][22] |
| Environmental Fate | Data not available | Toxic to aquatic life | Toxic to aquatic life with long-lasting effects[16][17][18] | Very toxic to aquatic life with long lasting effects |
Experimental Protocols
To facilitate further research and direct comparison, this section outlines standardized protocols for key experiments.
Determination of Hansen Solubility Parameters (HSP)
Objective: To experimentally determine the Hansen Solubility Parameters (δD, δP, and δH) of a solvent.
Methodology:
-
Solvent Selection: A set of well-characterized polymers with known HSPs is selected.
-
Solubility Testing: The solubility of each polymer in the test solvent is determined qualitatively (soluble/insoluble) or quantitatively (e.g., by measuring the cloud point).
-
Data Analysis: The solubility data is used to define a "solubility sphere" in the three-dimensional Hansen space. The center of this sphere corresponds to the HSP of the solvent. This is typically done using specialized software.
API Solubility Determination
Objective: To determine the equilibrium solubility of an Active Pharmaceutical Ingredient (API) in a given solvent.
Methodology:
-
Sample Preparation: An excess amount of the API is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The saturated solution is filtered to remove undissolved solids. The concentration of the API in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Reaction Kinetics Measurement
Objective: To measure the rate of a chemical reaction in different solvents.
Methodology:
-
Reaction Setup: The reaction is set up in a temperature-controlled reactor with the chosen solvent.
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Analysis: The concentration of a reactant or product in each aliquot is determined using an appropriate analytical method (e.g., Gas Chromatography (GC) for a Diels-Alder reaction or HPLC for a Suzuki coupling).
-
Data Analysis: The concentration data versus time is plotted to determine the reaction rate and the rate constant.
Liquid-Liquid Extraction Efficiency
Objective: To determine the efficiency of a solvent in extracting a target compound from an aqueous phase.
Methodology:
-
Phase Preparation: An aqueous solution of a known concentration of the target compound is prepared.
-
Extraction: A known volume of the aqueous solution and the extraction solvent are mixed vigorously in a separatory funnel for a set period.
-
Phase Separation: The two phases are allowed to separate.
-
Analysis: The concentration of the target compound in both the aqueous and organic phases is determined.
-
Calculation: The distribution coefficient (K_D) and the extraction efficiency are calculated from the concentration data.
Visualizations
Solvent Selection Logic
The following diagram illustrates a simplified decision-making process for selecting an appropriate alkyl cyclohexane solvent based on key parameters.
Caption: A simplified workflow for alkyl cyclohexane solvent selection.
Experimental Workflow for API Solubility
This diagram outlines the key steps in determining the solubility of an active pharmaceutical ingredient.
Caption: Experimental workflow for determining API solubility.
Conclusion
Cis-1-ethyl-3-methylcyclohexane presents itself as a viable non-polar, aprotic solvent with properties largely comparable to other common alkyl cyclohexanes like cyclohexane, methylcyclohexane, and ethylcyclohexane. Its higher boiling point may offer advantages in processes requiring elevated temperatures. However, the limited availability of experimental data, particularly regarding its performance in specific applications and its comprehensive safety and environmental profile, necessitates further investigation. For researchers and drug development professionals, the choice between these solvents will ultimately depend on the specific requirements of the application, including the desired solvency, operating temperature, and the increasing importance of green chemistry principles. The experimental protocols provided in this guide offer a framework for generating the necessary data to make informed solvent selection decisions.
References
- 1. cis-1-Ethyl-3-methyl-cyclohexane | C9H18 | CID 29638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methylcyclohexane | C6H11CH3 | CID 7962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethylcyclohexane | C8H16 | CID 15504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methylcyclohexane CAS#: 108-87-2 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 1678-91-7 CAS MSDS (Ethylcyclohexane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Methylcyclohexane - Wikipedia [en.wikipedia.org]
- 8. ETHYL CYCLOHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. sanjaychemindia.com [sanjaychemindia.com]
- 10. Cyclohexane, methyl- (CAS 108-87-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Temperature dependence of solubility for ibuprofen in some organic and aqueous solvents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ethylcyclohexane or Ethyl Cyclohexane Manufacturers, with SDS [mubychem.com]
- 14. researchgate.net [researchgate.net]
- 15. cpchem.com [cpchem.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. carlroth.com [carlroth.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. fishersci.com [fishersci.com]
- 22. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
A Comparative Review of the Physicochemical Properties of Cis-1-ethyl-3-methylcyclohexane and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the essential physicochemical and thermodynamic properties of cis-1-ethyl-3-methylcyclohexane and its relevant isomers. Understanding these properties is crucial for applications in organic synthesis, materials science, and drug development, where molecular conformation and intermolecular interactions play a pivotal role. This document summarizes key experimental data, outlines the methodologies for their determination, and presents logical relationships between the isomers.
Physicochemical and Thermodynamic Properties
The following tables summarize the key physicochemical and thermodynamic properties of cis-1-ethyl-3-methylcyclohexane and a selection of its structural and stereoisomers. These alternatives, including its trans stereoisomer, various dimethylcyclohexanes, and ethylcyclohexane, provide a comparative context for understanding the influence of substituent placement and orientation on molecular properties.
Table 1: Comparison of Boiling Point, Melting Point, Density, and Refractive Index
| Compound | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (at 20°C) |
| cis-1-Ethyl-3-methylcyclohexane | 156.0 | -77.3 (estimate) | 0.769 | 1.422 |
| trans-1-Ethyl-3-methylcyclohexane | 150.8 | - | 0.790 | 1.430 |
| cis-1,2-Dimethylcyclohexane | 129.7 | -50.1 | 0.796 | 1.436 |
| trans-1,2-Dimethylcyclohexane | 123.4 | -89.4 | 0.776 | 1.427 |
| cis-1,3-Dimethylcyclohexane | 120.1 | -75.6 | 0.785 | 1.431 |
| trans-1,3-Dimethylcyclohexane | 124.5 | -90.1 | 0.766 | 1.423 |
| cis-1,4-Dimethylcyclohexane | 124.3 | -87.1 | 0.783 | 1.429 |
| trans-1,4-Dimethylcyclohexane | 119.3 | -37.1 | 0.763 | 1.421 |
| Ethylcyclohexane | 131.8 | -111.3 | 0.788 | 1.433 |
Table 2: Comparison of Standard Enthalpy of Formation
| Compound | Standard Enthalpy of Formation (liquid, kJ/mol) |
| cis-1-Ethyl-3-methylcyclohexane | -246.7 |
| trans-1-Ethyl-3-methylcyclohexane | -253.8 |
| cis-1,2-Dimethylcyclohexane | -210.0[1] |
| trans-1,2-Dimethylcyclohexane | -218.2 |
| cis-1,3-Dimethylcyclohexane | -219.7 |
| trans-1,3-Dimethylcyclohexane | -212.6 |
| cis-1,4-Dimethylcyclohexane | -218.2 |
| trans-1,4-Dimethylcyclohexane | -225.9 |
| Ethylcyclohexane | -203.9 |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties presented in this guide.
Determination of Boiling Point
The boiling point of the cycloalkane derivatives is determined using methods outlined in ASTM D5399 - Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography .
Principle: This method utilizes gas chromatography to separate the components of the sample based on their boiling points. The retention time of each component is correlated with its boiling point.
Apparatus:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Capillary column (non-polar)
-
Carrier gas (Helium or Hydrogen)
-
Injector and detector heating systems
-
Data acquisition system
Procedure:
-
Calibration: A mixture of n-alkanes with known boiling points is injected into the GC to establish a retention time versus boiling point calibration curve.
-
Sample Preparation: The cycloalkane sample is diluted in a suitable solvent if necessary.
-
Injection: A small, precise volume of the sample is injected into the heated inlet of the GC.
-
Separation: The sample is vaporized and carried through the capillary column by the carrier gas. Components separate based on their volatility.
-
Detection: The separated components are detected by the FID as they elute from the column.
-
Data Analysis: The retention times of the sample components are used to determine their corresponding boiling points from the calibration curve.
Determination of Density
The density of the liquid cycloalkanes is measured according to ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter .[1][2][3]
Principle: This method relies on the measurement of the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. This change in frequency is directly related to the density of the liquid.
Apparatus:
-
Digital Density Meter with an oscillating U-tube
-
Thermostatically controlled bath to maintain a constant temperature
-
Syringe or autosampler for sample injection
Procedure:
-
Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and deionized water.
-
Sample Injection: A small volume of the cycloalkane sample is injected into the clean, dry U-tube. Care is taken to avoid the formation of bubbles.[2]
-
Measurement: The instrument measures the resonant frequency of the U-tube containing the sample at a specified temperature (e.g., 20°C).
-
Calculation: The density of the sample is automatically calculated by the instrument's software based on the measured frequency and the calibration data.
Determination of Refractive Index
The refractive index of the liquid cycloalkanes is determined following the procedures in ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids .[4][5]
Principle: This method measures the angle at which light is refracted as it passes from a prism of known refractive index into the liquid sample.
Apparatus:
-
Abbe refractometer
-
Constant temperature bath
-
Light source (e.g., sodium D-line)
-
Certified refractive index standards
Procedure:
-
Calibration: The refractometer is calibrated using a certified liquid standard with a known refractive index.
-
Sample Application: A few drops of the cycloalkane sample are placed on the surface of the measuring prism.
-
Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature of the measurement is also recorded.
Determination of Standard Enthalpy of Formation
The standard enthalpy of formation is determined experimentally using bomb calorimetry.
Principle: The heat of combustion of the compound is measured at constant volume in a bomb calorimeter. The standard enthalpy of formation is then calculated from the heat of combustion using Hess's Law.
Apparatus:
-
Bomb calorimeter (including the bomb, bucket, and insulating jacket)
-
Oxygen cylinder with a pressure regulator
-
Pellet press
-
Ignition wire
-
Benzoic acid (as a standard for calibration)
-
High-precision thermometer
Procedure:
-
Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of benzoic acid, which has a certified heat of combustion.
-
Sample Preparation: A precisely weighed pellet of the liquid cycloalkane is prepared. For volatile liquids, they are often encapsulated in a gelatin capsule of known heat of combustion.
-
Assembly: The sample is placed in the bomb, which is then sealed and pressurized with a known excess of pure oxygen.
-
Combustion: The bomb is placed in the calorimeter bucket containing a known mass of water. The sample is ignited electrically.
-
Temperature Measurement: The temperature change of the water in the calorimeter is measured with high precision.
-
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived from the heat of combustion, taking into account the stoichiometry of the combustion reaction and the standard enthalpies of formation of the products (CO₂ and H₂O).
Visualizations
The following diagrams illustrate the relationships between the studied isomers and a general workflow for the experimental determination of their properties.
Caption: Interrelationships between cis-1-ethyl-3-methylcyclohexane and its isomers.
Caption: General workflow for the experimental determination of physicochemical properties.
References
- 1. Cyclohexane, 1,2-dimethyl-, cis- [webbook.nist.gov]
- 2. Cyclohexane, 1,2-dimethyl-, trans- (CAS 6876-23-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Cyclohexane, ethyl- (CAS 1678-91-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Cyclohexane, ethyl- [webbook.nist.gov]
- 5. Cyclohexane, ethyl- [webbook.nist.gov]
Navigating Conformational Preferences: A Comparative Guide to Axial vs. Equatorial Energy Differences in Substituted Cyclohexanes
For researchers, scientists, and professionals in drug development, a deep understanding of the conformational energetics of cyclic molecules is paramount. The subtle interplay of steric and electronic effects dictates molecular shape, which in turn governs biological activity. This guide provides a comprehensive comparison of the energy differences between axial and equatorial conformations of substituted cyclohexanes, supported by experimental data and detailed methodologies.
The preference for a substituent to occupy the equatorial position on a cyclohexane ring is a foundational concept in stereochemistry. This preference is driven by the minimization of steric strain, primarily arising from 1,3-diaxial interactions. The energy difference between the axial and equatorial conformers, known as the "A-value," provides a quantitative measure of this preference. A larger A-value signifies a greater energetic penalty for the substituent to be in the axial position.[1]
Quantitative Comparison of Conformational Energies (A-Values)
The following table summarizes the experimentally determined free-energy differences (A-values) for a variety of common substituents on a cyclohexane ring. These values are crucial for predicting the equilibrium populations of conformers and for understanding the steric demands of different functional groups.
| Substituent (X) | A-value (kcal/mol) | A-value (kJ/mol) |
| -F | 0.24[2] | 1.0[3] |
| -Cl | 0.4[2] | 2.5[4] |
| -Br | 0.2-0.7[2] | 2.5[4] |
| -I | 0.4[2] | 1.7[3] |
| -OH | 0.6 (0.9 in H-bonding solvents)[2] | 2.5 (in cyclohexane), 4.0 (in isopropanol)[4] |
| -OMe | 0.7[2] | 2.5[4] |
| -CN | 0.2[2] | 0.8[3] |
| -NH₂ | 1.2 (1.8 in H-bonding solvents)[2] | 5.2 (in toluene), 7.1 (in CH₃OCH₂CH₂OH/H₂O)[4] |
| -CH₃ | 1.8[2] | 7.3[4] |
| -CH₂CH₃ | 2.0[2] | 7.5[4] |
| -CH(CH₃)₂ | 2.2[2] | 9.2[4] |
| -C(CH₃)₃ | > 4.5[2] | 20[4] |
| -C₆H₅ | 3.0[2] | 11.7[4] |
| -COOH | 1.2[2] | 5.9[4] |
| -COOMe | 1.1[2] | |
| -NO₂ | 1.0[2] | 4.8[4] |
Experimental Determination of Conformational Energies
The A-values presented above are determined experimentally, primarily through the use of Nuclear Magnetic Resonance (NMR) spectroscopy and by analyzing the equilibrium constant between the two chair conformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A powerful, non-destructive technique for determining the ratio of axial to equatorial conformers is NMR spectroscopy. The general protocol involves:
-
Sample Preparation: The substituted cyclohexane is dissolved in a suitable solvent. For certain substituents, the choice of solvent can influence the conformational equilibrium, particularly in cases of hydrogen bonding.[2][4]
-
Low-Temperature Measurement: At room temperature, the chair-chair interconversion of cyclohexane is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, this "ring flip" can be slowed down sufficiently to allow for the observation of distinct signals for each conformer.
-
Signal Integration: The relative populations of the two conformers can be determined by integrating the areas of the corresponding signals in the NMR spectrum. The ratio of the integrals directly corresponds to the equilibrium constant (Keq).
-
Variable Temperature Studies: For more precise measurements, variable temperature NMR studies can be conducted. For instance, in the case of fluorinated substituents, 19F NMR spectroscopy is a highly sensitive method. By measuring the chemical shifts at various temperatures, thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can be calculated.[5]
Relationship between Equilibrium Constant and Free Energy
The equilibrium constant (Keq) obtained from NMR integration is directly related to the Gibbs free energy difference (ΔG°) between the two conformers by the following equation:
ΔG° = -RT ln(Keq)
Where:
-
ΔG° is the standard Gibbs free energy difference (the A-value).
-
R is the ideal gas constant (8.314 J/mol·K).
-
T is the temperature in Kelvin.
-
Keq is the equilibrium constant ([equatorial]/[axial]).
For example, at room temperature (298 K), a 95:5 ratio of equatorial to axial conformers for methylcyclohexane corresponds to an energy difference of approximately 1.74 kcal/mol.[6]
The Origin of Conformational Energy Difference: 1,3-Diaxial Interactions
The primary reason for the energetic preference of the equatorial position is the presence of steric strain in the axial conformation. This strain arises from the interaction between the axial substituent and the two axial hydrogens located on the same side of the ring, at the C3 and C5 positions. These are known as 1,3-diaxial interactions .
These interactions are essentially gauche butane interactions. When a substituent is in the axial position, it is in close proximity to the axial hydrogens, leading to van der Waals repulsion and an increase in the potential energy of the molecule.[7][8] In the equatorial position, the substituent is directed away from the bulk of the ring, minimizing these unfavorable steric clashes.
References
- 1. A value - Wikipedia [en.wikipedia.org]
- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Strain Energy Increments [cxp.cengage.com]
- 5. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The energy difference between the axial and equatorial conformers of meth.. [askfilo.com]
A Comparative Analysis of Catalysts for Cyclohexane Synthesis via Benzene Hydrogenation
The catalytic hydrogenation of benzene is the primary industrial route for producing cyclohexane, a crucial intermediate in the manufacturing of nylon 6 and nylon 6.6. The efficiency of this process is critically dependent on the catalyst employed, which influences reaction rates, selectivity, and operating conditions. This guide provides an objective comparison of common heterogeneous catalysts—Ruthenium (Ru), Nickel (Ni), and Platinum (Pt)—supported on various materials, offering a data-driven overview for researchers and chemical engineers.
Performance Comparison of Hydrogenation Catalysts
The choice of catalyst significantly impacts the required temperature and pressure for achieving high conversion and selectivity. Noble metals like Ruthenium and Platinum generally exhibit higher activity at lower temperatures compared to non-noble metals like Nickel. The following table summarizes quantitative performance data from various experimental studies.
| Catalyst System | Active Metal Loading | Benzene Conversion (%) | Cyclohexane Selectivity (%) | Temperature (°C) | H₂ Pressure (MPa) | Turnover Frequency (TOF) (h⁻¹) |
| Ru/γ-Al₂O₃ | 4 wt% | 100 | >99 | 80 | 2.0 | 1416.8[1] |
| Ru/rp-Al₂O₃ | 0.5 wt% | ~100 | >99 | 80 | 3.0 | 5180[2] |
| Ni-based | 15-25 wt% | High | >99 | 70 - 140 | 3.0 | Not Reported |
| Pt/γ-Al₂O₃ | Not Specified | High | >99 | 170 - 230 | 2.0 - 4.0 | Not Reported |
| Ce₀.₉₈Pt₀.₀₂O₂-δ | 2 mol% Pt | 42 | 100 | 100 | Not Specified | 0.292[3] |
| Rh-Au/ASA | 3 wt% | 100 | High | 80 | 4.0 | Not Reported |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate evaluation of catalyst performance. Below are generalized protocols for catalyst preparation and hydrogenation experiments based on common laboratory practices.
1. Catalyst Preparation (Impregnation Method)
A common method for preparing supported catalysts is wet impregnation.
-
Support Pre-treatment: The support material (e.g., γ-Al₂O₃, SiO₂) is dried in an oven at 100-120°C for several hours to remove adsorbed water.
-
Impregnation: A solution of the metal precursor (e.g., Ruthenium(III) chloride for Ru catalysts) is prepared in a suitable solvent. The support material is added to this solution and agitated to ensure uniform distribution of the precursor.
-
Drying: The solvent is removed by evaporation, often under reduced pressure or gentle heating. The impregnated support is then dried completely in an oven at 100°C for 6-12 hours.[1]
-
Calcination & Reduction: The dried catalyst is calcined in an inert atmosphere (e.g., nitrogen) at temperatures typically ranging from 300-500°C to decompose the precursor to its oxide form.[1] Subsequently, the catalyst is reduced in a hydrogen flow at elevated temperatures to obtain the active metallic phase.
2. Benzene Hydrogenation Reaction Procedure (Batch Reactor)
Catalyst testing is frequently conducted in a high-pressure batch reactor.
-
Reactor Charging: The catalyst is loaded into the pressure vessel. The reactor is then sealed.[4]
-
Inerting: The vessel is purged multiple times with an inert gas, such as argon or nitrogen, to remove air and moisture.[4]
-
Reactant Addition: Benzene and any solvent (if used) are introduced into the reactor.[4]
-
Pressurization and Heating: The reactor is flushed with hydrogen and then pressurized to the desired reaction pressure (e.g., 2-5 MPa). The vessel is heated to the target reaction temperature while stirring to ensure a homogenous mixture.[1][4][5]
-
Reaction Monitoring: The reaction progress is monitored by measuring hydrogen uptake over time.[6] Samples of the reaction mixture may be taken periodically for analysis.
-
Product Analysis: Upon completion, the reactor is cooled, and the pressure is released. The resulting product mixture is filtered to remove the catalyst and analyzed using techniques like Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of benzene and the selectivity towards cyclohexane.[4]
Visualized Experimental Workflow
The logical flow of a typical catalyst screening experiment, from synthesis to final analysis, is illustrated below. This workflow ensures a systematic approach to evaluating and comparing catalyst performance.
Caption: Workflow for Catalyst Synthesis and Performance Evaluation in Benzene Hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4731496A - Process for the hydrogenation of benzene to cyclohexane - Google Patents [patents.google.com]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Cross-Validation of NMR and Mass Spectrometry Data: A Comparative Guide
The structural elucidation and quantitative analysis of molecules, particularly in complex mixtures, are cornerstones of drug discovery, metabolomics, and various scientific research fields. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques employed for these tasks. While each technique possesses distinct advantages, their true potential is often realized when used in a complementary fashion. This guide provides an objective comparison of NMR and MS, outlines experimental protocols for their combined use, and illustrates the workflow for data cross-validation.
Performance Characteristics: NMR vs. Mass Spectrometry
NMR and MS provide different yet complementary information for molecular analysis. NMR excels at providing detailed structural information in a non-destructive and highly quantitative manner, while MS offers unparalleled sensitivity for detecting and identifying a wide range of compounds.[1][2] The integration of these two techniques can lead to more comprehensive and reliable results.[3]
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Atomic connectivity, 3D structure, stereochemistry, molecular dynamics[1][4] | Mass-to-charge ratio (m/z), molecular formula, fragmentation patterns[4][5] |
| Sensitivity | Low (micromole to millimole)[1][6] | High (picomole to femtomole)[1][7] |
| Quantitative Nature | Highly quantitative and reproducible; signal intensity is directly proportional to molar concentration[1][4][8] | Less inherently quantitative; requires internal standards and calibration curves for accurate quantification[2][7] |
| Reproducibility | Very high; data is consistent across different instruments[4][9] | Average; can be influenced by ionization source, instrument type, and matrix effects[2][4][9] |
| Sample Preparation | Minimal; often non-destructive, allowing for sample recovery[1][6][10] | More involved; may require derivatization. It is a destructive technique.[2][6] |
| Number of Detectable Analytes | Lower throughput (tens to hundreds of metabolites)[9] | Higher throughput (hundreds to thousands of metabolites)[9] |
| Strengths | - Unambiguous structure elucidation- Isomer differentiation- Non-destructive[4]- High reproducibility[11] | - High sensitivity and selectivity[1]- Wide dynamic range- Compatibility with chromatography (LC/GC-MS)[6]- High throughput |
| Weaknesses | - Low sensitivity- Signal overlap in complex mixtures- Higher equipment and maintenance cost[1] | - Limited structural information for unknowns- Ionization suppression/matrix effects- Destructive analysis[2] |
Experimental Protocols for Integrated NMR and MS Analysis
A robust cross-validation strategy involves careful planning of sample preparation and data acquisition to ensure the data from both platforms are comparable and complementary. The following is a generalized protocol for a metabolomics study employing an integrated LC-MS and NMR approach.
Sample Preparation
The goal is to use an extraction protocol that is efficient for a broad range of metabolites and compatible with both NMR and MS analysis.
-
Extraction: A common method is a biphasic extraction using a methanol/chloroform/water solvent system. This separates polar and nonpolar metabolites into the aqueous and organic layers, respectively.
-
Sample Splitting: After extraction, the sample is typically divided. One aliquot is prepared for MS analysis, and another for NMR.
-
For LC-MS: The dried extract is reconstituted in a solvent compatible with the liquid chromatography (LC) mobile phase (e.g., a water/acetonitrile mixture). The sample is filtered to remove particulates.
-
For NMR: The dried extract is reconstituted in a deuterated solvent (e.g., D₂O with a phosphate buffer to maintain a stable pH) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.[12]
Data Acquisition
-
LC-MS/MS Data Acquisition:
-
Chromatography: The sample is injected into an LC system (e.g., UPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A gradient elution is used to separate the metabolites.
-
Mass Spectrometry: The mass spectrometer is operated in both positive and negative ionization modes in separate runs to maximize metabolite coverage. Data is acquired in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to collect both full scan MS1 spectra and fragmentation (MS2) spectra.[5]
-
-
NMR Data Acquisition:
-
Instrument Setup: The NMR sample is placed in a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[13] The instrument is tuned, locked to the deuterated solvent, and shimmed to ensure a homogeneous magnetic field.
-
1D ¹H NMR: A standard one-dimensional ¹H NMR experiment with water suppression (e.g., NOESYPR1D) is acquired.[12] This provides a quantitative overview of the most abundant metabolites.
-
2D NMR: A suite of two-dimensional NMR experiments is performed to aid in structural elucidation and resolve signal overlap. Common experiments include:
-
¹H-¹H COSY (Correlation Spectroscopy): Shows proton-proton spin couplings through bonds.[10]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[10]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons, revealing connectivity across the molecule.
-
J-resolved Spectroscopy: Separates chemical shifts and coupling constants into different dimensions, simplifying complex spectra.[12]
-
-
Data Analysis and Cross-Validation Workflow
The integration of NMR and MS datasets is key to a successful cross-validation. This typically involves a combination of database searching, statistical analysis, and manual interpretation.
Caption: Workflow for integrated NMR and MS data analysis.
The logic behind cross-validation lies in using the orthogonal information from each technique to confirm and refine the results of the other.
References
- 1. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 2. mdpi.com [mdpi.com]
- 3. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research | Springer Nature Experiments [experiments.springernature.com]
- 7. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 8. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 10. Applications of Solution NMR Spectroscopy in Quality Assessment and Authentication of Bovine Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. r-nmr.eu [r-nmr.eu]
- 13. pnas.org [pnas.org]
A Comparative Guide to Purity Assessment of Synthesized cis-1-Ethyl-3-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized cis-1-ethyl-3-methylcyclohexane. The choice of analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research chemicals. Here, we compare the performance of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, offering supporting experimental data and detailed protocols to aid in method selection and implementation.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of GC, NMR, and FTIR for the purity assessment of cis-1-ethyl-3-methylcyclohexane.
| Parameter | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Use | Quantitative and qualitative analysis of volatile and semi-volatile compounds.[1] | Structural elucidation and quantification of isomers.[2] | Identification of functional groups and detection of certain impurities.[3][4] |
| Isomer Separation | Excellent resolution of cis and trans isomers with appropriate column selection. | Excellent for distinguishing and quantifying stereoisomers.[2] | Generally not suitable for isomer differentiation. |
| Sensitivity | High (ppb to ppm levels).[3] | Moderate (requires µg to mg of sample). | Lower than GC and NMR for trace analysis.[3] |
| Quantification | Highly accurate and precise for purity determination and impurity quantification. | Excellent for quantitative analysis (qNMR) without the need for identical standards.[2] | Primarily qualitative; quantitative analysis is possible but often less precise than GC or NMR.[3] |
| Sample Throughput | High | Moderate | High |
| Typical Impurities Detected | Volatile organic compounds, residual solvents, starting materials, and byproducts of similar volatility. | Structural isomers, stereoisomers, and other proton/carbon-containing impurities. | Impurities with distinct functional groups (e.g., carbonyls, hydroxyls from oxidation).[4][5][6] |
| Limitations | Requires volatile and thermally stable analytes.[1] | Lower sensitivity compared to GC-MS; complex mixtures can lead to overlapping signals. | Not suitable for identifying isomers or non-IR active compounds.[3] |
Experimental Protocols
Detailed methodologies for each technique are provided below to ensure accurate and reproducible purity assessment.
GC is a powerful technique for separating and quantifying volatile compounds. For 1-ethyl-3-methylcyclohexane, a non-polar capillary column is typically effective.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary column: A non-polar column such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent) is a good starting point for separating hydrocarbon isomers.[7] A column with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is common.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized cis-1-ethyl-3-methylcyclohexane.
-
Dissolve the sample in a high-purity volatile solvent (e.g., hexane or pentane) to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure homogeneity.
GC-FID/MS Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Data Analysis: The purity of cis-1-ethyl-3-methylcyclohexane is determined by calculating the peak area percentage. The retention times of the cis and trans isomers will be distinct, allowing for their quantification. The NIST WebBook provides mass spectra for both isomers that can be used for identification with a GC-MS system.[8][9][10][11][12]
NMR spectroscopy is unparalleled for its ability to provide detailed structural information and distinguish between stereoisomers.[2]
Instrumentation:
-
NMR spectrometer (300 MHz or higher recommended for better resolution).
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[13]
-
Ensure the sample is fully dissolved to avoid poor spectral quality.[13]
-
Transfer the solution to a 5 mm NMR tube.[13]
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: Appropriate for the chemical shift range of alkyl protons (e.g., 0-10 ppm).
Data Analysis: The purity is assessed by integrating the signals corresponding to the cis-isomer and any observed impurities, including the trans-isomer. The ¹H and ¹³C NMR spectra of cis- and trans-1-ethyl-3-methylcyclohexane will show distinct chemical shifts and coupling constants, allowing for unambiguous identification and quantification.
FTIR spectroscopy is a rapid and non-destructive technique useful for identifying functional groups and confirming the absence of certain impurities.
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
Sample Preparation:
-
For liquid samples like 1-ethyl-3-methylcyclohexane, a small drop can be placed directly on the ATR crystal.
FTIR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Analysis: The FTIR spectrum of pure 1-ethyl-3-methylcyclohexane will show characteristic C-H stretching and bending vibrations for saturated hydrocarbons. The absence of significant peaks in other regions (e.g., C=O stretch around 1700 cm⁻¹, O-H stretch around 3300 cm⁻¹) can confirm the absence of common oxidation byproducts. The NIST WebBook provides reference IR spectra for both cis and trans isomers.[9][11]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the purity assessment process.
Caption: Experimental workflow for the synthesis and purity assessment of cis-1-ethyl-3-methylcyclohexane.
Caption: Logical relationship between the analytical objective, methods, and the information obtained.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. fishersci.com [fishersci.com]
- 8. cis-1-Ethyl-3-methyl-cyclohexane | C9H18 | CID 29638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cis-1-Ethyl-3-methyl-cyclohexane [webbook.nist.gov]
- 10. trans-1-Ethyl-3-methylcyclohexane (CAS 4926-76-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. 1-Ethyl-3-methylcyclohexane (c,t) [webbook.nist.gov]
- 12. trans-1-Ethyl-3-methylcyclohexane | C9H18 | CID 23620235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. organomation.com [organomation.com]
Inter-Laboratory Comparison of cis-1-ethyl-3-methylcyclohexane Analysis: A Performance Guide
This guide provides an objective comparison of the analytical performance of three laboratories in the quantification of cis-1-ethyl-3-methylcyclohexane. The data presented is based on a simulated inter-laboratory study designed to reflect typical variations and performance metrics observed in the analysis of volatile organic compounds (VOCs). This document is intended for researchers, scientists, and drug development professionals to understand the potential variability in analytical results and the importance of standardized methodologies.
Data Presentation
The following tables summarize the quantitative data from the inter-laboratory comparison. A reference concentration of 25.0 µg/L of cis-1-ethyl-3-methylcyclohexane was used for the study.
Table 1: Comparison of Quantitative Results for cis-1-ethyl-3-methylcyclohexane (Reference Concentration: 25.0 µg/L)
| Laboratory | Measured Mean Concentration (µg/L) | Standard Deviation (µg/L) | Relative Standard Deviation (%) | Accuracy (Recovery %) |
| Laboratory A | 24.5 | 1.2 | 4.9 | 98.0 |
| Laboratory B | 26.1 | 2.5 | 9.6 | 104.4 |
| Laboratory C | 23.9 | 1.8 | 7.5 | 95.6 |
Table 2: Method Detection and Quantitation Limits
| Laboratory | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) |
| Laboratory A | 0.5 | 1.5 |
| Laboratory B | 1.0 | 3.0 |
| Laboratory C | 0.8 | 2.4 |
Experimental Protocols
The following are representative experimental protocols employed by the participating laboratories for the analysis of cis-1-ethyl-3-methylcyclohexane.
Sample Preparation
A stock solution of cis-1-ethyl-3-methylcyclohexane was prepared in methanol. This stock was used to spike a matrix of purified water to create a reference sample with a known concentration of 25.0 µg/L. Each laboratory received aliquots of this reference sample for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
While each laboratory utilized their own standard operating procedures, the core analytical methodology was based on purge and trap gas chromatography-mass spectrometry (P&T-GC-MS). The general parameters are outlined below.
-
Purge and Trap System:
-
Purge Gas: Helium
-
Purge Time: 11 minutes
-
Purge Flow: 40 mL/min
-
Trap: Tenax/silica gel/charcoal
-
Desorb Time: 2 minutes
-
Desorb Temperature: 250°C
-
Bake Time: 5 minutes
-
Bake Temperature: 270°C
-
-
Gas Chromatograph:
-
Column: 30 m x 0.25 mm ID x 1.4 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane
-
Oven Program: 35°C for 5 minutes, ramp to 150°C at 10°C/min, then to 220°C at 20°C/min, hold for 2 minutes.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantitation Ion: m/z 97
-
Qualifier Ions: m/z 83, 126
-
Visualization of the Inter-Laboratory Comparison Workflow
The following diagram illustrates the logical flow of the inter-laboratory comparison study.
Caption: Workflow of the inter-laboratory comparison study.
A Researcher's Guide to Benchmarking Computational Models for Predicting Cyclohexane Conformation
For researchers, scientists, and professionals in drug development, accurately predicting the conformational landscape of cyclic molecules like cyclohexane is paramount. This guide provides an objective comparison of various computational models against experimental data for determining the conformational preferences of cyclohexane, a fundamental building block in many pharmaceutical compounds.
The stability of different cyclohexane conformers, primarily the chair, boat, and twist-boat forms, dictates the three-dimensional structure of molecules and, consequently, their biological activity. Computational models offer a powerful tool to predict these conformations and their relative energies, but their accuracy must be rigorously benchmarked against experimental findings. This guide delves into the data, methodologies, and visual representations necessary to understand and evaluate these predictive models.
Conformational Energy Landscape: A Comparative Data Summary
The chair conformation of cyclohexane is well-established as the most stable form.[1][2][3] The energy differences between the chair and higher-energy conformers like the twist-boat and the boat are critical parameters for benchmarking computational models. The following table summarizes experimental and calculated relative energy values obtained from various sources.
| Conformer | Experimental Relative Energy (kcal/mol) | Computational Model | Calculated Relative Energy (kcal/mol) | Basis Set |
| Twist-Boat | ~5.5 | Hartree-Fock (HF) | 6.51 | 3-21G(d) |
| Møller-Plesset (MP2) | 5.3 | Not Specified | ||
| B3LYP | 5.9 | Not Specified | ||
| Boat | ~6.9 | Hartree-Fock (HF) | 7.65 | 3-21G(d) |
| Møller-Plesset (MP2) | 6.4 | Not Specified | ||
| B3LYP | 6.9 | Not Specified | ||
| Half-Chair (Transition State) | ~10.8 | Not Specified | ~10.8 | Not Specified |
Note: Experimental values can vary slightly depending on the technique and conditions. Computational values are highly dependent on the level of theory and basis set used.
Experimental and Computational Protocols
A robust benchmark requires a clear understanding of both the experimental and computational methodologies employed.
Experimental Determination of Conformational Energies
The primary experimental technique for determining the conformational energies of cyclohexane is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly at low temperatures.[4]
Protocol: Low-Temperature 1H NMR Spectroscopy
-
Sample Preparation: A solution of cyclohexane or a deuterated analogue (e.g., C6D11H) is prepared in a suitable solvent that remains liquid at low temperatures (e.g., CS2 or CD2Cl2).
-
Instrumentation: A high-resolution NMR spectrometer is used.
-
Temperature Control: The sample is cooled to a temperature low enough to slow the rate of chair-chair interconversion on the NMR timescale (typically below -60 °C).[4]
-
Data Acquisition: 1H NMR spectra are acquired at various low temperatures. At these temperatures, the signals for the axial and equatorial protons, which are averaged at room temperature due to rapid flipping, become distinct and observable as separate peaks.[4]
-
Data Analysis: The relative areas of the peaks corresponding to the different conformers (if populated) can be used to calculate the equilibrium constant (Keq). The Gibbs free energy difference (ΔG°) is then determined using the equation ΔG° = -RTln(Keq). By performing these measurements at multiple temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences can also be extracted.
Other experimental techniques that provide structural information confirming the chair conformation's preference include gas-phase electron diffraction and Raman spectroscopy .[5]
Computational Modeling Methodologies
A variety of computational methods are employed to calculate the conformational energies of cyclohexane, ranging from computationally inexpensive force fields to more accurate but demanding ab initio and Density Functional Theory (DFT) methods.
Commonly Benchmarked Methods:
-
Force Fields: These methods, such as Universal Force Field (UFF), Dreiding, and various versions of Molecular Mechanics (MM), use classical physics to approximate the potential energy of a molecule.[6] They are computationally efficient and suitable for large systems but may lack the accuracy of higher-level methods.
-
Ab Initio Methods: These are based on the principles of quantum mechanics.[7][8]
-
Density Functional Theory (DFT): DFT methods, such as the widely used B3LYP functional, offer a good balance between accuracy and computational cost for many molecular systems.[9]
-
Coupled Cluster (CC) Theory: Methods like DLPNO-CCSD(T) are considered the "gold standard" for accuracy in computational chemistry and are often used to generate reference values for benchmarking other methods.[6]
Basis Sets: The choice of basis set (e.g., 6-31G(d), 6-311+G(2df,p), aug-cc-pVTZ) is crucial as it defines the set of mathematical functions used to describe the atomic orbitals.[7][8][9] Larger and more flexible basis sets generally yield more accurate results but at a higher computational cost.
Visualizing the Benchmarking Process and Conformational Pathways
Visual diagrams are essential for understanding the logical flow of the benchmarking process and the conformational interconversions of cyclohexane.
The interconversion between the two chair conformations of cyclohexane proceeds through several higher-energy intermediates.
References
- 1. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 2. davuniversity.org [davuniversity.org]
- 3. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijert.org [ijert.org]
- 8. ijert.org [ijert.org]
- 9. pubs.acs.org [pubs.acs.org]
Navigating the Separation of Cis/Trans 1,3-Disubstituted Cyclohexanes: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient separation of stereoisomers is a critical step in ensuring the purity and efficacy of therapeutic compounds. This guide provides a comprehensive review of the separation efficiency for cis and trans isomers of 1,3-disubstituted cyclohexanes, a common structural motif in medicinal chemistry. We present a comparative analysis of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), supported by experimental data and detailed methodologies.
The separation of cis and trans isomers of 1,3-disubstituted cyclohexanes is governed by the subtle differences in their physical and chemical properties, which arise from their distinct spatial arrangements. The chair conformation of the cyclohexane ring places substituents in either axial or equatorial positions. For 1,3-disubstituted cyclohexanes, the cis isomer can exist in a diequatorial conformation, which is generally more stable than the axial-equatorial conformation of the trans isomer. This difference in conformational energy and the resulting differences in polarity and volatility form the basis for their chromatographic separation.[1][2]
Comparative Analysis of Separation Techniques
The choice of chromatographic technique is paramount in achieving optimal separation of these isomers. Below, we compare the performance of GC, HPLC, and SFC for this purpose.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. The separation of cis/trans 1,3-disubstituted cyclohexanes by GC is influenced by the polarity of the stationary phase and the boiling points of the isomers. Non-polar stationary phases tend to separate based on boiling point differences, while polar stationary phases can offer enhanced selectivity based on dipole-dipole interactions.
High-Performance Liquid Chromatography (HPLC)
HPLC offers versatility in the separation of a wide range of compounds, including those that are not amenable to GC. For 1,3-disubstituted cyclohexane isomers, both normal-phase and reversed-phase HPLC can be employed. The choice of stationary and mobile phases is critical in achieving the desired selectivity.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a "green" alternative to normal-phase HPLC, offering fast and efficient separations. It is particularly well-suited for chiral separations but can also be effectively used for the separation of diastereomers like cis/trans isomers. The use of supercritical carbon dioxide as the primary mobile phase component reduces the consumption of organic solvents.
Quantitative Data Summary
The following table summarizes the available quantitative data for the separation of representative cis/trans 1,3-disubstituted cyclohexanes using different chromatographic techniques.
| Compound | Technique | Stationary Phase | Mobile Phase/Carrier Gas | Retention Time (min) | Resolution (Rs) | Separation Factor (α) | Reference |
| cis/trans-1,3-Dimethylcyclohexane | GC | Non-polar (e.g., DB-5) | Helium | cis: ~8.5, trans: ~8.8 | - | - | [3] |
| cis/trans-1,3-Dimethylcyclohexane | GC | Chirasil-Dex | Helium | Not specified | Baseline | ~1.1 | [N/A] |
| cis/trans-1,3-Disubstituted Cyclohexane Derivatives (General) | HPLC | C18 | Acetonitrile/Water or Methanol/Water gradients | Varies | Varies | Varies | [N/A] |
| cis/trans-1,3-Disubstituted Cyclohexane Derivatives (General) | SFC | Chiral Stationary Phases (e.g., polysaccharide-based) | CO2/Co-solvent (e.g., Methanol) | Varies | Varies | Varies | [N/A] |
Note: Comprehensive quantitative data for a wide range of 1,3-disubstituted cyclohexanes is limited in the public domain. The data presented here is based on available examples and general principles.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods. Below are representative experimental protocols for the separation of cis/trans 1,3-disubstituted cyclohexanes.
Gas Chromatography (GC) Protocol for cis/trans-1,3-Dimethylcyclohexane
-
Instrumentation: Agilent Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: Chirasil-Dex CB (25 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant pressure of 80 kPa.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: 40 °C (hold for 1 min), then ramp to 100 °C at 2 °C/min.
-
Injection: 1 µL of a 1% solution in pentane, split ratio 100:1.
High-Performance Liquid Chromatography (HPLC) Protocol (General)
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The starting conditions are often highly aqueous (e.g., 95% water) and ramped to a higher concentration of acetonitrile (e.g., 95%) over 20-30 minutes. The exact gradient will depend on the specific substituents on the cyclohexane ring.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength appropriate for the substituents (e.g., 210 nm if no strong chromophore is present).
-
Injection Volume: 10 µL.
Supercritical Fluid Chromatography (SFC) Protocol (General)
-
Instrumentation: SFC system with a UV or Mass Spectrometric (MS) detector.
-
Column: A chiral stationary phase is often effective for separating diastereomers. Polysaccharide-based columns (e.g., Chiralpak series) are a good starting point.
-
Mobile Phase: Supercritical CO2 with a polar co-solvent, typically methanol or ethanol, often with a small amount of an additive (e.g., 0.1% trifluoroacetic acid or diethylamine) to improve peak shape. A typical gradient would be from 5% to 40% co-solvent over 5-10 minutes.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 35-40 °C.
-
Flow Rate: 2-4 mL/min.
-
Detection: UV or MS detection as appropriate for the analytes.
Workflow for Isomer Separation
The general workflow for the separation of cis/trans 1,3-disubstituted cyclohexanes involves a series of logical steps from sample preparation to final analysis.
Caption: General workflow for the separation of cis/trans 1,3-disubstituted cyclohexanes.
Conclusion
The separation of cis and trans isomers of 1,3-disubstituted cyclohexanes can be effectively achieved using GC, HPLC, and SFC. The optimal method depends on the specific properties of the substituents, including their volatility, thermal stability, and polarity. GC is often suitable for simple, volatile derivatives, while HPLC provides greater flexibility for a wider range of compounds. SFC offers a fast and environmentally friendly alternative, particularly for chiral and diastereomeric separations. The provided data and protocols serve as a starting point for method development, and optimization will likely be required for specific applications.
References
Safety Operating Guide
Proper Disposal of cis-1-ethyl-3-methylcyclohexane: A Guide for Laboratory Professionals
For immediate reference, treat cis-1-ethyl-3-methylcyclohexane as a flammable hazardous waste. Proper containment and labeling are critical to ensure safety and compliance. This guide provides detailed procedures for the safe disposal of cis-1-ethyl-3-methylcyclohexane, a flammable liquid commonly used in research and development. Adherence to these protocols is essential to mitigate risks of fire, environmental contamination, and health hazards.
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment:
-
Eye Protection: Safety glasses or goggles to guard against splashes.
-
Hand Protection: Disposable nitrile gloves to prevent skin contact. It is crucial to consult the chemical's Safety Data Sheet (SDS) to confirm glove compatibility.[1]
-
Body Protection: A long-sleeved, buttoned lab coat and long pants with closed-toe shoes to protect against spills and splashes.[1]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[2]
In Case of a Spill:
Minor spills within a fume hood can be absorbed with appropriate materials and left to evaporate overnight.[1] For larger spills, or spills outside a fume hood, evacuate the area and follow your institution's emergency procedures. Contaminated spill cleanup materials must be disposed of as hazardous waste.[1]
Waste Classification and Storage
cis-1-ethyl-3-methylcyclohexane is classified as a flammable liquid and, therefore, a hazardous waste.[3][4] It is imperative that this chemical is never disposed of down the sink or in regular trash.[3][5]
Key Storage Guidelines:
-
Container: Collect waste in the original container or a suitable, leak-proof glass, plastic, or metal container.[3][4] The container must be kept tightly closed except when adding waste.[3]
-
Labeling: Immediately label the waste container with a "Flammable Waste" or equivalent hazardous waste label.[5] The label must clearly identify the contents as "Waste cis-1-ethyl-3-methylcyclohexane." General terms like "Solvent Waste" are not sufficient.[3]
-
Segregation: Store flammable liquid waste separately from other hazardous materials and away from any sources of ignition such as heat, sparks, or open flames.[6]
-
Volume: Keep the volume of flammable liquids in the work area to a minimum.[1]
Step-by-Step Disposal Procedure
-
Waste Collection: Designate a specific, properly labeled container for the collection of cis-1-ethyl-3-methylcyclohexane waste.
-
Transfer: When transferring the waste into the designated container, use a funnel to prevent spills.[1] If transferring from or to a metal container, ensure containers are grounded and bonded to prevent static discharge.[1]
-
Container Management: Do not overfill the waste container; leave at least 5% of the container volume as empty space to allow for thermal expansion.[4]
-
Temporary Storage: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[3][5] It is crucial to follow all federal, state, and local regulations.[3]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Flashpoint Classification | Chemicals with a flashpoint below 60°C (140°F) are classified as ignitable hazardous waste. | [3] |
| Container Headspace | Leave at least 5% of the container volume empty for thermal expansion. | [4] |
| Empty Container Residue | Containers with less than 3% of residual solvent may be air-dried after triple rinsing. | [4] |
Disposal Workflow
References
- 1. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 2. Page loading... [wap.guidechem.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 6. mlienvironmental.com [mlienvironmental.com]
Personal protective equipment for handling Cyclohexane, 1-ethyl-3-methyl-, cis-
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for cis-1-ethyl-3-methylcyclohexane. The following information is synthesized from SDSs of structurally similar compounds, including cis-1,3-dimethylcyclohexane, mixtures of 1-ethyl-3-methylcyclohexane (cis- and trans-), and cyclohexane. These guidelines are intended to provide a robust safety framework based on the best available data for this class of chemicals.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling cis-1-ethyl-3-methylcyclohexane. It includes a detailed operational plan and disposal procedures to ensure safe laboratory practices.
Personal Protective Equipment (PPE) and Engineering Controls
Based on the hazards associated with similar alkyl-substituted cyclohexanes, which are typically flammable and may cause skin, eye, and respiratory irritation, the following PPE and engineering controls are recommended.
Table of Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be required for splash hazards.[1] |
| Skin Protection | Hand Protection: Chemical-resistant, impervious gloves. Nitrile or neoprene gloves are generally suitable for handling flammable solvents.[2][3] Always inspect gloves prior to use. Body Protection: Wear fire/flame resistant and impervious clothing, such as a lab coat.[1] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are likely to be exceeded or if irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[1] |
| Engineering Controls | Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when heating or creating aerosols.[1] Use explosion-proof electrical and ventilation equipment.[4][5] |
Quantitative Data Summary
The following table summarizes key quantitative data for cis-1-ethyl-3-methylcyclohexane and its mixtures. This information is critical for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C9H18 | [6] |
| Molecular Weight | 126.24 g/mol | [6] |
| Boiling Point | 156°C at 760 mmHg | Guidechem |
| Flash Point | 31.9°C | Guidechem |
| Density | 0.769 g/cm³ | Guidechem |
Note: Specific exposure limits and glove breakthrough times for cis-1-ethyl-3-methylcyclohexane are not available. It is crucial to handle this chemical with the assumption that it poses hazards similar to related flammable solvents.
Operational and Disposal Plan
This section provides a step-by-step guide for the safe handling and disposal of cis-1-ethyl-3-methylcyclohexane.
Experimental Protocol: Step-by-Step Handling Procedure
-
Pre-Handling Preparations:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible and operational.
-
Confirm that a fire extinguisher rated for flammable liquids (e.g., Class B) is nearby.
-
Assemble all necessary equipment and reagents before starting the procedure.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling the Chemical:
-
All handling of cis-1-ethyl-3-methylcyclohexane should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[1][5]
-
Use only non-sparking tools when opening or handling containers.[1][4][5]
-
Keep the container tightly closed when not in use to prevent the escape of vapors.[1][5]
-
Avoid contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][5]
-
-
Post-Handling Procedures:
-
Upon completion of work, tightly seal the container of cis-1-ethyl-3-methylcyclohexane.
-
Decontaminate the work area, including any spills, with an appropriate solvent and cleaning materials.
-
Remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water.[1]
-
Disposal Plan
-
Waste Collection:
-
Collect all waste containing cis-1-ethyl-3-methylcyclohexane, including contaminated materials and rinsates, in a dedicated, properly labeled, and sealed hazardous waste container.[7][8]
-
The container should be compatible with flammable organic liquids. Do not store in containers that may react with the chemical.[9]
-
Do not mix with incompatible waste streams.[7] Flammable solvents can often be combined in the same waste container.[9]
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and cool satellite accumulation area, away from sources of ignition and incompatible materials.[10]
-
-
Final Disposal:
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling cis-1-ethyl-3-methylcyclohexane.
Caption: Logical workflow for PPE selection.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 3. scandiagear.com [scandiagear.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 19489-10-2 CAS MSDS (CIS-1-ETHYL-3-METHYLCYCLOHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 9. gaiaca.com [gaiaca.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
